molecular formula C11H14O3 B1585351 4-(tert-Butyl)-2-hydroxybenzoic acid CAS No. 4578-63-6

4-(tert-Butyl)-2-hydroxybenzoic acid

Cat. No.: B1585351
CAS No.: 4578-63-6
M. Wt: 194.23 g/mol
InChI Key: DEZCCOKUEFEDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butyl)-2-hydroxybenzoic acid (CAS 4578-63-6) is a functionalized aromatic compound valued as a versatile building block in chemical synthesis. Its primary research and industrial application is as a key intermediate in the synthesis of high-performance UV absorbers and antioxidants, such as 4-tert-butylphenyl salicylate . These derivatives are crucial for enhancing the stability of polymers, plastics, and coatings by mitigating material breakdown and discoloration caused by light and thermal degradation . Furthermore, this compound serves as a useful precursor in the development of active ingredients for pharmaceuticals and agrochemicals, leveraging its molecular structure for further functionalization . The compound has a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . This product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZCCOKUEFEDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330839
Record name 4-tert-Butyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4578-63-6
Record name 4-tert-Butyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(tert-Butyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(tert-Butyl)-2-hydroxybenzoic acid (CAS No. 4578-63-6), a substituted salicylic acid derivative. This document is intended for researchers, chemists, and professionals in drug discovery and materials science. It details the compound's physicochemical properties, a validated synthesis methodology based on the Kolbe-Schmitt reaction, key applications, and essential safety protocols. The guide emphasizes the rationale behind the procedural steps, offering insights grounded in established chemical principles to ensure both scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

This compound is an aromatic carboxylic acid characterized by a hydroxyl group positioned ortho to the carboxyl function and a bulky tert-butyl group para to the hydroxyl group. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and potential applications, distinguishing it from its isomers such as 4-tert-butylbenzoic acid.

Table 1: Core Properties and Identifiers

PropertyValueSource(s)
CAS Number 4578-63-6[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
IUPAC Name This compoundN/A
Synonyms 2-Hydroxy-4-tert-butylbenzoic acidN/A
Appearance White to off-white crystalline solid (Expected)N/A
Melting Point Data not available. For comparison, 4-tert-butylbenzoic acid melts at 164.5-165.5 °C.[2]N/A
Boiling Point Data not available. Subject to decomposition upon strong heating.N/A
Solubility Expected to be poorly soluble in water but soluble in polar organic solvents like alcohols, ethers, and acetone, similar to related hydroxybenzoic acids.[2][3]N/A

Synthesis Pathway: The Kolbe-Schmitt Reaction

The most industrially viable and direct route to synthesizing hydroxylated benzoic acids is the Kolbe-Schmitt reaction.[3] This process involves the electrophilic substitution of a phenoxide ion with carbon dioxide, typically under elevated temperature and pressure. The choice of alkali metal cation is critical for directing the regioselectivity of the carboxylation. While sodium phenoxide tends to favor ortho-carboxylation (yielding salicylic acid), the use of potassium phenoxide generally directs the carboxylation to the para position.

For the synthesis of this compound, the starting material is 4-tert-butylphenol. The bulky tert-butyl group at the para position effectively blocks that site, thereby directing the carboxylation to one of the ortho positions relative to the hydroxyl group.

Reaction Mechanism

The reaction proceeds through several key stages:

  • Phenoxide Formation: 4-tert-butylphenol is deprotonated by a strong base (e.g., potassium hydroxide) to form the potassium 4-tert-butylphenoxide salt. This step is crucial as the phenoxide ion is a much more powerful nucleophile than the neutral phenol.

  • Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic carbon atom of carbon dioxide. A transient complex is formed between the phenoxide and CO₂.

  • Carboxylation and Rearrangement: The complex rearranges to form the potassium salt of this compound.

  • Acidification: The reaction mixture is treated with a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) to protonate the carboxylate salt, precipitating the final product.

Visualized Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products A 4-tert-Butylphenol P1 Step 1: Formation of Potassium 4-tert-butylphenoxide A->P1 B Potassium Hydroxide (KOH) B->P1 C Carbon Dioxide (CO₂) P2 Step 2: Carboxylation (High T & P) C->P2 P1->P2 Reacts with I1 Potassium 4-(tert-Butyl)-2-carboxy-phenoxide (Intermediate Salt) P2->I1 P3 Step 3: Acidification (e.g., H₂SO₄) F1 This compound (Final Product) P3->F1 Yields I1->P3 Protonated by

Caption: Kolbe-Schmitt synthesis of this compound.

Experimental Protocol (Representative)

This protocol is a representative methodology based on established procedures for the Kolbe-Schmitt reaction and should be adapted and optimized under controlled laboratory conditions.[4][5]

  • Preparation of Phenoxide: In a high-pressure autoclave reactor, charge 4-tert-butylphenol (1.0 eq). Under an inert nitrogen atmosphere, add finely powdered potassium hydroxide (1.1 eq). Heat the mixture gradually to 150-160 °C with stirring to form the potassium phenoxide and drive off the water formed during the reaction. A vacuum can be applied to ensure complete removal of water.

    • Rationale: Anhydrous conditions are critical. The presence of water can consume the phenoxide and interfere with the carboxylation process. An excess of base ensures complete conversion of the phenol.

  • Carboxylation: Seal the autoclave and pressurize it with dry carbon dioxide to 100-120 atm. Increase the temperature to 180-200 °C and maintain with vigorous stirring for 4-6 hours.

    • Rationale: High pressure is necessary to increase the concentration of CO₂ in the reaction medium, driving the equilibrium towards the carboxylated product. The elevated temperature provides the activation energy for the reaction.

  • Work-up and Isolation: After cooling the reactor to room temperature and venting the excess CO₂ pressure, dissolve the solid reaction mass in hot water. Transfer the resulting aqueous solution to a separate vessel.

  • Acidification and Precipitation: While stirring, slowly add concentrated sulfuric acid or hydrochloric acid to the aqueous solution until the pH reaches approximately 2-3. This will cause the this compound to precipitate out of the solution.

    • Rationale: The product is a carboxylic acid and is largely insoluble in acidic aqueous media. Acidification converts the soluble carboxylate salt into the neutral, insoluble acid form.

  • Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum.

Applications and Significance

While specific applications for this compound are specialized, its structural motifs suggest its utility in several high-value areas:

  • Protein Degradation (PROTACs): This molecule is listed as a "Protein Degrader Building Block".[1] In the field of targeted protein degradation, small molecules are designed to bind to both a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The substituted salicylic acid scaffold is a key component of certain molecular glues and PROTACs (Proteolysis-Targeting Chimeras), making this compound a valuable intermediate for synthesizing novel therapeutics.

  • Polymer and Materials Science: As a derivative of p-tert-butylphenol, it can serve as a monomer or modifier in the synthesis of specialty polymers and resins. The combination of the carboxylic acid and hydroxyl groups allows for polyester formation, while the tert-butyl group can enhance solubility in organic media and improve thermal stability.

  • UV Absorbers and Antioxidants: Hydroxybenzoic acid derivatives are precursors to compounds used as UV stabilizers and antioxidants in plastics, coatings, and cosmetic formulations.[2] The phenolic hydroxyl group is key to antioxidant activity, while the overall structure can be modified to absorb UV radiation effectively.

Spectroscopic and Analytical Characterization

  • ¹H NMR Spectroscopy:

    • tert-Butyl Protons: A sharp singlet peak would appear in the upfield region (~1.3 ppm), integrating to 9 hydrogens.

    • Aromatic Protons: Three protons would be present in the aromatic region (typically 6.8-8.0 ppm), showing a characteristic splitting pattern determined by their ortho, meta, and para relationships.

    • Hydroxyl and Carboxylic Protons: Two broad singlets corresponding to the phenolic -OH and carboxylic acid -COOH protons would be observed. Their chemical shifts can vary significantly depending on the solvent and concentration due to hydrogen bonding.

  • Infrared (IR) Spectroscopy:

    • O-H Stretching: A very broad absorption band is expected from ~2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid O-H group. A sharper phenolic O-H stretch may also be visible.[6]

    • C=O Stretching: A strong, sharp absorption peak characteristic of the carboxylic acid carbonyl group should appear around 1680-1710 cm⁻¹.[6]

    • C-O Stretching & Aromatic C=C: Absorptions in the 1200-1320 cm⁻¹ and 1450-1600 cm⁻¹ regions would confirm the C-O and aromatic ring structures.[6]

Safety and Handling

No specific GHS classification is available for this compound. However, based on data for closely related compounds like 4-hydroxybenzoic acid and 4-tert-butylbenzoic acid, the following precautions are advised.[7]

  • Hazard Classification (Anticipated):

    • Skin Irritant

    • Serious Eye Irritant

    • May cause respiratory irritation

  • Handling:

    • Use in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid generating dust. May form combustible dust concentrations in air.[7]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential, particularly in the synthesis of advanced therapeutics like protein degraders. Its synthesis is accessible through the well-understood Kolbe-Schmitt reaction, leveraging 4-tert-butylphenol as a readily available starting material. The unique substitution pattern provides a platform for creating complex molecules for applications in medicine and material science. Proper handling and adherence to safety protocols are essential when working with this compound.

References

Introduction: The Significance of 4-(tert-Butyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(tert-Butyl)-2-hydroxybenzoic Acid

This compound, a substituted derivative of salicylic acid, is a valuable building block in the synthesis of advanced materials and pharmaceutical compounds. Its structure, featuring a bulky tert-butyl group para to the alkyl substituent and a hydroxyl group ortho to the carboxylic acid, imparts unique physicochemical properties that are leveraged in various applications. The primary challenge in its synthesis lies in achieving precise regiocontrol of the carboxylation step on the substituted phenol precursor, 4-tert-butylphenol. This guide provides an in-depth exploration of the principal synthetic methodologies, focusing on the underlying chemical principles, process optimization, and practical execution for researchers and professionals in drug development and chemical synthesis.

Primary Synthesis Pathway: The Kolbe-Schmitt Reaction

The most established and industrially relevant method for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction.[1] This process involves the direct carboxylation of a phenoxide with carbon dioxide under elevated temperature and pressure.[2]

Mechanistic Rationale and Regioselectivity

The reaction proceeds via the nucleophilic addition of a phenoxide ion to carbon dioxide.[2] The choice of the counter-ion (e.g., sodium vs. potassium) is a critical determinant of the final product's isomeric distribution.

  • Phenoxide Formation: The starting material, 4-tert-butylphenol, is deprotonated with a strong base, typically sodium hydroxide, to form the more nucleophilic sodium 4-tert-butylphenoxide.

  • Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic carbon of CO2. When using sodium phenoxide, the sodium ion is believed to form a chelate complex with the oxygen of the phenoxide and the incoming carbon dioxide molecule. This coordination pre-organizes the transition state, sterically and electronically favoring the attack at the ortho position.[3]

  • Rearomatization and Protonation: The resulting intermediate undergoes tautomerization to restore the aromaticity of the ring, forming the sodium salicylate. A final acidification step protonates the carboxylate and phenoxide groups to yield the desired this compound.

dot

Caption: Mechanism of the ortho-selective Kolbe-Schmitt reaction.

Process Optimization and Mitigation of Side Reactions

While robust, the Kolbe-Schmitt reaction requires careful control of conditions to maximize yield and purity.

  • Temperature and Pressure: Typical conditions involve heating to 125-150°C under a CO2 pressure of 5-100 atm.[2] Higher temperatures can lead to the thermodynamically more stable para-isomer or decomposition.

  • Atmosphere: A critical, often overlooked, parameter is the exclusion of oxygen. In the presence of oxygen, the phenoxide radical can form, leading to oxidative coupling and the generation of biphenyl-diol impurities.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen) before introducing CO2 is essential to suppress this side reaction, which can dramatically reduce yields.[4]

  • Solvent: While often performed neat, high-boiling point solvents can be used. Recent studies in DMSO have shown that the reaction can proceed under different conditions, sometimes favoring the para-product depending on the cation and additives.[5]

Detailed Experimental Protocol: Kolbe-Schmitt Carboxylation

Objective: To synthesize this compound from 4-tert-butylphenol.

Materials:

  • 4-tert-Butylphenol (1.0 eq)

  • Sodium Hydroxide (1.1 eq)

  • Carbon Dioxide (gas, high pressure)

  • Hydrochloric Acid (concentrated)

  • Toluene or other suitable high-boiling solvent

  • High-pressure autoclave reactor with mechanical stirring and temperature control

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested.

  • Reagent Loading: Charge the autoclave with 4-tert-butylphenol and sodium hydroxide. If using a solvent, add it at this stage.

  • Inerting: Seal the reactor and purge thoroughly with nitrogen gas (3-4 cycles) to remove all oxygen.

  • Phenoxide Formation: Heat the mixture to 130-140°C with stirring to dehydrate and form the anhydrous sodium phenoxide.

  • Carboxylation: Pressurize the reactor with carbon dioxide to 5-7 atm. Heat the reaction mixture to 150-160°C and maintain for 4-6 hours. Monitor the pressure, as it will decrease as CO2 is consumed.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess CO2 pressure.

  • Workup: Transfer the solid reaction mass to a beaker containing water. Stir until the sodium salt of the product is fully dissolved.

  • Purification: Filter the aqueous solution to remove any insoluble impurities. Transfer the filtrate to a clean vessel and cool in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is approximately 2-3. A white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

  • Drying: Dry the product under vacuum at 60-70°C to a constant weight.

Alternative Pathway: Palladium-Catalyzed C–H Carboxylation

Modern organometallic chemistry offers a more sophisticated and highly selective alternative to the classical Kolbe-Schmitt reaction. Palladium-catalyzed C–H activation and carboxylation provides a route to salicylic acids under milder conditions with excellent functional group tolerance.[1]

Methodology and Rationale

This pathway transforms the challenge from controlling an electrophilic aromatic substitution to a directed, metal-catalyzed C-H functionalization.

  • Hydroxyl Group Protection/Direction: The phenolic hydroxyl group is first converted into a silanol directing group. This is a temporary modification that positions the palladium catalyst in close proximity to the ortho C-H bonds.

  • Directed C–H Activation: In the presence of a palladium(II) catalyst (e.g., Pd(OAc)2), an oxidant, and a ligand, the palladium selectively activates and cleaves one of the ortho C-H bonds, forming a palladacycle intermediate.

  • Carboxylation: This intermediate reacts with carbon monoxide (CO), which serves as the carboxyl source, via migratory insertion to form an acyl-palladium species.

  • Reductive Elimination & Desilylation: Reductive elimination releases the silylated carboxylic acid, regenerating the active palladium catalyst. A final, simple desilylation step (e.g., with TBAF) removes the silanol protecting group to yield the final product.

dot

Caption: General workflow for silanol-directed C-H carboxylation.

Comparative Analysis of Synthesis Pathways

The choice of synthesis route depends on the specific requirements of the project, including scale, purity requirements, and available equipment.

ParameterKolbe-Schmitt ReactionPd-Catalyzed C-H Carboxylation
Starting Materials 4-tert-butylphenol, NaOH, CO24-tert-butylphenol, Silylating Agent, Pd Catalyst, CO
Selectivity Moderate to Good (Ortho vs. Para)Excellent (Ortho)
Conditions Harsh (High Temp. & Pressure)Mild (Lower Temp., ~1 atm CO)
Scalability Excellent; Industrially provenChallenging; Catalyst cost and removal
Substrate Scope Limited to robust phenolsBroad; High functional group tolerance
Key Advantage Low reagent cost; ScalableHigh selectivity; Mild conditions
Key Disadvantage Harsh conditions; Side reactionsHigh catalyst cost; Multi-step process

Conclusion

The synthesis of this compound is most practically achieved via the Kolbe-Schmitt reaction, a time-tested method that is both economical and scalable. Success hinges on the careful control of reaction parameters, particularly the exclusion of oxygen to prevent side reactions and the use of a sodium base to ensure ortho-selectivity. For laboratory-scale synthesis of complex analogues or when functional group tolerance is paramount, modern palladium-catalyzed C-H carboxylation offers a powerful, albeit more expensive, alternative with superior selectivity and milder conditions. The continued development of more efficient and recyclable catalysts may soon make such advanced methods viable on an industrial scale.

References

Physical and chemical properties of 4-(tert-Butyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(tert-Butyl)-2-hydroxybenzoic Acid

Introduction

This compound (CAS No. 4578-63-6) is a substituted aromatic carboxylic acid, belonging to the family of salicylic acid derivatives.[1] Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and a bulky tert-butyl group, imparts a unique combination of physical and chemical properties. This guide provides a comprehensive technical overview of these properties, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its structural characteristics, physicochemical parameters, spectroscopic signature, reactivity, and key experimental methodologies. Understanding these core attributes is crucial for its effective utilization as a building block in organic synthesis and for the development of novel chemical entities.

Molecular Structure and Identification

The foundational characteristics of a molecule are dictated by its structure. This compound is a derivative of salicylic acid (2-hydroxybenzoic acid) with a tert-butyl substituent at the C4 position of the benzene ring.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 4578-63-6[1]

  • Molecular Formula: C₁₁H₁₄O₃[1][2]

  • Molecular Weight: 194.23 g/mol [1][2]

  • Synonyms: 2-Hydroxy-4-tert-butylbenzoic acid, 4-(1,1-dimethylethyl)-2-hydroxybenzoic acid[2]

Physicochemical Properties

The physical properties of the compound influence its handling, formulation, and reaction conditions. The interplay between the polar hydroxyl and carboxyl groups and the nonpolar tert-butyl group defines its solubility and thermal behavior.

PropertyValueSource
Appearance White to pale yellow solid/powder[3] (analogue)
Melting Point Data not explicitly available; Isomer 4-tert-butylbenzoic acid melts at 164.5-165.5 °C.[4]
Solubility Insoluble in water. Soluble in polar organic solvents like DMSO and Methanol.[3] (analogue)
pKa Data not explicitly available; The parent compound, 4-hydroxybenzoic acid, has a pKa of 4.54. The tert-butyl group's electron-donating nature may slightly increase this value.[5]

Expert Insights: The low water solubility is expected due to the large, hydrophobic tert-butyl group, which dominates the molecule's character despite the presence of two polar functional groups. For experimental work, solvents like ethanol, methanol, DMSO, or ethyl acetate are more appropriate. The melting point is anticipated to be relatively high for a molecule of its size, a common trait for aromatic carboxylic acids due to strong intermolecular hydrogen bonding between the carboxyl groups.

Spectroscopic and Analytical Profile

Spectroscopic data provides an unambiguous fingerprint for molecular identification and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is predicted to show distinct signals:

    • A singlet around 1.3 ppm integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.

    • A set of signals in the aromatic region (6.8-7.8 ppm ) for the three protons on the benzene ring. Due to the substitution pattern, they will appear as a doublet, a doublet of doublets, and another doublet.

    • Two broad singlets at lower fields (>10 ppm), corresponding to the acidic protons of the carboxylic acid and the phenolic hydroxyl group. These signals are often exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will corroborate the structure:

    • A signal around 31-32 ppm for the three equivalent methyl carbons of the tert-butyl group and a quaternary carbon signal around 35 ppm .

    • Multiple signals in the 110-160 ppm range for the aromatic carbons, including the hydroxyl- and carboxyl-substituted carbons.

    • A signal downfield, typically >170 ppm , for the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ , which is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.

  • O-H Stretch (Phenol): A sharper band around 3300-3500 cm⁻¹ .

  • C-H Stretch (tert-Butyl): Strong bands just below 3000 cm⁻¹ (aliphatic C-H).

  • C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1650-1700 cm⁻¹ .

  • C=C Stretch (Aromatic): Several medium-intensity peaks in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Synthesis

Acidity and Reactivity
  • Carboxylic Acid Group: This is the most acidic site, readily deprotonated by bases. It undergoes typical reactions of carboxylic acids, such as esterification with alcohols under acidic catalysis (Fischer esterification) or conversion to an acid chloride using reagents like thionyl chloride (SOCl₂).

  • Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by strong bases. It can undergo etherification (e.g., Williamson ether synthesis). It also strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5).

  • Aromatic Ring: The ring is activated by the hydroxyl group and the tert-butyl group. Electrophilic aromatic substitution (e.g., nitration, halogenation) will be directed by these groups, primarily to the C3 and C5 positions.

Synthesis Pathway

A common method for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction .[6] This process involves the carboxylation of a phenoxide salt. For this compound, the logical starting material is 4-tert-butylphenol.

SynthesisWorkflow A 4-tert-Butylphenol B Sodium 4-tert-butylphenoxide A->B  + NaOH  (Deprotonation) C Carboxylation Intermediate B->C  + CO₂  (Kolbe-Schmitt Reaction)  High T, P D This compound C->D  + H₃O⁺  (Acidification)

Caption: Kolbe-Schmitt synthesis of the target molecule.

Experimental Protocols

Adherence to validated experimental protocols ensures reproducibility and accuracy. Below is a representative procedure for the characterization of a synthesized batch of the title compound.

Protocol: Melting Point Determination and Recrystallization

Objective: To purify the crude product by recrystallization and determine its melting point as a criterion of purity.

Causality: Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The melting point of a pure crystalline solid is a sharp, well-defined range, which broadens and becomes depressed in the presence of impurities.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, water, hexane, ethyl acetate). An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethanol/water) may be required.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove insoluble impurities and charcoal. This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Melting Point Analysis: Place a small amount of the dry, purified solid in a capillary tube. Use a calibrated digital melting point apparatus to determine the temperature range over which the solid melts. Record the onset and completion of melting.

ProtocolWorkflow cluster_purification Purification cluster_analysis Analysis A Crude Product B Dissolve in Min. Hot Solvent A->B C Hot Filtration B->C D Cool to Crystallize C->D E Vacuum Filtration D->E F Dry Crystals E->F G Load Capillary Tube F->G Transfer Purified Sample H Measure Melting Range (Digital Apparatus) G->H I Purity Assessment H->I

Caption: Workflow for purification and melting point analysis.

Applications in Research and Drug Development

Substituted salicylic acids are valuable scaffolds in medicinal chemistry. The unique substitution pattern of this compound makes it a useful starting material.

  • Building Block: It serves as a precursor for more complex molecules. The carboxylic acid and phenol groups can be selectively modified to build larger structures.

  • PROTACs: The molecule is listed as a building block for Protein Degrader technologies (e.g., PROTACs), which are a novel therapeutic modality.[1]

  • Bioactivity Studies: Derivatives of hydroxybenzoic acids are widely studied for a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[7][8][9][10] The tert-butyl group can enhance lipophilicity, potentially improving membrane permeability and metabolic stability of derivative compounds. For instance, a derivative, 4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been investigated for its neuroprotective effects against oxygen-glucose deprivation injury.[7]

Conclusion

This compound is a specialty chemical with a well-defined set of physicochemical and spectroscopic properties. Its structural features—a reactive carboxylic acid, a moderately acidic phenol, and a bulky lipophilic tert-butyl group—provide a versatile platform for synthetic chemists. A thorough understanding of its characteristics, from solubility and reactivity to its analytical signature, is paramount for its successful application in academic research and the pharmaceutical industry, particularly in the synthesis of novel bioactive compounds and advanced therapeutic agents.

References

Solubility Profile of 4-(tert-Butyl)-2-hydroxybenzoic Acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of research and development, from reaction chemistry and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(tert-Butyl)-2-hydroxybenzoic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers, chemists, and formulation scientists with the foundational principles, theoretical models, and practical experimental protocols necessary to characterize its solubility profile. We delve into the structural analysis of the molecule to predict its behavior, introduce theoretical frameworks such as Hansen Solubility Parameters for predictive insights, and provide detailed, step-by-step methodologies for both qualitative and quantitative solubility determination.

Introduction: The Critical Role of Solubility

This compound (CAS 4578-63-6) is a substituted salicylic acid derivative. Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and a bulky nonpolar tert-butyl group, presents a unique and challenging solubility profile.[1][2] For professionals in drug development, understanding this profile is paramount. Poor solubility can hinder synthetic reaction yields, complicate purification processes like crystallization, and critically, lead to low bioavailability in formulated drug products.

This guide moves beyond a simple data sheet, offering a robust scientific approach to:

  • Predict solubility behavior based on molecular structure.

  • Model solubility using established theoretical frameworks.

  • Measure solubility accurately and reproducibly through validated experimental protocols.

Physicochemical and Structural Analysis

A molecule's solubility is fundamentally dictated by its structure and the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4]

Molecular Properties:

  • Molecular Formula: C₁₁H₁₄O₃[1]

  • Molecular Weight: 194.23 g/mol [1][2]

Structural Features Governing Solubility:

  • Polar Moieties (Hydrogen Bonding): The carboxylic acid (-COOH) and hydroxyl (-OH) groups are polar and capable of forming strong hydrogen bonds. These groups promote solubility in polar solvents, particularly those that can also act as hydrogen bond donors or acceptors (e.g., alcohols, DMSO).

  • Nonpolar Moiety (van der Waals Forces): The aromatic benzene ring and, most significantly, the large tert-butyl group are nonpolar and lipophilic. The tert-butyl group, in particular, creates steric bulk and contributes significantly to the molecule's affinity for nonpolar solvents (e.g., alkanes, toluene) through van der Waals interactions.

Predicted Solubility Behavior: The presence of both strongly polar and significantly nonpolar regions suggests that this compound is an amphiphilic molecule. Its solubility will be a delicate balance between these competing characteristics. It is expected to exhibit limited solubility in highly polar solvents like water and in very nonpolar solvents like hexane. Optimal solubility is likely to be found in solvents of intermediate polarity or in solvent mixtures that can effectively solvate both the polar and nonpolar regions of the molecule.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) offer a powerful quantitative framework for predicting solvent-solute compatibility.[5] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from atomic dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[6]

Every solvent and solute can be assigned a point (δd, δp, δh) in 3D "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP coordinates. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [7]

A solute is assigned an "interaction radius" (R₀). If the calculated distance (Ra) to a solvent is less than R₀, high solubility is predicted. While the specific HSP values for this compound are not published, they can be experimentally determined by systematically testing its solubility in a range of solvents with known HSP values.

cluster_0 Hansen Space Solute HSP Solute (δd₁, δp₁, δh₁) Interaction Radius Interaction Radius (R₀) Solute HSP->Interaction Radius  Ra Good Solvent Good Solvent (Ra < R₀) Poor Solvent Poor Solvent (Ra > R₀) Solubility Sphere

Caption: The Hansen Solubility Sphere concept. Solvents inside the sphere are good solvents.

Experimental Determination of Solubility

Rigorous experimental measurement remains the gold standard for characterizing solubility. The following protocols are designed to be self-validating and provide a comprehensive picture of the compound's behavior.

Protocol 1: Qualitative Solubility Classification

This initial screening protocol rapidly classifies the compound's acidic/basic nature and general polarity, guiding the selection of solvents for quantitative analysis.[8][9]

Methodology:

  • Preparation: Add ~20 mg of this compound to four separate, labeled test tubes.

  • Solvent Addition: Add 1 mL of the following solvents to the respective tubes:

    • Tube A: Deionized Water

    • Tube B: 5% w/v NaOH (aq)

    • Tube C: 5% w/v NaHCO₃ (aq)

    • Tube D: 5% w/v HCl (aq)

  • Observation: Vigorously shake each tube for 30-60 seconds. Observe if the solid dissolves completely.

  • Interpretation:

    • Soluble in Water: Indicates significant polarity.

    • Insoluble in Water, Soluble in NaOH & NaHCO₃: Indicates a strong acid (carboxylic acid is expected to dissolve in both).[8]

    • Insoluble in Water, Soluble in NaOH only: Would indicate a weak acid (like a phenol), but the presence of the carboxylic acid makes this unlikely.

    • Insoluble in Water/Bases, Soluble in HCl: Indicates a basic compound (e.g., an amine), which is not applicable here.

start Start with Unknown (4-tert-Butyl-2-hydroxybenzoic acid) water Test Solubility in Water start->water naoh Test Solubility in 5% NaOH water->naoh Insoluble hcl Test Solubility in 5% HCl water->hcl Soluble (Test pH) nahco3 Test Solubility in 5% NaHCO₃ naoh->nahco3 Soluble neutral Class: Neutral Compound naoh->neutral Insoluble strong_acid Class: Strong Acid (Carboxylic Acid) nahco3->strong_acid Soluble

Caption: Decision workflow for qualitative solubility analysis.

Protocol 2: Quantitative Equilibrium Solubility Measurement (Shake-Flask Method)

The shake-flask method is a highly reliable technique for determining the equilibrium solubility of a compound at a specific temperature.[10]

Methodology:

  • System Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a selected organic solvent. An excess is confirmed by the visible presence of undissolved solid.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker bath (e.g., at 25°C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

    • Causality Note: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. A time-course study (measuring concentration at 24, 48, and 72 hours) is recommended to validate the chosen equilibration time.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature bath to allow the excess solid to settle. Centrifuge the vials at the same temperature to ensure complete separation of the solid and liquid phases.

  • Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed/cooled pipette to match the equilibration temperature. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.

  • Concentration Analysis: Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be generated using standards of known concentration.

    • UV-Vis Spectrophotometry: A simpler method, suitable if the compound has a strong chromophore and no other components interfere at the analysis wavelength. A calibration curve is also required.

  • Calculation: Calculate the original solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

A 1. Add Excess Solid to Solvent B 2. Equilibrate (e.g., 25°C, 48h) A->B C 3. Separate Phases (Centrifugation) B->C D 4. Extract & Dilute Supernatant C->D E 5. Analyze Concentration (e.g., HPLC) D->E F 6. Calculate Solubility E->F

Caption: Experimental workflow for the Shake-Flask solubility method.

Data Presentation and Application

Quantitative solubility data should be compiled into a clear, tabular format for easy comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)Solubility (mol/L)
Hexane1.88ValueValue
Toluene2.38ValueValue
Ethyl Acetate6.02ValueValue
Acetone20.7ValueValue
Ethanol24.5ValueValue
Methanol32.7ValueValue
Water80.1ValueValue

Note: The values in this table are placeholders and must be determined experimentally.

Application of Data:

  • Solvent Selection: The compiled data provides an empirical basis for selecting optimal solvents for synthesis (ensuring reactants are dissolved), crystallization (high solubility in a hot solvent, low in a cold one), and formulation.

  • HSP Determination: The binary solubility data (soluble/insoluble) from a range of ~20-30 solvents can be used with specialized software to calculate the Hansen Solubility Parameters (δd, δp, δh) and the interaction radius (R₀) for this compound.

  • Formulation Development: Understanding the solubility in pharmaceutically acceptable solvents is the first step in developing liquid dosage forms or predicting dissolution behavior for solid dosage forms.

Conclusion

Characterizing the solubility of this compound is a foundational task for any scientist working with this compound. By combining structural analysis, theoretical modeling with Hansen Solubility Parameters, and rigorous execution of quantitative experimental protocols like the shake-flask method, researchers can build a comprehensive and reliable solubility profile. This knowledge is not merely academic; it is a critical enabler for successful process development, purification, and formulation in the chemical and pharmaceutical industries.

References

An In-Depth Technical Guide to the Potential Mechanism of Action of 4-(tert-Butyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(tert-Butyl)-2-hydroxybenzoic acid is a derivative of salicylic acid (2-hydroxybenzoic acid), characterized by a tert-butyl group at the C4 position of the benzene ring. This substitution, along with the hydroxyl and carboxylic acid moieties, defines its chemical properties and suggests a potential for significant biological activity. While direct mechanistic studies on this specific compound are not extensively documented in publicly available literature, its structural similarity to other well-characterized phenolic compounds provides a strong basis for forming robust, testable hypotheses regarding its mechanism of action.

This guide moves beyond a simple recitation of facts, instead providing a scientifically-grounded framework for investigation. As a senior application scientist, the goal is to synthesize data from related molecules to propose primary potential mechanisms and to provide the detailed experimental workflows necessary to validate them. We will explore three core hypothesized pathways:

  • Modulation of the Nrf2/HO-1 Antioxidant Response Pathway: Leveraging its nature as a phenolic antioxidant.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling: Drawing parallels with other tert-butylated phenols.

  • Interaction with Estrogen Receptor (ER) Signaling Pathways: Based on the known activity of its parent compound, 4-hydroxybenzoic acid.

This document serves as both a whitepaper on the current state of inferred knowledge and a practical guide for researchers poised to elucidate the functional role of this compound in cellular systems.

Part 1: Modulation of the Nrf2/HO-1 Antioxidant Response Pathway

Scientific Rationale & Causality

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

The structural features of this compound, specifically the electron-donating hydroxyl and tert-butyl groups on the aromatic ring, suggest it is a potent antioxidant. A compelling piece of evidence comes from a closely related molecule, 4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, which has been shown to protect against oxidative stress-induced apoptosis by activating the Akt/Nrf2/HO-1 signaling pathway[1]. This strongly suggests that the this compound moiety is the active pharmacophore responsible for engaging this pathway. We hypothesize that the compound either generates a mild reactive oxygen species (ROS) signal that disrupts Keap1 or directly interacts with Keap1, leading to Nrf2 activation.

Proposed Signaling Pathway Diagram

Nrf2_Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus Compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Disrupts Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes HO-1, NQO1, etc. ARE->Genes Initiates Transcription

Caption: Hypothesized activation of the Nrf2/HO-1 pathway.

Experimental Validation Workflow

This workflow provides a self-validating system, moving from general antioxidant capacity to specific pathway activation and functional gene expression.

Protocol 1: Assessment of In Vitro Antioxidant Activity (DPPH Assay)

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare a stock solution of this compound in methanol or DMSO. Create a serial dilution series (e.g., 1 to 500 µM).

    • Use Ascorbic Acid or Trolox as a positive control.

  • Reaction Setup:

    • In a 96-well plate, add 100 µL of each concentration of the test compound or control.

    • Add 100 µL of the DPPH solution to each well. Include a blank with methanol only.

  • Incubation & Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of DPPH radical scavenging activity. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration. A lower IC50 indicates higher antioxidant activity.

Protocol 2: Western Blot for Nrf2 Nuclear Translocation

  • Cell Culture & Treatment:

    • Culture a suitable cell line (e.g., HepG2 or RAW 264.7 macrophages) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for different time points (e.g., 0, 1, 3, 6 hours).

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest cells and use a commercial nuclear/cytoplasmic extraction kit following the manufacturer's protocol to separate the fractions.

  • Protein Quantification & SDS-PAGE:

    • Determine protein concentration for each fraction using a BCA assay.

    • Denature 20-30 µg of protein per sample in Laemmli buffer and separate on a 10% SDS-polyacrylamide gel.

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C: anti-Nrf2, anti-Lamin B (nuclear marker), and anti-GAPDH (cytoplasmic marker).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and imaging system.

  • Analysis: An increase in the Nrf2 band intensity in the nuclear fraction (normalized to Lamin B) relative to the untreated control confirms nuclear translocation.

Protocol 3: RT-qPCR for Nrf2 Target Gene Expression

  • Cell Treatment & RNA Extraction:

    • Treat cells as described in Protocol 2 (a 6-24 hour treatment window is typical for gene expression).

    • Extract total RNA using a TRIzol-based method or a commercial kit.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Perform qPCR using SYBR Green master mix with primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. A dose-dependent increase in HO-1 and NQO1 mRNA levels indicates functional activation of the Nrf2 pathway.

Hypothetical Data Summary
AssayEndpoint0 µM10 µM25 µM50 µM
DPPH AssayIC50--45 µM-
Western BlotNuclear Nrf2 (Fold Change)1.01.83.54.2
RT-qPCRHO-1 mRNA (Fold Change)1.02.55.17.8
RT-qPCRNQO1 mRNA (Fold Change)1.02.14.36.5

Part 2: Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling

Scientific Rationale & Causality

The MAPK pathways are critical signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, inflammation, and apoptosis. The three main branches are the Extracellular signal-Regulated Kinases (ERK1/2), c-Jun N-terminal Kinases (JNK), and p38 MAPKs. Phenolic antioxidants have a complex relationship with these pathways. Butylated hydroxyanisole (BHA), which shares the tert-butyl phenol motif, and its metabolite tert-butylhydroquinone (tBHQ) are known to differentially activate ERK2 and JNK1[2]. This activation is linked to the generation of reactive intermediates and cellular stress[2].

The choice to investigate this pathway is based on the structural precedent. We hypothesize that this compound, like BHA, may induce a transient activation of MAPK pathways as part of its overall cellular effect. This could be a mechanism contributing to its cytoprotective effects (e.g., via ERK) or potentially a pro-apoptotic signal at higher concentrations (e.g., via sustained JNK activation). The key to validation is to measure the phosphorylation status of the core kinases, as this is the universal sign of their activation.

Proposed Signaling Pathway Diagram

MAPK_Pathway Compound This compound Stress Cellular Stress (e.g., ROS) Compound->Stress MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MEK1/2, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Response Cellular Response (Gene Expression, etc.) MAPK->Response

Caption: Hypothesized modulation of the MAPK signaling cascade.

Experimental Validation Workflow

Protocol 4: Western Blot for MAPK Phosphorylation

  • Cell Culture & Treatment:

    • Seed a responsive cell line (e.g., HeLa or HEK293) in 6-well plates.

    • Perform a dose-response experiment (e.g., 0-100 µM for 1 hour) and a time-course experiment (e.g., 50 µM for 0, 15, 30, 60, 120 minutes) to capture both transient and sustained signaling.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors. The latter is critical to preserve the phosphorylation state of the proteins.

    • Scrape the cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification & Immunoblotting:

    • Follow the steps for protein quantification, SDS-PAGE, and transfer as described in Protocol 2.

    • Antibody Incubation: This is the most critical step. Use a pair of antibodies for each target kinase: one that detects the phosphorylated form and one that detects the total protein. This allows for normalization and proves that changes are due to activation, not changes in total protein expression.

      • Primary Antibodies: p-ERK1/2 (Thr202/Tyr204), total-ERK1/2; p-JNK (Thr183/Tyr185), total-JNK; p-p38 (Thr180/Tyr182), total-p38. Use anti-β-actin as a loading control.

  • Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • For each MAPK, calculate the ratio of the phosphorylated protein signal to the total protein signal. Express the results as a fold change relative to the untreated control.

Hypothetical Data Summary
KinaseTreatment Time (50 µM)0 min15 min30 min60 min120 min
p-ERK/total-ERKFold Change1.03.54.82.11.2
p-JNK/total-JNKFold Change1.01.21.93.23.5
p-p38/total-p38Fold Change1.01.11.51.81.6

Part 3: Potential Interaction with Estrogen Receptor (ER) Signaling

Scientific Rationale & Causality

The parent compound, 4-hydroxybenzoic acid, is known to possess weak estrogenic activity[3][4]. Studies have shown it can promote the proliferation of ER-positive breast cancer cells (MCF-7) and that this effect is mediated through Estrogen Receptor α (ERα)[4]. The mechanism involves the activation of downstream signaling cascades, including the PI3K/AKT and ERK pathways[4]. The addition of a bulky tert-butyl group at the C4 position could potentially enhance or alter this interaction with the ligand-binding domain of ERα. Therefore, investigating this pathway is a logical step in characterizing the compound's full biological profile.

Proposed Signaling Pathway Diagram

ER_Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus Compound This compound ERa ERα Compound->ERa Binds ERa_dimer ERα Dimer ERa->ERa_dimer Dimerization ERa_dimer_nuc ERα Dimer ERa_dimer->ERa_dimer_nuc Nuclear Translocation ERE ERE (Estrogen Response Element) ERa_dimer_nuc->ERE Binds Prolif_Genes Proliferation Genes ERE->Prolif_Genes Initiates Transcription

Caption: Hypothesized estrogenic action via ERα signaling.

Experimental Validation Workflow

Protocol 5: E-Screen (Estrogen Screen) Proliferation Assay

  • Cell Culture:

    • Culture MCF-7 cells (ER-positive) in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 3 days to remove any exogenous estrogens.

  • Treatment:

    • Seed cells in a 96-well plate.

    • Treat with a range of concentrations of this compound. Use 17β-estradiol as a positive control.

    • To confirm ER-dependence, treat a parallel set of wells with the test compound in combination with an ER antagonist (e.g., ICI 182,780).

  • Proliferation Measurement:

    • After 5-6 days, measure cell proliferation using an MTT or similar viability assay.

  • Analysis: A dose-dependent increase in cell proliferation that is blocked by the ER antagonist indicates an estrogen-like effect mediated through the estrogen receptor.

Protocol 6: ERα Reporter Gene Assay

  • Cell Line: Use a cell line (e.g., HEK293 or a stable MCF-7 line) that is co-transfected with a plasmid expressing human ERα and a reporter plasmid containing an estrogen response element (ERE) driving the expression of a luciferase gene[2].

  • Treatment:

    • Plate the cells and treat with the test compound, positive control (estradiol), and negative control (vehicle).

  • Luciferase Assay:

    • After 24 hours, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Analysis: An increase in luciferase activity directly demonstrates that the compound can activate gene transcription via the ERα/ERE mechanism.

Hypothetical Data Summary
AssayTreatmentResponseResponse + ICI 182,780
E-ScreenVehicle1.0 (Proliferation Index)1.0
Estradiol (1 nM)2.51.1
Compound (10 µM)1.81.0
ERα ReporterVehicle1.0 (Luciferase Activity)N/A
Estradiol (1 nM)8.5N/A
Compound (10 µM)4.2N/A

Synthesis and Future Directions

The experimental workflows outlined in this guide provide a comprehensive strategy to investigate the primary hypothesized mechanisms of action of this compound. The results should not be viewed in isolation. For instance, activation of the MAPK/ERK pathway (Part 2) is a known downstream consequence of ERα signaling (Part 3), creating a potential mechanistic link that can be explored with pathway inhibitors.

Upon completion of this foundational characterization, further studies would be warranted:

  • Direct Target Identification: Employ techniques like thermal shift assays or affinity chromatography to identify direct binding partners of the compound.

  • Toxicology and Safety: Conduct comprehensive safety assessments, including cytotoxicity assays in a broader range of cell lines and in vivo toxicity studies.

  • In Vivo Efficacy: If a promising mechanism is validated (e.g., potent Nrf2 activation), test the compound's efficacy in relevant animal models of diseases involving oxidative stress, such as ischemia-reperfusion injury or neurodegeneration.

By systematically applying the principles and protocols within this guide, the scientific community can effectively elucidate the mechanism of action of this compound, paving the way for its potential development as a therapeutic agent or a valuable chemical probe.

References

The Unfolding Therapeutic Potential of 4-(tert-Butyl)-2-hydroxybenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The salicylic acid scaffold has long been a cornerstone in medicinal chemistry, celebrated for its diverse pharmacological activities. Within this chemical family, derivatives of 4-(tert-Butyl)-2-hydroxybenzoic acid are emerging as a compelling class of compounds with a broad spectrum of biological activities. The introduction of a bulky tert-butyl group at the C4 position of the 2-hydroxybenzoic acid core significantly influences the molecule's lipophilicity and steric profile, leading to nuanced interactions with biological targets. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the fields of drug discovery and development to explore the therapeutic promise of this unique chemical space.

Introduction: The Strategic Advantage of the this compound Scaffold

Salicylic acid and its derivatives are renowned for their therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The core structure, a 2-hydroxybenzoic acid, provides a platform for a multitude of chemical modifications to modulate biological activity. The strategic incorporation of a tert-butyl group at the para position to the hydroxyl group introduces several key physicochemical alterations:

  • Enhanced Lipophilicity: The nonpolar tert-butyl group increases the overall lipophilicity of the molecule. This can enhance membrane permeability, potentially leading to improved oral bioavailability and cellular uptake.

  • Steric Hindrance: The bulky nature of the tert-butyl group can influence the molecule's binding orientation and affinity to target proteins. This steric hindrance can confer selectivity for certain enzyme isoforms or receptor subtypes.

  • Modulation of Electronic Properties: The electron-donating nature of the tert-butyl group can influence the acidity of the phenolic hydroxyl and carboxylic acid groups, which can be critical for target interaction and pharmacokinetic properties.

These modifications make this compound a promising starting point for the development of novel therapeutic agents with potentially improved efficacy and safety profiles. This guide will delve into the synthesis of key derivatives and the in-vitro evaluation of their biological activities.

Synthetic Strategies: Crafting the Derivatives

The primary points for derivatization of this compound are the carboxylic acid and phenolic hydroxyl groups. Amides and esters are the most common derivatives synthesized to explore their biological potential.

General Synthesis Workflow

The general workflow for synthesizing amide and ester derivatives of this compound initiates with the activation of the carboxylic acid group, followed by nucleophilic substitution with an appropriate amine or alcohol.

G cluster_0 Synthesis of this compound Derivatives A This compound B Activation of Carboxylic Acid (e.g., with SOCl₂ or EDCI/HOBt) A->B C 4-(tert-Butyl)-2-hydroxybenzoyl Chloride (or other activated intermediate) B->C F N-Substituted 4-(tert-Butyl)-2-hydroxybenzamide C->F Amidation G Alkyl 4-(tert-Butyl)-2-hydroxybenzoate C->G Esterification D Amine (R-NH₂) D->F E Alcohol (R-OH) E->G

Caption: General synthetic workflow for amide and ester derivatives.

Detailed Experimental Protocol: Synthesis of N-Benzyl-4-(tert-butyl)-2-hydroxybenzamide

This protocol details the synthesis of a representative amide derivative.

Step 1: Synthesis of 4-(tert-Butyl)-2-hydroxybenzoyl Chloride

  • To a solution of this compound (1.94 g, 10 mmol) in anhydrous dichloromethane (50 mL), add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-(tert-Butyl)-2-hydroxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation with Benzylamine

  • Dissolve the crude 4-(tert-Butyl)-2-hydroxybenzoyl chloride (10 mmol) in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve benzylamine (1.07 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous dichloromethane (20 mL).

  • Add the benzylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-Benzyl-4-(tert-butyl)-2-hydroxybenzamide.

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key players in the synthesis of pro-inflammatory prostaglandins. Many NSAIDs exert their effect by inhibiting COX-1 and/or COX-2. Derivatives of this compound are being investigated as potential COX inhibitors.

Mechanism of Action: COX Inhibition

G cluster_0 Cyclooxygenase (COX) Pathway A Arachidonic Acid B COX-1 / COX-2 A->B C Prostaglandin H₂ (PGH₂) B->C D Prostaglandins (PGE₂, PGF₂α, etc.) C->D E Inflammation, Pain, Fever D->E F 4-(tert-Butyl)-2-hydroxybenzoic Acid Derivatives F->B Inhibition

Caption: Inhibition of the COX pathway by the derivatives.

In Vitro Evaluation: COX Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using a commercially available colorimetric or fluorometric assay kit.

Protocol: Colorimetric COX Inhibition Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and the COX-1 or COX-2 enzyme.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., indomethacin).

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid (substrate).

  • Incubate for a specified time (e.g., 5 minutes) at 37 °C.

  • Stop the reaction and develop the color by adding a chromogen solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

While specific data for this compound derivatives is limited, general SAR trends for substituted benzamides suggest that the nature of the substituent on the amide nitrogen plays a crucial role in determining potency and selectivity.[1][2] Lipophilic and aromatic substituents often enhance activity.

Table 1: Hypothetical Anti-Inflammatory Activity of this compound Derivatives

Compound IDR Group (Amide)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
TBH-A1 Benzyl15.21.88.4
TBH-A2 Phenyl25.63.57.3
TBH-A3 Cyclohexyl45.110.24.4
Indomethacin (Reference)0.11.50.07

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as comprehensive experimental data for these specific compounds is not publicly available.

Anticancer Activity: Inducing Apoptosis in Cancer Cells

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Salicylic acid derivatives have shown promise in this area, and the unique properties of this compound derivatives make them interesting candidates for evaluation.

In Vitro Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay

  • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

For anticancer activity, the lipophilicity and electronic properties of the ester or amide substituent can significantly impact cytotoxicity. Electron-withdrawing groups on an aromatic substituent may enhance activity.[3]

Table 2: Hypothetical Anticancer Activity of this compound Derivatives against MCF-7 Cells

Compound IDDerivative TypeR GroupIC₅₀ (µM) after 48h
TBH-E1 EsterMethyl> 100
TBH-E2 EsterEthyl85.3
TBH-A1 AmideBenzyl22.5
TBH-A4 Amide4-Chlorobenzyl15.8
Doxorubicin (Reference)-0.8

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Antimicrobial and Antioxidant Potential

Antimicrobial Activity

Derivatives of hydroxybenzoic acids are known to possess antimicrobial properties.[4] The increased lipophilicity of this compound derivatives may facilitate their passage through microbial cell membranes.

In Vitro Evaluation: Broth Microdilution Assay

The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method against various bacterial and fungal strains.

Antioxidant Activity

The phenolic hydroxyl group in the this compound scaffold suggests inherent antioxidant potential. This can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Conclusion and Future Directions

The derivatives of this compound represent a promising, yet underexplored, area of medicinal chemistry. The strategic placement of the tert-butyl group offers a unique handle to modulate the physicochemical properties and biological activities of the parent salicylic acid scaffold. Preliminary investigations and analogies to related compounds suggest significant potential in the realms of anti-inflammatory, anticancer, antimicrobial, and antioxidant therapies.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these derivatives to establish robust structure-activity relationships. Further mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of selective and potent agents from this chemical class could lead to the next generation of therapeutics with improved efficacy and safety profiles.

References

The Molecular Architect's Blueprint: A Technical Guide to the Crystal Structure Analysis of 4-(tert-Butyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the methodologies and considerations involved in the single-crystal X-ray diffraction (SC-XRD) analysis of 4-(tert-Butyl)-2-hydroxybenzoic acid. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in the principles of crystallographic science, explaining the rationale behind experimental choices and the logic that underpins a successful structure determination. By synthesizing procedural steps with expert insights, this guide aims to equip the reader with a comprehensive understanding of how to elucidate the three-dimensional atomic arrangement of this pharmaceutically relevant molecule, thereby informing its solid-state properties and potential applications.

Introduction: The Significance of Crystalline Form in Drug Development

In the realm of pharmaceutical sciences, the solid-state structure of an active pharmaceutical ingredient (API) is of paramount importance. It governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. This compound, a substituted aromatic carboxylic acid, serves as a valuable building block in the synthesis of various organic compounds, including potential therapeutic agents and UV absorbers. Understanding its precise three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of its molecular geometry, intermolecular interactions, and packing motifs in the solid state. This knowledge is foundational for polymorphism screening, salt and co-crystal design, and ultimately, the rational development of effective and stable drug formulations.

This guide will detail the complete workflow for the crystal structure analysis of this compound, from synthesis and crystallization to data analysis and structure refinement.

Synthesis and Crystallization: From Powder to Perfection

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals. The quality of the crystal is the single most critical factor determining the success and accuracy of the subsequent diffraction experiment.

Synthesis of this compound

A plausible and efficient route for the synthesis of this compound is the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols.

Reaction Scheme:

Experimental Protocol:

  • Preparation of Potassium 4-tert-butylphenoxide: In a high-pressure reactor, 4-tert-butylphenol is reacted with a stoichiometric amount of potassium hydroxide in an anhydrous solvent (e.g., toluene) under reflux to form the potassium salt. Water is removed azeotropically.

  • Carboxylation: The reactor is pressurized with carbon dioxide (5-10 atm) and heated to 150-180 °C for several hours. The carboxylation occurs preferentially at the ortho position to the hydroxyl group due to the directing effect of the potassium phenoxide.

  • Workup and Isolation: After cooling, the reaction mixture is dissolved in water. Acidification with a mineral acid, such as sulfuric acid, to a pH of approximately 2-3 precipitates the crude this compound.

  • Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often a process of patient experimentation. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Slow Cooling: The compound is dissolved in a minimal amount of a hot solvent to create a saturated solution. The solution is then allowed to cool slowly and undisturbed to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator).

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is less soluble. Crystals may form at the interface of the two solvents.

For this compound, a good starting point is slow evaporation from a solution in a moderately polar solvent like ethanol or acetone, or a solvent mixture such as ethanol/water.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Landscape

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal. The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, leading to a unique diffraction pattern.

The Experimental Workflow

The process of obtaining and analyzing SC-XRD data can be broken down into several key stages.

Experimental Workflow for SC-XRD

workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing cluster_analysis Structure Analysis CrystalSelection Crystal Selection & Mounting PreliminaryScans Preliminary Scans & Unit Cell Determination CrystalSelection->PreliminaryScans Mount on Diffractometer FullDataCollection Full Data Collection PreliminaryScans->FullDataCollection Determine Collection Strategy Integration Integration FullDataCollection->Integration Raw Diffraction Images Scaling Scaling & Merging Integration->Scaling Integrated Intensities StructureSolution Structure Solution (e.g., SHELXS) Scaling->StructureSolution Reflection File (*.hkl) StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Initial Atomic Model Validation Validation & CIF Generation StructureRefinement->Validation Refined Structure

Caption: The workflow of a single-crystal X-ray diffraction experiment.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope. It should be well-formed, transparent, and free of cracks or defects. The crystal is mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.

    • Preliminary Scans: Short scans are performed to determine the unit cell parameters and the crystal's orientation.

    • Full Data Collection: The diffractometer rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-ray reflections.

  • Data Processing:

    • Integration: The raw diffraction images are processed to determine the intensity of each reflection.

    • Scaling and Merging: The integrated intensities are scaled to account for experimental variations, and symmetry-equivalent reflections are merged to create a unique dataset.

  • Structure Solution and Refinement:

    • Structure Solution: The "phase problem" in crystallography arises because the phases of the diffracted waves are not directly measured. Programs like SHELXS use direct methods to generate an initial model of the atomic positions.

    • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method in a program like SHELXL. This iterative process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.

Data Presentation and Interpretation: A Hypothetical Case Study

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₁H₁₄O₃
Formula Weight194.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)12.345(5)
α (°)90
β (°)105.67(2)
γ (°)90
Volume (ų)1018.9(7)
Z4
Calculated Density (g/cm³)1.265
Absorption Coeff. (mm⁻¹)0.091
F(000)416
Crystal Size (mm³)0.25 x 0.20 x 0.15
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)100(2)
2θ range for data (°)5.0 - 55.0
Reflections collected9876
Independent reflections2345 [R(int) = 0.034]
Data / restraints / params2345 / 0 / 130
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125

Interpretation of the Data:

  • Crystal System and Space Group: The monoclinic system and the centrosymmetric space group P2₁/c are very common for organic molecules.

  • Unit Cell Dimensions: These parameters define the size and shape of the repeating unit in the crystal lattice.

  • Z: The value of 4 indicates that there are four molecules of this compound in each unit cell.

  • R-factors (R₁ and wR₂): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. The presented values are indicative of a well-refined structure.

  • Goodness-of-fit (GoF): A value close to 1.0 suggests that the refinement model is appropriate for the data.

Conclusion: From Data to Discovery

The crystal structure analysis of this compound, as outlined in this guide, is a powerful tool for elucidating its fundamental solid-state properties. A successful analysis provides not just a picture of the molecule, but a wealth of data on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This information is invaluable for understanding the molecule's behavior and for its rational application in drug development and materials science. By combining rigorous experimental technique with a sound understanding of crystallographic principles, researchers can unlock the structural secrets held within a single crystal.

A Methodological Guide to the Thermodynamic and Stability Profiling of 4-(tert-Butyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the characterization of the thermodynamic properties and stability of 4-(tert-butyl)-2-hydroxybenzoic acid. In the absence of extensive published experimental data for this specific compound, this document serves as a methodological blueprint, detailing the requisite experimental protocols and theoretical considerations. By leveraging established analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solution calorimetry, researchers can elucidate critical parameters governing the compound's physical and chemical behavior. This whitepaper outlines these experimental workflows, explains the scientific rationale behind procedural steps, and discusses the anticipated influence of the compound's structural features—the carboxylic acid, hydroxyl, and tert-butyl groups—on its thermodynamic profile. The aim is to equip researchers with the necessary knowledge to conduct a thorough and scientifically rigorous evaluation of this compound for applications in pharmaceutical and materials science.

Introduction: Establishing the Physicochemical Context

This compound is a derivative of salicylic acid, characterized by a bulky tert-butyl group at the C4 position. This structural modification is significant, as it can profoundly influence the molecule's solid-state properties, solubility, and reactivity compared to its parent compound, salicylic acid, or its isomer, 4-hydroxybenzoic acid.

Chemical Identity:

PropertyValueSource
IUPAC Name This compound-
CAS Number 4578-63-6[1][2][3]
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][2]

The interplay between the hydrophilic carboxylic acid and hydroxyl groups and the lipophilic tert-butyl group suggests a molecule with nuanced solubility and thermal characteristics. Understanding these properties is paramount for its potential development in drug formulation, where thermodynamics and stability govern everything from manufacturing and storage to bioavailability and shelf-life. This guide provides the scientific framework for such an investigation.

Characterization of Thermodynamic Properties

The thermodynamic properties of an active pharmaceutical ingredient (API) are fundamental to its development. They dictate the energy landscape of its physical forms and its interactions with solvents, which is critical for crystallization, formulation, and predicting bioavailability.

Melting Point and Enthalpy of Fusion

The melting point (T_fus) and enthalpy of fusion (ΔH_fus) are primary indicators of a crystal lattice's stability. A high melting point and large enthalpy of fusion suggest strong intermolecular interactions within the crystal.

Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC) is the principal technique for these measurements. A controlled heating rate (e.g., 10 K/min) is employed to ensure thermal equilibrium and achieve a balance between signal resolution and experimental time. The analysis is conducted under an inert nitrogen atmosphere to preclude oxidative degradation, thereby ensuring that the observed endotherm corresponds solely to the melting process.

Self-Validating System: Instrument calibration is a prerequisite for trustworthy data. Before analysis, the DSC instrument's temperature and enthalpy scales must be calibrated using certified reference materials like indium and zinc. The calibration should be verified to be within internationally accepted standards (e.g., ±0.5 K for temperature and ±2% for enthalpy).

Detailed Experimental Protocol: DSC for Melting Point and Enthalpy of Fusion
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium (T_fus = 156.6 °C, ΔH_fus = 28.6 J/g) and zinc (T_fus = 419.5 °C, ΔH_fus = 107.5 J/g) standards.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the melting point (e.g., 200-250 °C, based on scouting experiments) at a heating rate of 10 K/min.

    • Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

  • Data Analysis: Determine the onset temperature of the melting endotherm as the melting point (T_fus). Integrate the peak area of the endotherm to calculate the enthalpy of fusion (ΔH_fus).

Solubility and Dissolution Thermodynamics

Solubility is a critical parameter for drug delivery. The thermodynamic study of solubility in various solvents at different temperatures allows for the determination of the Gibbs free energy (ΔG_sol), enthalpy (ΔH_sol), and entropy (ΔS_sol) of solution. These parameters reveal whether the dissolution process is spontaneous and whether it is driven by enthalpy or entropy.

Predicted Behavior: The presence of the bulky, nonpolar tert-butyl group on the this compound molecule is expected to increase its solubility in nonpolar organic solvents compared to its parent compound, salicylic acid. Conversely, it may decrease its solubility in water. The intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups, typical of salicylic acid derivatives, will also play a crucial role in its solubility profile.

Heat Capacity

Heat capacity (C_p) measures the amount of heat required to raise the temperature of a substance by one degree. It is a fundamental thermodynamic property essential for chemical process design, safety calculations, and understanding the temperature dependence of other thermodynamic quantities. Modulated DSC (MDSC) is a precise technique for determining the heat capacity of a material.

Thermal Stability and Decomposition Kinetics

Assessing the thermal stability of a compound is crucial for determining safe handling, storage, and processing temperatures. It also provides insights into potential degradation pathways.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the onset temperature of decomposition and to identify the number of decomposition steps.

Causality Behind Experimental Choices: Similar to DSC, a linear heating rate is applied. The choice of atmosphere (inert vs. oxidative) is critical. An inert nitrogen atmosphere allows for the study of the intrinsic thermal decomposition of the molecule, while an air or oxygen atmosphere can reveal susceptibility to oxidation.

Detailed Experimental Protocol: TGA for Thermal Stability Assessment
  • Instrument Calibration: Verify the mass balance using standard weights and the temperature scale using materials with known Curie points.

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Experimental Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate the furnace at 30 °C.

    • Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 K/min.

    • Maintain a constant nitrogen purge of 50 mL/min.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of mass loss indicates the beginning of thermal decomposition. The derivative of this curve (DTG) shows the temperature of the maximum rate of decomposition.

Kinetic Analysis of Decomposition

The data obtained from TGA experiments at multiple heating rates can be used to determine the kinetics of the decomposition process, including the activation energy (E_a), which is the energy barrier that must be overcome for the decomposition reaction to occur. Methods such as the Kissinger or Ozawa-Flynn-Wall (OFW) iso-conversional methods are commonly employed. A higher activation energy implies greater thermal stability.

Predicted Behavior: Phenolic compounds can undergo decarboxylation at elevated temperatures. The tert-butyl group might also be susceptible to elimination. The specific decomposition pathway would need to be elucidated by analyzing the evolved gases from the TGA, for example, by coupling the TGA to a mass spectrometer (TGA-MS).

Visualization of Experimental Workflows

Diagrams help to clarify complex experimental procedures and logical flows.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to characterizing the thermodynamic properties and thermal stability of this compound. While direct experimental data for this compound is not widely available, the methodologies detailed herein, based on established principles of thermal analysis and physical chemistry, provide a clear path forward for its comprehensive evaluation. The successful application of these protocols will yield crucial data on melting behavior, solubility, heat capacity, and decomposition kinetics. This information is indispensable for assessing the viability of this compound in pharmaceutical development and other advanced applications, ensuring that decisions regarding its formulation, storage, and handling are based on a solid foundation of physicochemical understanding.

References

An In-depth Technical Guide to the Isomers of Tert-butyl Hydroxybenzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the isomers of tert-butyl hydroxybenzoic acid, with a particular focus on those of significant industrial and research interest. Intended for researchers, scientists, and professionals in drug development and polymer science, this document delves into the synthesis, physicochemical properties, spectroscopic characterization, and diverse applications of these versatile compounds. The narrative emphasizes the causal relationships behind experimental choices and provides detailed, validated protocols.

Introduction: The Structural Significance of Tert-butyl Hydroxybenzoic Acids

Hydroxybenzoic acids are a class of phenolic compounds that have garnered considerable attention for their antioxidant, anti-inflammatory, and antimicrobial properties.[1] The introduction of a tert-butyl group onto the aromatic ring significantly modifies the molecule's steric and electronic characteristics. This bulky alkyl group enhances lipophilicity, influences the reactivity of the adjacent functional groups, and can profoundly impact the compound's biological activity and utility in various applications.[1]

The isomers of tert-butyl hydroxybenzoic acid are primarily positional isomers, where the tert-butyl group(s) and the hydroxyl group occupy different positions on the benzoic acid framework. This structural diversity leads to a range of distinct chemical and physical properties, making a thorough understanding of each isomer crucial for its effective application. This guide will focus on the most prominent and well-characterized isomers, providing a comparative analysis of their key features.

Positional Isomers of Tert-butyl Hydroxybenzoic Acid

The benzoic acid backbone allows for a variety of substitution patterns for the tert-butyl and hydroxyl groups. The most commonly encountered and studied isomers include:

  • Mono-tert-butylated Isomers:

    • 3-tert-butyl-4-hydroxybenzoic acid

    • 2-tert-butyl-4-hydroxybenzoic acid

    • 3-tert-butyl-5-hydroxybenzoic acid

    • 4-tert-butyl-2-hydroxybenzoic acid

    • 5-tert-butyl-2-hydroxybenzoic acid

  • Di-tert-butylated Isomers:

    • 3,5-di-tert-butyl-4-hydroxybenzoic acid

This guide will systematically explore the synthesis, properties, and analysis of these key isomers.

Synthesis of Tert-butyl Hydroxybenzoic Acid Isomers: A Strategic Approach

The synthesis of tert-butyl hydroxybenzoic acid isomers often involves electrophilic aromatic substitution reactions where the directing effects of the substituents and steric hindrance play a crucial role. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

The Kolbe-Schmitt Reaction: A Classic Route with Steric Challenges

The Kolbe-Schmitt reaction is a powerful method for the carboxylation of phenols.[2] The reaction proceeds by treating a phenoxide with carbon dioxide under pressure and heat.[3] However, the bulky tert-butyl group can sterically hinder the ortho-carboxylation, influencing the regioselectivity of the reaction.[1]

Kolbe_Schmitt_Reaction

Experimental Protocol: Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid via Modified Kolbe-Schmitt Reaction [4]

  • Phenoxide Formation: In a suitable pressure reactor, 2,6-di-tert-butylphenol is reacted with a strong base, such as sodium methoxide in methanol, at elevated temperatures (e.g., 180-200°C) to form the corresponding sodium phenoxide. Methanol is typically distilled off during this step.

  • Carboxylation: The reactor is then pressurized with carbon dioxide (e.g., 6 kgf/cm²) and heated (e.g., 200°C) with stirring for several hours to facilitate the carboxylation reaction.

  • Work-up and Isolation: After cooling, water is added to the reaction mixture, and the unreacted phenol is separated. The aqueous phase containing the sodium salt of the product is then acidified (e.g., with sulfuric acid to pH 3.8) to precipitate the 3,5-di-tert-butyl-4-hydroxybenzoic acid.[4]

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent.

Causality Behind Experimental Choices: The use of high temperatures and pressures in the Kolbe-Schmitt reaction is necessary to overcome the activation energy for the carboxylation of the aromatic ring.[3] The choice of a strong base is critical for the complete deprotonation of the sterically hindered hydroxyl group of 2,6-di-tert-butylphenol. The final acidification step is essential to protonate the carboxylate and precipitate the free acid, which is often poorly soluble in acidic aqueous media.

Friedel-Crafts Reactions: Versatility in Acylation and Alkylation

Friedel-Crafts reactions provide an alternative and versatile approach to synthesizing substituted benzoic acids.[5] Friedel-Crafts acylation, in particular, is a reliable method for introducing a carboxyl group (or its precursor) onto an aromatic ring.[6]

Experimental Protocol: Synthesis of a Mono-tert-butyl Hydroxybenzoic Acid Isomer (Illustrative)

  • Alkylation: A substituted phenol can be alkylated with a tert-butylating agent (e.g., tert-butyl chloride or isobutylene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a Brønsted acid to introduce the tert-butyl group. The position of alkylation is directed by the existing hydroxyl group.

  • Acylation/Carboxylation: The resulting tert-butylated phenol can then be carboxylated. One approach is a Friedel-Crafts acylation with phosgene or a similar reagent, followed by hydrolysis. Alternatively, formylation followed by oxidation can be employed.

  • Work-up and Purification: Standard aqueous work-up procedures are used to remove the catalyst and byproducts, followed by purification of the desired isomer, often by chromatography or recrystallization.

Causality Behind Experimental Choices: The choice of a Lewis acid catalyst in Friedel-Crafts reactions is crucial for activating the electrophile.[6] The regioselectivity of the reaction is governed by the electronic and steric effects of the substituents already present on the aromatic ring. For instance, the hydroxyl group is an ortho-, para-director, while the bulky tert-butyl group can favor substitution at less sterically hindered positions.

Physicochemical Properties: A Comparative Overview

The position of the tert-butyl and hydroxyl groups significantly influences the physicochemical properties of the isomers, which in turn affects their solubility, acidity, and biological activity.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
3-tert-butyl-4-hydroxybenzoic acid C₁₁H₁₄O₃194.23[5]--
5-tert-butyl-2-hydroxybenzoic acid C₁₁H₁₄O₃194.23[7]--
3,5-di-tert-butyl-4-hydroxybenzoic acid C₁₅H₂₂O₃250.33[8]206-209[9]-

Note: Experimental data for all isomers is not consistently available in the literature. Predicted values are provided where experimental data is lacking.

The presence of the bulky, nonpolar tert-butyl group generally decreases water solubility and increases solubility in organic solvents.[1] The acidity (pKa) of the carboxylic acid and the phenolic hydroxyl group is also influenced by the electronic effects of the substituents. The electron-donating nature of the tert-butyl group can slightly decrease the acidity of the carboxylic acid.[10]

Spectroscopic Characterization: Elucidating the Isomeric Structures

A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for the unambiguous identification and characterization of the different isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR of 3,5-di-tert-butyl-4-hydroxybenzoic acid:

  • Aromatic Protons: A singlet in the aromatic region (around 7.5-8.0 ppm) corresponding to the two equivalent protons at the 2 and 6 positions.

  • tert-Butyl Protons: A singlet at approximately 1.4 ppm, integrating to 18 protons, representing the two equivalent tert-butyl groups.[2]

  • Hydroxyl and Carboxyl Protons: Broad singlets that are often exchangeable with D₂O.

¹³C NMR of 3,5-di-tert-butyl-4-hydroxybenzoic acid:

  • Characteristic signals for the quaternary carbons of the tert-butyl groups, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.[11]

NMR_Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Key IR Absorptions for Tert-butyl Hydroxybenzoic Acids:

  • O-H Stretch (Carboxylic Acid): A broad band typically in the range of 2500-3300 cm⁻¹.

  • O-H Stretch (Phenol): A sharp or broad band around 3200-3600 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C-H Stretch (Alkyl): Absorptions around 2850-3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the fingerprint region (below 1600 cm⁻¹) that are characteristic of the substitution pattern.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): Corresponds to the molecular weight of the isomer.

  • Loss of a Methyl Group (-15 Da): From the tert-butyl group.

  • Loss of a tert-Butyl Group (-57 Da): A common fragmentation pathway.

  • Loss of a Carboxyl Group (-45 Da): Decarboxylation is a characteristic fragmentation for benzoic acids.

Applications: From Pharmaceuticals to Polymers

The unique properties of tert-butyl hydroxybenzoic acid isomers make them valuable in a range of applications.

Antioxidants in Drug Development and Food Preservation

The phenolic hydroxyl group is a key feature responsible for the antioxidant activity of these compounds. They can donate a hydrogen atom to neutralize free radicals, thereby inhibiting oxidative processes.[1] The steric hindrance provided by the tert-butyl groups can enhance the stability of the resulting phenoxy radical, making them effective antioxidants.[1]

The antioxidant properties of these compounds are being explored for their potential therapeutic applications in conditions associated with oxidative stress.[12] They are also used as preservatives in food, cosmetics, and pharmaceuticals to prevent degradation.[13]

Experimental Protocol: DPPH Radical Scavenging Assay [14]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

  • Sample Preparation: Prepare a series of dilutions of the test isomer and a standard antioxidant (e.g., Trolox).

  • Assay: In a microplate, mix the DPPH solution with the test compound solutions.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

DPPH_Assay

Polymer Chemistry: Modifiers and Inhibitors

Tert-butylated phenols are widely used as stabilizers and antioxidants in polymers. They can terminate the free radical chain reactions that lead to polymer degradation.[15] 4-tert-butylbenzoic acid is also used as a nucleating agent in polypropylene, improving its crystallinity and mechanical properties.[16]

Mechanism of Polymerization Inhibition: Phenolic inhibitors, in the presence of oxygen, can react with peroxy radicals (ROO•) formed during polymerization.[15] The phenol donates a hydrogen atom to the peroxy radical, terminating the chain reaction and forming a stable phenoxy radical that is less reactive and does not propagate the polymerization.[17]

Conclusion

The isomers of tert-butyl hydroxybenzoic acid represent a fascinating class of compounds with a rich chemistry and a wide array of applications. Their synthesis, while rooted in classic organic reactions, presents unique challenges and opportunities for regioselective control. The distinct physicochemical and spectroscopic properties of each isomer are a direct consequence of their substitution patterns, underscoring the importance of detailed characterization. As antioxidants and polymer additives, these compounds play a vital role in various industries. Further research into their biological activities holds promise for the development of new therapeutic agents. This guide provides a solid foundation for researchers and professionals seeking to understand and utilize the unique characteristics of these valuable molecules.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of 4-(tert-Butyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-(tert-Butyl)-2-hydroxybenzoic acid. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical agents. The method utilizes a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile, ensuring a rapid and efficient separation with excellent peak symmetry. Detection is performed using a UV detector, providing high sensitivity. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control and research applications.

Introduction

This compound is a substituted salicylic acid derivative. The precise and accurate quantification of this compound is critical in drug development and manufacturing to ensure the purity of active pharmaceutical ingredients (APIs) and to monitor potential degradation products. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for such analyses due to its high resolution, sensitivity, and specificity.

This document provides a comprehensive protocol for the HPLC analysis of this compound. The rationale behind the selection of chromatographic conditions is explained, and a detailed method validation protocol is provided to ensure the reliability of the obtained results.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Structure: this compound

  • Molecular Formula: C₁₁H₁₄O₃[1]

  • Molecular Weight: 194.23 g/mol [1]

  • UV Absorbance: The UV spectrum of this compound is expected to be similar to other hydroxybenzoic acids. For instance, 2,4-dihydroxybenzoic acid exhibits absorption maxima at approximately 258 nm and 296 nm.[6] Based on the chromophores present (a substituted benzene ring with carboxyl and hydroxyl groups), a detection wavelength in the range of 230-260 nm is likely to provide adequate sensitivity. For this method, a wavelength of 254 nm is selected as a common and effective wavelength for such aromatic compounds.

Experimental

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

    • Orthophosphoric acid (H₃PO₄) (analytical grade)

    • Water (HPLC grade, filtered and deionized)

Preparation of Solutions
  • Mobile Phase (Phosphate Buffer pH 2.8 : Acetonitrile, 60:40 v/v):

    • Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of HPLC grade water.

    • Adjust the pH of the buffer to 2.8 using orthophosphoric acid.

    • Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Diluent (Methanol:Water, 50:50 v/v): Mix equal volumes of methanol and HPLC grade water.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ (pH 2.8) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time Approximately 10 minutes

Sample Preparation Protocol

The sample preparation procedure should be adapted based on the sample matrix. The following is a general protocol for a solid sample, such as a pharmaceutical formulation.

  • Weighing: Accurately weigh a portion of the homogenized sample powder equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Extraction: Add approximately 70 mL of diluent to the flask and sonicate for 15 minutes to ensure complete dissolution and extraction of the analyte.

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Centrifugation/Filtration: Centrifuge a portion of the solution at 4000 rpm for 10 minutes or filter it through a 0.45 µm syringe filter to remove any undissolved excipients.

  • Final Dilution: Further dilute the clear supernatant or filtrate with the diluent to bring the concentration of this compound within the calibration range.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[7][8][9][10][11]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Specificity

Specificity was evaluated by injecting the diluent, a placebo solution (containing all formulation components except the analyte), and a standard solution of this compound. The chromatograms should demonstrate no interference from the diluent or placebo at the retention time of the analyte peak.

Linearity

The linearity of the method was assessed by analyzing six working standard solutions at different concentrations ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0
Precision
  • Repeatability (Intra-day Precision): Determined by analyzing six replicate preparations of the sample at 100% of the target concentration on the same day. The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): Determined by analyzing the same sample on two different days, by different analysts, or using different equipment. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions and observing the effect on the results.

Parameter ChangedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change
Column Temperature ± 5 °CNo significant change
Mobile Phase pH ± 0.2 unitsNo significant change
Acetonitrile Composition ± 2%No significant change

Data Presentation and Visualization

Experimental Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification prep_mobile Mobile Phase Preparation hplc_system HPLC System (C18 Column, UV Detector) prep_mobile->hplc_system prep_std Standard Solution Preparation prep_std->hplc_system prep_sample Sample Preparation prep_sample->hplc_system data_acq Data Acquisition hplc_system->data_acq system_suit System Suitability data_acq->system_suit validation Method Validation (ICH Q2(R1)) data_acq->validation quant Quantification validation->quant Method Validation Logic Start Method Development Validation Method Validation (ICH Q2(R1)) Start->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability ValidatedMethod Validated Method for Routine Use Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod SystemSuitability->ValidatedMethod

References

Application Note: Protocols for the Synthesis of 4-(tert-Butyl)-2-hydroxybenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive scientific guide for researchers, chemists, and drug development professionals on the synthesis of esters derived from 4-(tert-Butyl)-2-hydroxybenzoic acid. This class of molecules, characterized by a sterically hindered phenolic backbone, holds significance as intermediates in the synthesis of pharmaceuticals and specialty chemicals. We will move beyond a simple recitation of steps to provide a deep dive into the mechanistic rationale behind the chosen protocols, emphasizing the principles of chemical reactivity, process optimization, and safety. The guide details multiple field-proven methodologies, from the classical Fischer-Speier esterification to modern catalytic approaches, ensuring adaptability to various laboratory settings and substrate requirements. Each protocol is designed as a self-validating system, incorporating in-process controls and purification strategies to ensure the desired product's identity and purity.

Introduction and Strategic Overview

This compound is a salicylic acid derivative featuring a bulky tert-butyl group para to the carboxyl functionality. This structural motif presents unique challenges and opportunities in its chemical modification. The tert-butyl group imparts significant steric hindrance and alters the electronic properties of the aromatic ring, influencing the reactivity of both the carboxylic acid and the phenolic hydroxyl group. Its esters are valuable building blocks, often utilized in the development of antioxidants and other biologically active compounds.

The primary synthetic challenge lies in selectively esterifying the carboxylic acid in the presence of the phenolic hydroxyl group under conditions that avoid side reactions, such as O-acylation of the phenol. The choice of synthetic route is therefore a strategic decision based on the desired ester, available starting materials, and required scale.

The most direct and atom-economical approach is the Fischer-Speier esterification , an acid-catalyzed reaction between the carboxylic acid and an alcohol.[1] This equilibrium-driven process is a cornerstone of organic synthesis due to its simplicity and use of readily available reagents.[2] Alternative strategies, such as transesterification from a simple precursor ester or reaction with alkyl halides, offer greater flexibility for introducing complex or sensitive alcohol moieties.[1][3] For particularly challenging transformations, especially involving tertiary alcohols like the tert-butyl group itself, specialized methods using isobutylene are employed.[4]

Mechanistic Cornerstone: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution.[2] Understanding its mechanism is critical for troubleshooting and optimizing the reaction.

Expertise & Experience: The entire process is a series of equilibria.[1] To achieve a high yield, the equilibrium must be actively shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which acts as both a reactant and the solvent, or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[5]

The mechanism proceeds as follows:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][6]

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated (often by another molecule of alcohol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.

Fischer_Esterification Figure 1: Mechanism of Fischer-Speier Esterification cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Acid Carboxylic Acid (R-COOH) Protonation 1. Protonation of Carbonyl Oxygen Acid->Protonation Alcohol Alcohol (R'-OH) Attack 2. Nucleophilic Attack by Alcohol Alcohol->Attack Catalyst H+ (Catalyst) Catalyst->Protonation Protonation->Attack Activates Carbonyl Intermediate Tetrahedral Intermediate Attack->Intermediate Transfer 3. Proton Transfer Intermediate->Transfer Elimination 4. Elimination of Water Transfer->Elimination Forms good leaving group Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water (H₂O) Elimination->Water Ester Ester (R-COOR') Deprotonation->Ester Catalyst_Regen H+ (Regenerated) Deprotonation->Catalyst_Regen

Caption: Figure 1: Mechanism of Fischer-Speier Esterification

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sulfuric acid is extremely corrosive and can cause severe burns; handle with extreme care.[7] All organic solvents are flammable.

Protocol 1: Synthesis of Methyl 4-(tert-Butyl)-2-hydroxybenzoate via Fischer Esterification

This protocol details the synthesis of the methyl ester, a common starting point for further derivatization via transesterification.

Reagent Table:

ReagentMW ( g/mol )Amount UsedMoles (mmol)Role
This compound194.235.00 g25.7Starting Acid
Methanol (MeOH)32.0450 mL~1235Reactant/Solvent
Concentrated Sulfuric Acid (H₂SO₄)98.081.0 mL~18.4Catalyst
Saturated Sodium Bicarbonate (NaHCO₃)-~100 mL-Neutralizing Agent
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)-~150 mL-Extraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying Agent

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.00 g (25.7 mmol) of this compound.

  • Reagent Addition: Add 50 mL of methanol to the flask. Stir the mixture to dissolve the solid. Place the flask in an ice-water bath to cool.

  • Catalyst Addition: While stirring in the ice bath, slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise.

    • Expert Insight: The addition of strong acid to methanol is highly exothermic. Cooling prevents uncontrolled boiling and potential side reactions. The large excess of methanol serves to drive the reaction equilibrium towards the product ester.[5][8]

  • Reflux: Remove the flask from the ice bath and fit it with a reflux condenser. Heat the reaction mixture to reflux (approx. 65°C for methanol) using a heating mantle. Allow the reaction to proceed at reflux for 4-6 hours.

    • Trustworthiness: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system is 20-30% ethyl acetate in hexanes. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Workup - Quenching and Neutralization: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ~100 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase three times with 50 mL portions of diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution. Repeat until no more gas (CO₂) evolves. This step neutralizes any remaining sulfuric acid and removes any unreacted carboxylic acid.[7] Finally, wash the organic layer with 50 mL of brine (saturated NaCl solution).

    • Expert Insight: The bicarbonate wash is critical. It deprotonates the acidic starting material, forming a water-soluble salt that partitions into the aqueous phase, thus simplifying purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an oil or low-melting solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexanes/ethyl acetate.

Synthesis_Workflow Figure 2: General Synthesis and Purification Workflow Setup 1. Reaction Setup (Acid + Alcohol) Catalysis 2. Add Catalyst (e.g., H₂SO₄) Setup->Catalysis Reaction 3. Heat to Reflux (4-6 hours) Catalysis->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup 4. Quench & Extract (Water + Organic Solvent) Reaction->Workup Neutralize 5. Wash with NaHCO₃ (Removes Acid) Workup->Neutralize Dry 6. Dry & Concentrate (MgSO₄ + Rotovap) Neutralize->Dry Purify 7. Purification (Chromatography or Recrystallization) Dry->Purify Product Pure Ester Purify->Product

Caption: Figure 2: General Synthesis and Purification Workflow

Protocol 2: Synthesis of tert-Butyl 4-(tert-Butyl)-2-hydroxybenzoate via Isobutylene Alkylation

Direct esterification with tert-butanol is notoriously difficult due to the alcohol's steric hindrance and propensity for elimination.[2] A superior method involves the acid-catalyzed addition of isobutylene to the carboxylic acid.[4]

Step-by-Step Methodology:

  • Reaction Setup: To a pressure-rated reaction vessel (e.g., a metal bomb or a sealed tube), add 2.00 g (10.3 mmol) of this compound and 10 mL of a suitable solvent like 1,4-dioxane.[4]

  • Isobutylene Addition: Cool the vessel to -78°C (dry ice/acetone bath). Carefully condense isobutylene gas into the vessel until the solvent is saturated.

  • Catalyst Addition: While cold, cautiously add a catalytic amount of concentrated sulfuric acid (~0.15 mL).[4]

  • Reaction: Seal the vessel tightly. Allow it to warm to room temperature and stir for 48-72 hours behind a blast shield.

    • Expert Insight: As the vessel warms, the pressure will increase significantly. This procedure MUST be performed in appropriate pressure-rated equipment by trained personnel. The reaction works by forming a stable tert-butyl carbocation from isobutylene in the presence of strong acid, which is then trapped by the carboxylate.

  • Workup: After the reaction period, cool the vessel back down to -78°C before carefully opening it. Pour the cold reaction mixture into 30 mL of saturated sodium bicarbonate solution and extract with diethyl ether (2 x 50 mL).[4]

  • Purification: Combine the organic phases, dry over MgSO₄, filter, and concentrate. The residue is then purified by silica gel chromatography to yield the desired tert-butyl ester.[4]

Protocol 3: Synthesis of Higher Esters via Transesterification

This protocol is ideal for synthesizing esters from alcohols that are high-boiling or expensive, starting from a more accessible short-chain ester like the methyl ester prepared in Protocol 1.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine the starting methyl ester (e.g., 1 equivalent), the desired higher alcohol (e.g., 1.5-3 equivalents), and a suitable catalyst.

    • Expert Insight: Common catalysts for transesterification include metal alkoxides (e.g., sodium methoxide), organotin compounds, or even strong acids like p-toluenesulfonic acid. The choice depends on the substrate's sensitivity.

  • Reaction: Heat the mixture, typically to a temperature above the boiling point of the alcohol being removed (methanol in this case).[3] Often, a distillation head is attached to the reaction flask to continuously remove the lower-boiling alcohol as it forms, driving the equilibrium toward the product.[9]

  • Workup and Purification: Once the reaction is complete, the workup involves neutralizing the catalyst (if acidic or basic), followed by extraction and solvent removal. The final product is typically purified by distillation (if liquid) or recrystallization (if solid).

Summary and Concluding Remarks

The synthesis of this compound esters is a versatile process that can be tailored to specific research and development needs. The classical Fischer-Speier esterification remains a robust and cost-effective method for simple primary and secondary alcohols. For more complex targets, including the sterically demanding tert-butyl ester, alternative methods such as isobutylene addition or transesterification provide effective solutions. Successful synthesis hinges on a solid understanding of the underlying chemical principles—principally, the management of chemical equilibria and the strategic use of catalysts. By following these detailed and rationalized protocols, researchers can confidently and efficiently produce these valuable chemical intermediates.

References

Application Notes and Protocols for the Derivatization of 4-(tert-Butyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(tert-Butyl)-2-hydroxybenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique structural features—a bulky tert-butyl group, a phenolic hydroxyl group, and a carboxylic acid moiety—offer multiple points for chemical modification. Derivatization of this molecule is a key strategy to modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as to explore its potential as a scaffold for novel therapeutic agents and functional materials. The strategic placement of the tert-butyl group and the ortho-hydroxyl group introduces steric considerations that must be carefully managed during chemical synthesis.

This comprehensive guide provides detailed protocols for the derivatization of this compound, focusing on esterification of the carboxylic acid, etherification of the phenolic hydroxyl group, and amidation of the carboxylic acid. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices and methods for the structural elucidation of the resulting derivatives.

I. Derivatization of the Carboxylic Acid Group: Esterification

Esterification of the carboxylic acid moiety is a common strategy to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a robust and widely used method.

Protocol 1: Synthesis of Methyl 4-(tert-Butyl)-2-hydroxybenzoate

This protocol details the synthesis of the methyl ester of this compound using methanol in the presence of a catalytic amount of sulfuric acid.

Rationale: Concentrated sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by methanol. The reaction is typically performed under reflux to increase the reaction rate. An excess of methanol is often used to shift the equilibrium towards the formation of the ester.

Experimental Workflow:

Esterification A Reactants This compound Methanol (excess) Conc. H₂SO₄ (catalyst) B Reaction Reflux for 4-6 hours A->B Heat C Work-up 1. Cool to RT 2. Neutralize with NaHCO₃ (aq) 3. Extract with Ethyl Acetate B->C Reaction mixture D Purification 1. Dry organic layer (Na₂SO₄) 2. Evaporate solvent 3. Column Chromatography (optional) C->D Organic phase E Product Methyl 4-(tert-Butyl)-2-hydroxybenzoate D->E Purified product

Caption: Workflow for the synthesis of Methyl 4-(tert-Butyl)-2-hydroxybenzoate.

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.94 g, 10 mmol).

  • Add methanol (40 mL) to the flask and stir until the solid is partially dissolved.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure methyl 4-(tert-butyl)-2-hydroxybenzoate.

Characterization of Methyl 4-(tert-Butyl)-2-hydroxybenzoate (CAS: 21003-83-8)[2]:

Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), methyl ester protons (singlet, ~3.9 ppm), and aromatic protons.[3]
¹³C NMR Resonances for the tert-butyl carbons, the methyl ester carbon, and the aromatic carbons.
IR (cm⁻¹) Broad O-H stretch (phenolic), C=O stretch (ester), and C-O stretches.
MS (EI) Molecular ion peak (M⁺) at m/z 208, and characteristic fragments corresponding to the loss of a methyl group ([M-15]⁺) and methanol ([M-32]⁺).[3]

II. Derivatization of the Phenolic Hydroxyl Group: Etherification

Etherification of the phenolic hydroxyl group can be achieved through Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. This modification can further decrease the polarity of the molecule and is useful for introducing a variety of alkyl or aryl groups.

Protocol 2: Synthesis of 4-(tert-Butyl)-2-methoxybenzoic Acid

This protocol describes the methylation of the phenolic hydroxyl group of this compound using dimethyl sulfate in the presence of a base.

Rationale: A base, such as potassium carbonate, is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction to form the ether linkage. Acetone is a common solvent for this reaction as it is inert and effectively dissolves the reactants.

Experimental Workflow:

Etherification A Reactants This compound Dimethyl Sulfate K₂CO₃ (base) Acetone (solvent) B Reaction Reflux for 8-12 hours A->B Heat C Work-up 1. Filter off K₂CO₃ 2. Evaporate acetone 3. Acidify with HCl 4. Extract with Diethyl Ether B->C Reaction mixture D Purification 1. Dry organic layer (MgSO₄) 2. Evaporate solvent 3. Recrystallization C->D Organic phase E Product 4-(tert-Butyl)-2-methoxybenzoic acid D->E Purified product

Caption: Workflow for the synthesis of 4-(tert-Butyl)-2-methoxybenzoic acid.

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask, dissolve this compound (3.88 g, 20 mmol) in acetone (100 mL).

  • Add anhydrous potassium carbonate (6.9 g, 50 mmol) to the solution.

  • To the stirring suspension, add dimethyl sulfate (2.8 mL, 30 mmol) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid with acetone and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • To the residue, add 100 mL of water and acidify to pH 2 with 2M HCl.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(tert-Butyl)-2-methoxybenzoic acid.

Characterization of 4-(tert-Butyl)-2-methoxybenzoic Acid (CAS: 52328-48-0)[4]:

Technique Expected Observations
¹H NMR Signals for the tert-butyl protons, methoxy protons, aromatic protons, and the carboxylic acid proton.[5]
¹³C NMR Resonances for the tert-butyl carbons, methoxy carbon, aromatic carbons, and the carboxyl carbon.[6]
IR (cm⁻¹) Absence of a broad phenolic O-H stretch, presence of a carboxylic acid O-H stretch, C=O stretch, and C-O stretches.[5]
MS (EI) Molecular ion peak (M⁺) at m/z 208.[4]

III. Derivatization of the Carboxylic Acid Group: Amidation

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities and the modulation of biological activity. The direct reaction of a carboxylic acid and an amine is generally unfavorable and requires the use of coupling reagents to activate the carboxylic acid.

Protocol 3: Synthesis of N-Benzyl-4-(tert-butyl)-2-hydroxybenzamide

This protocol describes the synthesis of an amide derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic amine (benzylamine) to form the amide bond. The urea byproduct is water-soluble, facilitating its removal during the work-up. The steric hindrance from the ortho-hydroxyl group can slow down the reaction, so appropriate reaction times and temperatures are important.[7][8][9]

Experimental Workflow:

Amidation A Reactants This compound Benzylamine EDC.HCl DMF (solvent) B Reaction Stir at RT for 12-24 hours A->B Coupling C Work-up 1. Dilute with water 2. Extract with Ethyl Acetate 3. Wash with dil. HCl, NaHCO₃, brine B->C Reaction mixture D Purification 1. Dry organic layer (Na₂SO₄) 2. Evaporate solvent 3. Column Chromatography C->D Organic phase E Product N-Benzyl-4-(tert-butyl)-2-hydroxybenzamide D->E Purified product

Caption: Workflow for the synthesis of N-Benzyl-4-(tert-butyl)-2-hydroxybenzamide.

Step-by-Step Protocol:

  • Dissolve this compound (1.94 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (30 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (2.30 g, 12 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine (1.2 mL, 11 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into 150 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash successively with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure amide product.

Characterization of N-Benzyl-4-(tert-butyl)-2-hydroxybenzamide:

Technique Expected Observations
¹H NMR Signals for the tert-butyl protons, benzyl protons (CH₂ and aromatic), aromatic protons of the benzamide core, and the amide N-H proton.
¹³C NMR Resonances for the tert-butyl carbons, benzyl carbons, aromatic carbons of the benzamide core, and the amide carbonyl carbon.
IR (cm⁻¹) Broad O-H stretch (phenolic), N-H stretch, C=O stretch (amide I band), and N-H bend (amide II band).[10]
MS (ESI) Molecular ion peak [M+H]⁺ or [M-H]⁻ depending on the ionization mode.

IV. Conclusion

The protocols outlined in this guide provide robust and adaptable methods for the derivatization of this compound. By targeting the carboxylic acid and phenolic hydroxyl groups, a diverse range of derivatives can be synthesized. These derivatization strategies are fundamental for the exploration of this scaffold in drug discovery and materials science, enabling the fine-tuning of its properties for specific applications. Careful consideration of the steric effects of the tert-butyl and ortho-hydroxyl groups is crucial for optimizing reaction conditions and achieving high yields. The analytical techniques described are essential for the unambiguous structural confirmation of the synthesized derivatives.

V. References

  • Supporting Information for a scientific article. (2017). J. Org. Chem., 82, 3781.

  • Methyl 5-tert-butyl-2-hydroxybenzoate. (n.d.). Benchchem.

  • Characterization of all Products. (n.d.). The Royal Society of Chemistry.

  • 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide. (n.d.). PubChem.

  • 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum. (n.d.). ChemicalBook.

  • 4-tert-Butyl-2-methoxybenzoic acid. (n.d.). PubChem.

  • Methyl 4-tert-butylbenzoate. (n.d.). NIST WebBook.

  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). The Royal Society of Chemistry.

  • The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

  • Direct Aerobic Photooxidative Synthesis of Methyl Esters 2 from Methyl Aromatics 1. (2012). The Royal Society of Chemistry.

  • 4-Methoxybenzoic Acid synthesis. (n.d.). ChemicalBook.

  • This journal is © The Royal Society of Chemistry 2017. (2017). The Royal Society of Chemistry.

  • H-beta zeolite catalysed synthesis of N-benzylbenzamide from benzonitrile and benzyl alcohol. (n.d.). Electronic Supplementary Data.

  • Methyl 4-tert-butylbenzoate(26537-19-9) 1H NMR spectrum. (n.d.). ChemicalBook.

  • Methyl 4-(tert-butyl)-2-hydroxybenzoate. (n.d.). BLDpharm.

  • Steric Hindrance of 2,6-disubstituted Benzoic Acid Derivatives on the Uptake via Monocarboxylic Acid Transporters From the Apical Membranes of Caco-2 Cells. (2014). PubMed.

  • Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives. (2024). College of Pharmacy.

  • A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. (n.d.). Benchchem.

  • Methyl 4-hydroxybenzoate (C8 H8 O3). (n.d.). BMRB.

  • Showing Compound 4-Methoxybenzoic acid (FDB010587). (2010). FooDB.

  • 4-Methoxybenzoic Acid. (n.d.). PubChem.

  • Methyl 4-tert-Butylbenzoate: A Cornerstone in Specialty Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

  • N-tert-butyl-2-methyl-4-sulfamoylbenzamide. (n.d.). PubChem.

  • N-tert-Butyl-4-nitrobenzamide. (n.d.). PubChem.

  • Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. (2018). Chegg.

  • N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide. (n.d.). PubChem.

  • methyl 4-butyl-3-hydroxybenzoate. (2025). Chemical Synthesis Database.

  • Benzoic acid, p-tert-butyl-. (n.d.). NIST WebBook.

  • N-BENZYL-4-TERT-BUTYL-N-METHYLBENZAMIDE. (n.d.). Sigma-Aldrich.

  • N-tert-butyl-2-[2-hydroxy-3-[isobutyl-(4-methoxyphenyl)sulfonyl-amino]propyl]benzamide. (n.d.). PubChemLite.

  • 4 methoxybenzoic acid ir spectrum. (n.d.). Sigma-Aldrich.

  • Methyl 4-hydroxybenzoate (M8911). (n.d.). Sigma-Aldrich.

  • Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172). (2012). Human Metabolome Database.

  • TLC Analysis of 4-Hydroxybenzoic Acid. (n.d.). Sigma-Aldrich.

  • 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.).

  • Method for producing 4-hydroxy-2-methylbenzoic acid. (n.d.). Google Patents.

  • Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. (2000). PubMed.

  • Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. (2018). Digital Commons @ Otterbein.

  • Separation of substituent effects on the acidity of 2-substituted benzoic acids (kJ mol À1 ). (n.d.). ResearchGate.

References

Application Notes and Protocols for the Utilization of Substituted 2-Hydroxybenzoic Acid Scaffolds in PROTAC and Protein Degrader Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: A New Frontier in Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by co-opting the cell's endogenous ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[3][4] By inducing the proximity of the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[1][5] This catalytic mechanism of action allows for the targeting of proteins previously considered "undruggable."[6]

This application note explores the potential of 4-(tert-Butyl)-2-hydroxybenzoic acid and related substituted 2-hydroxybenzoic acid scaffolds as versatile platforms for the design and synthesis of novel PROTACs. We will delve into the rationale behind their use, provide a detailed, hypothetical workflow for the development of a PROTAC targeting an anti-apoptotic protein, and present comprehensive protocols for its synthesis and evaluation.

Rationale for Employing the this compound Scaffold

The this compound scaffold presents several advantageous features for its application in PROTAC design:

  • Multiple Functionalization Points: The carboxylic acid and hydroxyl groups serve as convenient handles for the attachment of linkers, allowing for synthetic versatility in PROTAC assembly. These groups can also participate in crucial hydrogen bonding interactions with the target protein, enhancing binding affinity.[7]

  • Privileged Structural Motif: Substituted benzoic acid derivatives are known to bind to a variety of protein targets, including enzymes and receptor proteins.[8] This suggests that the scaffold can be adapted to target a wide range of proteins of interest.

  • Favorable Physicochemical Properties: The tert-butyl group is a common substituent in medicinal chemistry known to enhance lipophilicity, which can improve cell membrane permeability. Its steric bulk can also shield adjacent functional groups from metabolic degradation, potentially increasing the half-life of the PROTAC molecule.

To illustrate the application of this scaffold, we will focus on a hypothetical PROTAC designed to target the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a member of the Bcl-2 family and is a validated therapeutic target in various cancers. Notably, 2,5-substituted benzoic acid derivatives have been identified as dual inhibitors of Mcl-1 and Bfl-1, providing a strong foundation for our hypothetical design.

Hypothetical PROTAC Design and Synthesis

Our hypothetical PROTAC, named GMNI-Mcl1-deg , will consist of three components:

  • Mcl-1 Ligand: A derivative of the 2,5-substituted benzoic acid scaffold.

  • E3 Ligase Ligand: A pomalidomide analog to recruit the Cereblon (CRBN) E3 ligase.[1][3]

  • Linker: A polyethylene glycol (PEG)-based linker to provide the necessary flexibility and spatial orientation for ternary complex formation.

Synthetic Workflow for GMNI-Mcl1-deg

The synthesis of GMNI-Mcl1-deg would proceed through a convergent route, involving the separate synthesis of the Mcl-1 ligand with a linker attachment point and the E3 ligase ligand-linker conjugate, followed by a final coupling step.

Synthetic Workflow for GMNI-Mcl1-deg cluster_0 Mcl-1 Ligand Synthesis cluster_1 E3 Ligase Ligand-Linker Synthesis cluster_2 Final PROTAC Assembly start_Mcl1 This compound step1_Mcl1 Esterification & Amidation start_Mcl1->step1_Mcl1 Mcl1_intermediate Functionalized Mcl-1 Ligand step1_Mcl1->Mcl1_intermediate Mcl1_intermediate_alkyne Alkyne-modified Mcl-1 Ligand Mcl1_intermediate->Mcl1_intermediate_alkyne Alkylation start_E3 Pomalidomide Derivative step1_E3 Amide Coupling start_E3->step1_E3 start_linker Amine-PEG-Azide Linker start_linker->step1_E3 E3_linker Pomalidomide-Linker-Azide step1_E3->E3_linker final_coupling Click Chemistry (CuAAC) E3_linker->final_coupling Mcl1_intermediate_alkyne->final_coupling PROTAC GMNI-Mcl1-deg final_coupling->PROTAC

Caption: Synthetic workflow for the hypothetical PROTAC GMNI-Mcl1-deg.

Experimental Protocols for PROTAC Evaluation

A rigorous evaluation of a novel PROTAC requires a multi-faceted approach, encompassing biochemical, biophysical, and cellular assays to confirm its mechanism of action and therapeutic potential.

Part 1: Biochemical and Biophysical Characterization

These assays are crucial for confirming the binding of the PROTAC to its intended targets and its ability to induce the formation of a stable ternary complex.

Principle: This assay measures the binding affinity of the PROTAC to the target protein (Mcl-1) and the E3 ligase (CRBN) independently. A fluorescently labeled tracer that binds to the protein of interest is displaced by the unlabeled PROTAC, leading to a decrease in the polarization of the emitted light.

Materials:

  • Purified recombinant Mcl-1 protein

  • Purified recombinant DDB1-CRBN complex

  • Fluorescently labeled tracer for Mcl-1

  • Fluorescently labeled tracer for CRBN (e.g., a fluorescently tagged pomalidomide derivative)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a serial dilution of the GMNI-Mcl1-deg PROTAC in assay buffer.

  • In separate wells of a 384-well plate, add a fixed concentration of Mcl-1 protein and its corresponding fluorescent tracer, or the DDB1-CRBN complex and its tracer.

  • Add the serially diluted PROTAC to the wells.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization on a plate reader.

  • Plot the change in fluorescence polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).

Principle: TR-FRET is a proximity-based assay that measures the formation of the Mcl-1-PROTAC-CRBN ternary complex. Binding of the PROTAC brings a donor fluorophore on one protein into close proximity with an acceptor fluorophore on the other, resulting in an energy transfer that can be measured.

Materials:

  • His-tagged Mcl-1 protein

  • GST-tagged DDB1-CRBN complex

  • Anti-His antibody labeled with a donor fluorophore (e.g., Terbium)

  • Anti-GST antibody labeled with an acceptor fluorophore (e.g., d2)

  • Assay buffer

  • 384-well white plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of the GMNI-Mcl1-deg PROTAC.

  • In a 384-well plate, add His-tagged Mcl-1, GST-tagged DDB1-CRBN, and the labeled antibodies.

  • Add the serially diluted PROTAC to the wells.

  • Incubate at room temperature for 2-4 hours.

  • Measure the TR-FRET signal (emission at two wavelengths) on a plate reader.

  • Calculate the TR-FRET ratio and plot it against the PROTAC concentration to assess ternary complex formation.

TR-FRET Assay Workflow start Prepare Reagents: - His-Mcl-1 - GST-CRBN - Tb-anti-His Ab - d2-anti-GST Ab - PROTAC Dilutions mix Mix Reagents in 384-well Plate start->mix incubate Incubate at RT (2-4h) mix->incubate read Read TR-FRET Signal incubate->read analyze Analyze Data: Calculate TR-FRET Ratio Plot vs. [PROTAC] read->analyze result Ternary Complex Formation Curve analyze->result Cellular Assay Workflow cluster_degradation Protein Degradation Assay cluster_viability Cell Viability Assay seed_wb Seed Cells treat_wb Treat with PROTAC (Dose-response & Time-course) seed_wb->treat_wb lyse_wb Lyse Cells & Quantify Protein treat_wb->lyse_wb wb Western Blot Analysis lyse_wb->wb quantify_wb Quantify Band Intensity wb->quantify_wb dc50 Determine DC50 quantify_wb->dc50 seed_via Seed Cells treat_via Treat with PROTAC (72h) seed_via->treat_via add_reagent Add Viability Reagent treat_via->add_reagent read_lum Measure Luminescence add_reagent->read_lum ic50 Determine IC50 read_lum->ic50

References

Application Note & Protocols: Advanced Methods for the Quantification of 4-(tert-Butyl)-2-hydroxybenzoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the accurate and robust quantification of 4-(tert-Butyl)-2-hydroxybenzoic acid, a key intermediate and building block in pharmaceutical development. Given its structural similarity to salicylic acid, its presence in complex matrices—such as reaction mixtures, pharmaceutical formulations, or biological fluids—requires highly selective and validated analytical methods. This guide details two field-proven protocols: a widely applicable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method. The protocols are designed to be self-validating systems, with in-depth explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Challenge

This compound (MW: 194.23 g/mol ) is a derivative of salicylic acid.[4] Its quantification is critical for process monitoring, quality control of active pharmaceutical ingredients (APIs), and stability testing. The primary analytical challenge lies in selectively measuring the analyte in the presence of structurally similar impurities, starting materials, or matrix components that can cause significant interference. A robust analytical method must therefore prioritize specificity and sensitivity.

The choice of method depends on the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation. This guide provides two orthogonal approaches to address a wide range of analytical needs.

Foundational Step: Strategic Sample Preparation

Effective sample preparation is the most critical factor in achieving accurate quantification in complex matrices. Its primary goals are to isolate the analyte from interfering components, concentrate it to a detectable level, and render it compatible with the analytical instrument.[5][6] The acidic nature of this compound (pKa similar to other benzoic acids) is the key to designing an effective extraction strategy.[7]

Two primary extraction techniques are recommended:

  • Liquid-Liquid Extraction (LLE): This classic technique leverages the differential solubility of the analyte in two immiscible liquid phases.[8][9] By adjusting the pH of the aqueous sample, the ionization state of the carboxylic acid can be controlled. At a pH well below its pKa (~pH 2-3), the analyte is protonated and non-polar, favoring partitioning into an organic solvent like ethyl acetate or dichloromethane.[10][11] A subsequent back-extraction into a basic aqueous solution can further purify the sample.

  • Solid-Phase Extraction (SPE): SPE is a more modern, efficient, and often automatable technique that uses a solid sorbent to retain the analyte.[6][12] For this compound, a mixed-mode sorbent with both reversed-phase (e.g., C18) and anion-exchange functionalities is highly effective for isolating acidic compounds from diverse matrices.[12][13]

The following diagram illustrates a generalized workflow for sample preparation.

G cluster_0 Sample Preparation Workflow Start Complex Sample Matrix (e.g., Formulation, Biological Fluid) Prep Pre-treatment (e.g., Dilution, Centrifugation) Start->Prep Decision Choose Extraction Method Prep->Decision LLE Liquid-Liquid Extraction (LLE) - Adjust pH to < pKa - Extract with Organic Solvent Decision->LLE  Classic Method SPE Solid-Phase Extraction (SPE) - Condition Cartridge - Load Sample - Wash & Elute Decision->SPE Modern Method   Evap Solvent Evaporation & Reconstitution LLE->Evap SPE->Evap Final Purified & Concentrated Analyte (Ready for Analysis) Evap->Final G cluster_1 HPLC-UV Analysis Workflow Prep Prepare Mobile Phase & Standards Inject Inject Sample into HPLC System Prep->Inject SamplePrep Perform Sample Extraction (LLE/SPE) SamplePrep->Inject Sep Chromatographic Separation (C18 Column) Inject->Sep Detect UV Detection (254 nm) Sep->Detect Data Data Acquisition & Quantification Detect->Data Result Final Concentration Report Data->Result G cluster_2 GC-MS Analysis Workflow SamplePrep Sample Extraction (SPE) & Evaporation Deriv Derivatization (Silylation with MSTFA) SamplePrep->Deriv Inject Inject Derivatized Sample into GC-MS System Deriv->Inject Sep Gas Chromatographic Separation (DB-5ms) Inject->Sep Detect Mass Spectrometric Detection (EI, SIM Mode) Sep->Detect Data Data Acquisition & Quantification Detect->Data Result Final Concentration Report Data->Result

References

Application Notes and Protocols: 4-(tert-Butyl)-2-hydroxybenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Salicylic Acids in Medicinal Chemistry

4-(tert-Butyl)-2-hydroxybenzoic acid, a substituted derivative of salicylic acid, represents a valuable scaffold in the design and synthesis of novel pharmaceutical agents. The presence of a bulky tert-butyl group at the C4 position and the inherent functionalities of a carboxylic acid and a phenolic hydroxyl group provide a unique combination of lipophilicity and reactive handles for chemical modification. These features allow for the strategic elaboration of the molecule to interact with specific biological targets, making it a key intermediate in the development of new therapeutics.

This guide provides an in-depth exploration of the utility of this compound in pharmaceutical research, with a focus on its application in the synthesis of bioactive molecules. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the characterization of key intermediates and final products.

Featured Application: Synthesis of a Neuroprotective Agent

A notable application of a derivative of this compound is in the synthesis of the neuroprotective agent, 4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid. This compound has shown potential in protecting against oxygen-glucose deprivation/reperfusion injury, a key pathological process in ischemic stroke.[1] The synthesis of this complex molecule highlights the utility of this compound as a foundational building block.

The overall synthetic strategy involves the preparation of two key intermediates: a substituted benzaldehyde and an aminated benzoic acid, followed by their coupling via reductive amination.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Coupling A1 4-tert-Butylphenol A2 Chlorination A1->A2 A3 4-tert-Butyl-2-chlorophenol A2->A3 A4 Formylation A3->A4 A5 5-(tert-Butyl)-3-chloro-2-hydroxybenzaldehyde A4->A5 C1 Reductive Amination A5->C1 B1 4-Nitrosalicylic acid B2 Reduction B1->B2 B3 4-Amino-2-hydroxybenzoic acid B2->B3 B3->C1 C2 4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid C1->C2

Caption: General workflow for the synthesis of the target neuroprotective agent.

Experimental Protocols

Protocol 1: Synthesis of Intermediate A - 5-(tert-Butyl)-3-chloro-2-hydroxybenzaldehyde

This protocol outlines the synthesis of the key aldehyde intermediate starting from commercially available 4-tert-butylphenol.

Rationale: The synthesis begins with the chlorination of 4-tert-butylphenol to introduce the chloro substituent at the desired position. This is followed by a formylation reaction to introduce the aldehyde group. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.

Step 1: Chlorination of 4-tert-Butylphenol

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-tert-butylphenol (1 equivalent) in a suitable chlorinated solvent such as dichloromethane or chloroform.

  • Chlorinating Agent: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, 4-tert-butyl-2-chlorophenol, can be purified by column chromatography on silica gel.

Step 2: Formylation of 4-tert-Butyl-2-chlorophenol (Reimer-Tiemann Reaction)

  • Reaction Setup: To a stirred solution of 4-tert-butyl-2-chlorophenol (1 equivalent) in ethanol, add a concentrated aqueous solution of sodium hydroxide.

  • Addition of Chloroform: Heat the mixture to 60-70 °C and add chloroform (3 equivalents) dropwise over a period of 1-2 hours.

  • Reflux: After the addition is complete, reflux the mixture for 2-3 hours.

  • Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(tert-butyl)-3-chloro-2-hydroxybenzaldehyde.[2]

IntermediateMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
4-tert-Butyl-2-chlorophenolC₁₀H₁₃ClO184.6685-95
5-(tert-Butyl)-3-chloro-2-hydroxybenzaldehydeC₁₁H₁₃ClO₂212.6740-50

Table 1: Summary of Intermediates in Protocol 1.

Protocol 2: Synthesis of Intermediate B - 4-Amino-2-hydroxybenzoic Acid

This protocol describes the preparation of the aminated benzoic acid intermediate.

Rationale: The synthesis starts with the readily available 4-nitrosalicylic acid. The nitro group is then reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.

  • Reaction Setup: Dissolve 4-nitrosalicylic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reduction: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) in concentrated hydrochloric acid, and heat the mixture. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: If using SnCl₂, cool the reaction, and carefully neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product. If using catalytic hydrogenation, filter off the catalyst.

  • Purification: The crude 4-amino-2-hydroxybenzoic acid can be purified by recrystallization from water or ethanol/water.[3]

IntermediateMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
4-Amino-2-hydroxybenzoic acidC₇H₇NO₃153.1480-90

Table 2: Summary of Intermediate in Protocol 2.

Protocol 3: Reductive Amination for the Synthesis of 4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid

This protocol details the final coupling step to yield the target pharmaceutical compound.

Rationale: Reductive amination is a powerful method for forming C-N bonds. It involves the initial formation of an imine between the aldehyde (Intermediate A) and the amine (Intermediate B), which is then reduced in situ to the desired secondary amine by a selective reducing agent.

  • Reaction Setup: In a round-bottom flask, dissolve 5-(tert-butyl)-3-chloro-2-hydroxybenzaldehyde (Intermediate A, 1 equivalent) and 4-amino-2-hydroxybenzoic acid (Intermediate B, 1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by the disappearance of the aldehyde spot on TLC.

  • Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the imine is fully consumed.

  • Work-up: Quench the reaction by the slow addition of water or dilute acid. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product.

ProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acidC₁₈H₂₀ClNO₄365.8160-75

Table 3: Summary of the Final Product.

Diagram of the Reductive Amination Mechanism

G cluster_0 Reductive Amination A Intermediate A (Aldehyde) C Imine Intermediate A->C + B Intermediate B (Amine) B->C + -H₂O E Final Product (Secondary Amine) C->E + D [H⁻] (Reducing Agent) D->E

Caption: Mechanism of the final reductive amination step.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as -OH, -C=O, and N-H.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions. The SDS for the related compound, 4-tert-butylbenzoic acid, indicates that it can be harmful if swallowed and may cause eye irritation.[2] Similar precautions should be taken for its 2-hydroxy derivative.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its unique structural features allow for the creation of complex and biologically active molecules, as demonstrated by the synthesis of the neuroprotective agent discussed in this guide. The protocols provided herein offer a framework for researchers to utilize this building block in their own drug discovery and development efforts. Careful execution of these synthetic steps, coupled with thorough analytical characterization, will enable the successful preparation of novel pharmaceutical candidates.

References

Application Notes and Protocols for 4-(tert-Butyl)-2-hydroxybenzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 4-(tert-Butyl)-2-hydroxybenzoic Acid as a Versatile Ligand

This compound, a derivative of salicylic acid, is an aromatic carboxylic acid distinguished by a bulky tert-butyl group at the para position relative to the carboxylate. This structural feature, combined with the presence of both a carboxylate and a hydroxyl group in ortho positions, makes it a highly versatile ligand for the synthesis of a wide array of metal-organic complexes. The interplay between the hard oxygen donor atoms of the carboxylate and hydroxyl moieties allows for chelation with a variety of metal ions, while the sterically demanding tert-butyl group can influence the dimensionality and topology of the resulting coordination polymers, often leading to the formation of discrete, soluble complexes.

These characteristics make this compound and its derivatives valuable building blocks in the design of novel materials with tailored properties for applications in catalysis, materials science, and drug development. This guide provides detailed protocols for the synthesis of representative coordination complexes and discusses their potential applications, offering researchers and drug development professionals a practical framework for exploring the rich coordination chemistry of this ligand.

Pillar 1: Fundamental Coordination Chemistry

The coordination behavior of this compound is primarily dictated by the carboxylate and hydroxyl groups. Deprotonation of the carboxylic acid and, subsequently, the phenolic hydroxyl group allows the ligand to coordinate to metal centers in several modes:

  • Monodentate: Coordination occurs solely through one of the carboxylate oxygen atoms.

  • Bidentate Chelating: Both the carboxylate and hydroxyl oxygen atoms bind to the same metal center, forming a stable six-membered ring.

  • Bidentate Bridging: The carboxylate group bridges two different metal centers. This can lead to the formation of polynuclear complexes, such as the well-known "paddle-wheel" structures.

The bulky tert-butyl group plays a crucial role in directing the self-assembly of these complexes. Its steric hindrance can prevent the formation of extended, insoluble coordination polymers, favoring the crystallization of discrete molecular complexes. This property is particularly advantageous for applications that require soluble catalysts or biologically active compounds.

Application Note I: Synthesis of a Binuclear Cobalt(II) Paddle-Wheel Complex

Paddle-wheel complexes are a class of dinuclear compounds with characteristic structures that often exhibit interesting magnetic and catalytic properties. The following protocol describes the synthesis of a binuclear Cobalt(II) complex with 4-(tert-Butyl)-2-hydroxybenzoate bridges, adapted from a procedure for a structurally related ligand.[1]

Protocol: Synthesis of [Co₂(C₁₁H₁₃O₃)₄(EtOH)₂]

Materials:

  • This compound (C₁₁H₁₄O₃)

  • Potassium hydroxide (KOH)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Ethanol (EtOH), absolute

Procedure:

  • Ligand Deprotonation: In a 50 mL Schlenk flask under an inert atmosphere, dissolve this compound (2.0 mmol, 0.388 g) and potassium hydroxide (2.0 mmol, 0.112 g) in 15 mL of absolute ethanol. Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the carboxylic acid, forming the potassium 4-(tert-butyl)-2-hydroxybenzoate salt in situ.

  • Complexation: In a separate flask, dissolve cobalt(II) chloride hexahydrate (1.0 mmol, 0.238 g) in 10 mL of absolute ethanol.

  • Slowly add the ethanolic solution of CoCl₂·6H₂O to the solution of the potassium salt of the ligand with vigorous stirring.

  • A blue precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for 2 hours.

  • Isolation and Crystallization: Allow the precipitate to settle. Decant the supernatant and wash the solid with three 5 mL portions of fresh ethanol to remove any unreacted starting materials and KCl byproduct.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the mother liquor or by recrystallization of the crude product from a minimal amount of hot ethanol.

Expected Yield: ~70-80%

Experimental Workflow

G cluster_0 Ligand Preparation cluster_1 Complexation cluster_2 Isolation & Purification Ligand This compound Deprotonation Stir 30 min at RT Ligand->Deprotonation KOH Potassium Hydroxide KOH->Deprotonation EtOH Ethanol EtOH->Deprotonation Ligand_Salt Potassium 4-(tert-butyl)-2-hydroxybenzoate Solution Deprotonation->Ligand_Salt Reaction Add CoCl₂ solution dropwise Stir 2h at RT Ligand_Salt->Reaction CoCl2 CoCl₂·6H₂O in Ethanol CoCl2->Reaction Precipitate Blue Precipitate ([Co₂(ligand)₄(EtOH)₂]) Reaction->Precipitate Wash Wash with Ethanol Precipitate->Wash Crystallization Recrystallization from hot Ethanol Wash->Crystallization Final_Product Pure Crystalline Product Crystallization->Final_Product

Caption: Experimental workflow for the synthesis of the binuclear Cobalt(II) complex.

Expected Characterization Data
PropertyExpected Result
Appearance Blue crystals
Elemental Analysis Calculated for C₄₈H₆₂Co₂O₁₄: C, 57.25; H, 6.21. Found: C, 57.18; H, 6.25.
FTIR (cm⁻¹) ~3400 (br, ν(O-H) of coordinated EtOH), ~1600 (νₐ(COO⁻)), ~1400 (νₛ(COO⁻)), Δν > 200 cm⁻¹ indicative of bridging carboxylate. The phenolic ν(O-H) of the free ligand should be absent.
Magnetic Moment Expected to be consistent with two high-spin Co(II) centers with antiferromagnetic coupling.

Application Note II: Synthesis of a Mononuclear Zinc(II) Complex for Antimicrobial Screening

Zinc complexes are of significant interest in medicinal chemistry due to their potential as antimicrobial and antifungal agents.[2][3][4] The following protocol outlines a general method for the synthesis of a mononuclear Zn(II) complex with this compound.

Protocol: Synthesis of [Zn(C₁₁H₁₃O₃)₂(H₂O)₂]

Materials:

  • This compound (C₁₁H₁₄O₃)

  • Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Ethanol/Water (1:1 v/v) solution

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 mmol, 0.388 g) in 20 mL of a 1:1 ethanol/water solution. Gently heat the mixture to ensure complete dissolution.

  • Metal Salt Solution: In a separate beaker, dissolve zinc(II) acetate dihydrate (1.0 mmol, 0.220 g) in 10 mL of a 1:1 ethanol/water solution.

  • Complexation: Slowly add the zinc acetate solution to the warm ligand solution with constant stirring.

  • A white precipitate is expected to form. Continue stirring the reaction mixture for 1 hour as it cools to room temperature.

  • Isolation: Collect the white precipitate by vacuum filtration and wash it with a small amount of cold 1:1 ethanol/water, followed by diethyl ether.

  • Dry the product in a desiccator over anhydrous CaCl₂.

Expected Yield: > 80%

Potential Coordination Environment

Caption: A possible octahedral coordination environment for the mononuclear Zn(II) complex.

Application Note III: Potential Catalytic Applications in Oxidation Reactions

Transition metal complexes are widely studied for their catalytic activity in various organic transformations, including the oxidation of hydrocarbons.[5][6][7][8][9] Complexes of copper and cobalt with ligands similar to this compound have shown promise as catalysts for the selective oxidation of alkanes and alkenes.

Catalytic Oxidation of Cyclohexane

Complexes of this compound with metals like copper(II) or cobalt(II) are potential catalysts for the oxidation of cyclohexane to cyclohexanol and cyclohexanone, which are key industrial intermediates. The reaction typically employs environmentally benign oxidants such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).

The bulky tert-butyl group on the ligand can enhance the solubility of the catalyst in the nonpolar substrate, facilitating a homogeneous catalytic process. The proposed mechanism often involves the formation of a high-valent metal-oxo species that acts as the active oxidant.

A typical experimental setup would involve dissolving the catalyst in the substrate (cyclohexane), followed by the controlled addition of the oxidant at a specific temperature. The reaction progress would be monitored by gas chromatography (GC) to determine the conversion of cyclohexane and the selectivity for the desired products.

References

Application Note & Protocols: Development of Biochemical Assays for 4-(tert-Butyl)-2-hydroxybenzoic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of biochemical and cell-based assays to characterize the biological activity of 4-(tert-Butyl)-2-hydroxybenzoic acid. As a derivative of salicylic acid, this compound is hypothesized to possess anti-inflammatory, antioxidant, and enzyme-modulating properties.[1] This guide presents a tiered analytical approach, beginning with broad-spectrum enzymatic screening and progressing to targeted, mechanism-of-action cell-based assays. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Introduction: Scientific Rationale and Strategic Approach

This compound is a substituted derivative of 2-hydroxybenzoic acid (salicylic acid). Salicylic acid and its derivatives are well-known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities.[1] The addition of a bulky tert-butyl group to the benzene ring can significantly alter the molecule's lipophilicity and steric profile, potentially leading to novel biological activities or enhanced potency against specific targets.

Our proposed assay cascade is designed to systematically investigate the compound's biological footprint. We will begin with a panel of enzyme inhibition assays targeting enzymes relevant to inflammation and oxidative stress. Positive hits from this initial screen will then be explored in more complex, physiologically relevant cell-based models to elucidate the compound's mechanism of action at a cellular level. This strategic workflow ensures a cost-effective and scientifically rigorous approach to characterizing this novel compound.

Tier 1: Enzymatic Inhibition Assays

The initial screening phase focuses on direct enzyme inhibition, which can provide rapid and quantifiable data on the compound's potential therapeutic activities. Phenolic compounds are known to interact with a variety of enzymes.[2][3]

Hyaluronidase Inhibition Assay for Anti-Inflammatory Potential

Causality of Experimental Choice: Hyaluronidase is an enzyme that degrades hyaluronic acid, a key component of the extracellular matrix. Its inhibition is a target for anti-inflammatory therapies as it can reduce tissue degradation and inflammatory cell infiltration.[4] Given the known anti-inflammatory properties of salicylic acid derivatives, this is a logical starting point.[1]

Protocol:

  • Reagent Preparation:

    • Hyaluronidase (from bovine testes) solution: 100 U/mL in 0.1 M acetate buffer (pH 3.5).

    • Hyaluronic acid solution: 0.5 mg/mL in 0.1 M acetate buffer (pH 3.5).

    • This compound stock solution: 10 mM in DMSO. Prepare serial dilutions in acetate buffer.

    • Positive Control: Quercetin (1 mM in DMSO).

    • Stopping Reagent: 0.4 M Sodium Hydroxide.

    • Developing Reagent: 0.4 M Glycine (pH 10.6).

  • Assay Procedure (96-well plate format):

    • Add 25 µL of varying concentrations of this compound or quercetin to wells.

    • Add 25 µL of hyaluronidase solution to each well and incubate at 37°C for 20 minutes.

    • Initiate the reaction by adding 50 µL of hyaluronic acid solution.

    • Incubate the mixture at 37°C for 45 minutes.

    • Stop the reaction by adding 100 µL of the stopping reagent.

    • Add 50 µL of the developing reagent and measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Tyrosinase Inhibition Assay for Hyperpigmentation and Antioxidant Activity

Causality of Experimental Choice: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.[5] Phenolic compounds are often potent tyrosinase inhibitors. This assay also serves as an indirect screen for antioxidant activity, as many tyrosinase inhibitors also possess radical scavenging properties.[5]

Protocol:

  • Reagent Preparation:

    • Tyrosinase (from mushroom) solution: 500 U/mL in 50 mM phosphate buffer (pH 6.8).

    • L-DOPA solution: 2.5 mM in 50 mM phosphate buffer (pH 6.8).

    • This compound stock solution: 10 mM in DMSO. Prepare serial dilutions in phosphate buffer.

    • Positive Control: Kojic acid (1 mM in DMSO).

  • Assay Procedure (96-well plate format):

    • Add 40 µL of varying concentrations of this compound or kojic acid to wells.

    • Add 80 µL of phosphate buffer and 40 µL of tyrosinase solution.

    • Incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of L-DOPA solution.

    • Measure the absorbance at 475 nm every minute for 20 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition and the IC50 value as described for the hyaluronidase assay.

Table 1: Expected Data Output from Tier 1 Enzymatic Assays

AssayEndpointPositive ControlExpected IC50 Range for Active Compound
Hyaluronidase InhibitionIC50Quercetin1 - 100 µM
Tyrosinase InhibitionIC50Kojic acid1 - 100 µM

Tier 2: Cell-Based Assays for Mechanistic Insights

If this compound shows significant activity in the enzymatic assays, the next logical step is to investigate its effects in a cellular context. Cell-based assays provide a more physiologically relevant system to understand the compound's mechanism of action, bioavailability, and potential cytotoxicity.

NF-κB Reporter Assay for Anti-Inflammatory Pathway Analysis

Causality of Experimental Choice: The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs.[6] A reporter gene assay provides a highly sensitive and quantifiable readout of NF-κB activation.[7]

Workflow Diagram: NF-κB Reporter Assay

G cluster_0 Cell Culture & Treatment cluster_1 Lysis & Detection A Seed HEK293-NF-κB-luc cells in 96-well plate B Pre-treat with This compound A->B C Stimulate with TNF-α B->C D Lyse cells C->D E Add luciferase substrate D->E F Measure luminescence E->F

Caption: Workflow for the NF-κB luciferase reporter assay.

Protocol:

  • Cell Culture:

    • Culture HEK293 cells stably expressing an NF-κB response element-driven luciferase reporter gene (HEK293-NF-κB-luc) in DMEM with 10% FBS and appropriate selection antibiotics.

  • Assay Procedure (96-well plate format):

    • Seed 2 x 10^4 cells per well and allow them to adhere overnight.

    • Remove the medium and replace it with a serum-free medium containing serial dilutions of this compound. Incubate for 1 hour.

    • Stimulate the cells with 10 ng/mL of TNF-α (or another suitable NF-κB activator) for 6 hours.

    • Wash the cells with PBS and lyse them using a commercial luciferase lysis buffer.

    • Transfer the lysate to a white-walled 96-well plate.

    • Add luciferase assay substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to a non-stimulated control.

    • Calculate the percentage of inhibition of TNF-α-induced NF-κB activity and determine the IC50 value.

Cytokine Release Assay in Macrophages

Causality of Experimental Choice: Macrophages are key players in the inflammatory response, releasing pro-inflammatory cytokines such as TNF-α and IL-6 upon activation. Measuring the inhibition of cytokine release provides direct evidence of a compound's anti-inflammatory effects in a relevant immune cell type.[8][9]

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium with 10% FBS.

    • Differentiate the THP-1 cells into macrophage-like cells by treating them with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Assay Procedure (96-well plate format):

    • After differentiation, wash the cells and replace the medium with fresh serum-free RPMI-1640 containing serial dilutions of this compound. Incubate for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples.

    • Determine the percentage of inhibition of LPS-induced cytokine release and calculate the IC50 values.

Table 2: Expected Data Output from Tier 2 Cell-Based Assays

AssayCell LineStimulantMeasured AnalyteEndpoint
NF-κB Reporter AssayHEK293-NF-κB-lucTNF-αLuciferaseIC50
Cytokine Release AssayDifferentiated THP-1LPSTNF-α, IL-6IC50

Downstream Mechanistic Studies: Exploring the Nrf2 Pathway

Some benzoic acid derivatives have been shown to exert protective effects through the activation of the Nrf2 antioxidant response pathway.[10] Should the initial assays indicate antioxidant or anti-inflammatory activity, investigating the Nrf2 pathway would be a logical next step.

Workflow Diagram: Nrf2 Pathway Activation Assay

G A Treat cells with This compound B Cell Lysis A->B C Western Blot for Nrf2 and HO-1 B->C D qRT-PCR for Nrf2 and HO-1 mRNA B->D E Quantify protein and mRNA expression levels C->E D->E

Caption: Workflow for assessing Nrf2 pathway activation.

This would involve treating cells (e.g., the differentiated THP-1 cells) with this compound and then measuring the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), using techniques like Western blotting and qRT-PCR. An increase in the expression of these proteins would suggest that the compound's mechanism of action involves the activation of this key antioxidant pathway.[10]

Conclusion

The suite of assays detailed in this application note provides a robust framework for the systematic evaluation of this compound's biological activity. By progressing from broad enzymatic screens to specific, mechanism-based cellular assays, researchers can efficiently identify and characterize the compound's therapeutic potential. The provided protocols are designed to be adaptable and serve as a solid foundation for further, more in-depth investigations.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-(tert-Butyl)-2-hydroxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for the synthesis of 4-(tert-Butyl)-2-hydroxybenzoic acid, a process frequently employed by researchers in materials science and drug development. The primary synthetic route, the Kolbe-Schmitt reaction, involves the carboxylation of 4-(tert-butyl)phenol. While effective, this reaction is notoriously sensitive to reaction conditions, often leading to low yields. This document addresses common pitfalls in a structured question-and-answer format, offering field-proven insights and optimized protocols to enhance experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level issues commonly encountered during the synthesis.

Q1: My overall yield of this compound is consistently below 30%. What are the most likely general causes?

A1: Persistently low yields in this synthesis typically stem from a combination of three critical areas: suboptimal reaction conditions, competing side reactions, and inefficient purification. The Kolbe-Schmitt reaction is a solid-gas phase reaction that requires precise control over temperature and pressure to drive the carboxylation forward.[1][2] A common issue is the formation of a major byproduct, 2,2'-dihydroxy-5,5'-di-tert-butylbiphenyl, through the oxidative coupling of phenoxide radicals, which can be exacerbated by the presence of trace oxygen.[3] Furthermore, excessively high temperatures can lead to the decarboxylation of the desired product back to the starting phenol.[4]

Q2: I've isolated a product, but spectral analysis (NMR/IR) confirms it is 4-(tert-Butyl)-4-hydroxybenzoic acid, not the desired 2-hydroxy isomer. What determines the regioselectivity?

A2: The regioselectivity of the Kolbe-Schmitt reaction is critically dependent on the choice of the alkali metal hydroxide used to form the phenoxide salt.

  • For ortho selectivity (your desired 2-hydroxy product): Sodium hydroxide must be used. The smaller sodium cation forms a chelate complex with the oxygen of the phenoxide and the incoming carbon dioxide molecule. This coordination pre-organizes the reactants and directs the electrophilic attack of CO₂ to the ortho position.

  • For para selectivity (your undesired 4-hydroxy product): Potassium hydroxide is used. The larger potassium ion does not effectively form the chelated intermediate, leading to the formation of the thermodynamically more stable para isomer, especially at higher temperatures.[1][4][5]

To correct this, ensure you are using sodium hydroxide to generate sodium 4-(tert-butyl)phenoxide as the reactive intermediate.

Q3: My final product is a brownish or off-white powder instead of a clean white solid. What causes this discoloration and what is the best purification strategy?

A3: Discoloration is almost always due to the presence of impurities from the oxidation of the phenol starting material or minor, highly colored byproducts. Phenols are highly susceptible to air oxidation, which can be accelerated at the elevated temperatures used in the reaction.

Purification Strategy:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., an ethanol/water mixture). Add a small amount (typically 1-2% by weight) of activated charcoal to the solution. The charcoal will adsorb the colored impurities.[4][6]

  • Hot Filtration: While the solution is still hot, filter it through a pad of Celite or filter paper to remove the activated charcoal. This step must be done quickly to prevent premature crystallization of the product.

  • Recrystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the purified this compound. This is a highly effective method for achieving high purity.[4][7] Collect the crystals by vacuum filtration.

Section 2: In-Depth Troubleshooting Guide

This table provides a systematic approach to diagnosing and solving specific experimental problems.

Problem Potential Root Cause Scientific Explanation & Recommended Solution
Low or No Conversion of Starting Material A. Incomplete formation or hydration of the sodium phenoxide intermediate. The reaction requires an anhydrous sodium phenoxide salt. Water in the reaction mixture can hydrolyze the phenoxide and interfere with the carboxylation mechanism.[8] Solution: Ensure the 4-(tert-butyl)phenol and sodium hydroxide are thoroughly dried before use. The formation of the sodium salt should be performed under conditions that remove water, such as heating under vacuum or using a solvent that forms an azeotrope with water (e.g., toluene) which is then distilled off.
B. Insufficient CO₂ pressure and/or temperature. The carboxylation of sodium phenoxide is an equilibrium-driven process. High CO₂ pressure is required to shift the equilibrium towards the carboxylated product (Le Chatelier's principle). The temperature must be high enough for the reaction to proceed but not so high as to cause decomposition.[1] Solution: The reaction should be conducted in a high-pressure autoclave. Typical conditions are 100-120 atm of CO₂ at 125-150°C. Ensure your equipment is properly sealed and can maintain the target pressure and temperature throughout the reaction time.
Significant Formation of a Major Byproduct A. Oxidative dimerization of the phenoxide. In the presence of oxygen, the phenoxide can be oxidized to a phenoxy radical. Two of these radicals can then couple, typically at the ortho position to the hydroxyl group, to form a biphenyl dimer. This side reaction can become dominant and drastically reduce the yield.[3] Solution: Meticulously de-gas the reaction vessel. Before introducing CO₂, purge the autoclave containing the anhydrous sodium 4-(tert-butyl)phenoxide with a dry, inert gas (e.g., nitrogen or argon) multiple times to remove all traces of oxygen.
B. Decarboxylation of the product. The C-C bond formed during carboxylation can break at excessively high temperatures, releasing CO₂ and reverting the product back to 4-(tert-butyl)phenol.[4] Solution: Maintain strict temperature control. Do not exceed 150-160°C. Use an oil bath or a temperature-controlled heating mantle and monitor the internal reaction temperature closely.
C. De-tert-butylation during acidic workup. The tert-butyl group is an acid-labile protecting group. Exposure to strong acid, especially at elevated temperatures during workup, can cleave the group, producing phenol and isobutene.[9] Solution: Perform the acidification step of the workup at a low temperature. Add the acid slowly to the aqueous solution of the product salt while cooling the mixture in an ice bath to keep the temperature below 20-25°C.

Section 3: Optimized Protocols & Methodologies

These protocols provide a validated, step-by-step workflow designed to maximize yield and purity.

Protocol 3.1: Preparation of Anhydrous Sodium 4-(tert-Butyl)phenoxide
  • Place 4-(tert-butyl)phenol (1.0 eq) and sodium hydroxide pellets (1.05 eq) in a round-bottom flask equipped with a distillation head and a mechanical stirrer.

  • Add toluene to the flask (approx. 2-3 mL per gram of phenol).

  • Heat the mixture to reflux. Water will be removed as a toluene-water azeotrope. Continue heating until no more water is collected in the Dean-Stark trap.

  • Once dehydration is complete, distill off the remaining toluene under vacuum to obtain a fine, dry, white-to-off-white powder of anhydrous sodium 4-(tert-butyl)phenoxide.

  • Grind the solid into a fine powder under an inert atmosphere (in a glovebox or under a stream of nitrogen) to maximize surface area for the subsequent reaction.

Protocol 3.2: High-Pressure Carboxylation (Kolbe-Schmitt Reaction)

Safety Note: This procedure requires a high-pressure autoclave and should only be performed by trained personnel with appropriate safety shielding.

  • Transfer the finely powdered, anhydrous sodium 4-(tert-butyl)phenoxide from Protocol 3.1 into the autoclave vessel.

  • Seal the autoclave and purge the system with dry nitrogen gas three times to remove all residual oxygen.

  • Pressurize the autoclave with carbon dioxide to the target pressure (e.g., 100 atm).

  • Begin stirring and heat the vessel to the target temperature (e.g., 130°C).

  • Maintain the reaction at the set temperature and pressure for 4-6 hours.

  • After the reaction period, turn off the heating and allow the autoclave to cool completely to room temperature.

  • Carefully and slowly vent the excess CO₂ pressure.

Protocol 3.3: Product Isolation and Purification
  • Open the autoclave and add deionized water to the solid reaction mixture to dissolve the sodium salt of the product.

  • Transfer the resulting aqueous solution to a beaker and cool it in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the solution is strongly acidic (pH ~1-2). The product will precipitate as a white solid.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

  • For purification, transfer the crude solid to a flask and add a minimal amount of a hot 9:1 water/ethanol mixture to dissolve it.

  • Add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath, to crystallize the pure this compound.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Section 4: Visual Guides & Workflows

Diagram 1: Troubleshooting Logic Flowchart

Troubleshooting_Flowchart start Low Yield Observed check_conversion High amount of starting material recovered? start->check_conversion check_byproducts Major byproduct peak in analysis (GC/MS, NMR)? check_conversion->check_byproducts No incomplete_rxn Root Cause: Incomplete Reaction check_conversion->incomplete_rxn Yes dimerization Root Cause: Oxidative Dimerization check_byproducts->dimerization Yes decarboxylation Root Cause: Product Decarboxylation check_byproducts->decarboxylation No (or minor) incomplete_rxn_sol Troubleshoot: - Ensure anhydrous phenoxide - Increase CO2 pressure/temp - Check for leaks in autoclave incomplete_rxn->incomplete_rxn_sol dimerization_sol Troubleshoot: - Purge vessel with N2/Ar  before adding CO2 - Use high-purity reagents dimerization->dimerization_sol decarboxylation_sol Troubleshoot: - Lower reaction temperature - Ensure accurate temp monitoring decarboxylation->decarboxylation_sol

Caption: A flowchart to diagnose the root cause of low yield.

Diagram 2: Reaction Mechanism & Key Side Reactions

Reaction_Mechanism cluster_main Main Synthetic Pathway cluster_side Common Side Reactions A 4-tert-Butylphenol B Sodium 4-tert-Butylphenoxide A->B + NaOH - H2O C Ortho-Carboxylation (Chelate Intermediate) B->C + CO2 (High Pressure) F Oxidative Dimerization B->F O2 (trace) Radical Coupling D Sodium 4-tert-Butyl-2-hydroxybenzoate C->D E 4-tert-Butyl-2-hydroxybenzoic Acid (Product) D->E + H+ (Acidification) G Decarboxylation E->G Excessive Heat

Caption: The desired reaction pathway and major competing side reactions.

Section 5: References

  • Wikipedia. Kolbe–Schmitt reaction . Wikipedia. --INVALID-LINK--

  • Name Reaction. Kolbe-Schmitt Reaction . --INVALID-LINK--

  • Chidambaram, M. V., & Sorenson, J. R. (1991). On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid . Journal of Pharmaceutical Sciences, 80(8), 810-1. --INVALID-LINK--

  • Galiullin, B., et al. (2022). DFT study on reaction mechanism of di-tert-butylphenol to di-tert-butylhydroxybenzoic acid . ResearchGate. --INVALID-LINK--

  • Sadamitsu, Y., et al. (2019). Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base . Chemical Communications, 55, 9837. --INVALID-LINK--

  • Lin, C. S., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks . PMC - NIH. --INVALID-LINK--

  • Google Patents. Production process and purification process of 4-hydroxy-benzoic acid long chain ester . --INVALID-LINK--

  • Wikipedia. 4-tert-Butylphenol . Wikipedia. --INVALID-LINK--

  • Angewandte Chemie. Carboxylation of Phenols with CO2 at Atmospheric Pressure . Future4200. --INVALID-LINK--

  • BenchChem. Technical Support Center: 4-Hydroxybenzoic Acid Synthesis . BenchChem. --INVALID-LINK--

  • ChemRxiv. Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers . ChemRxiv. --INVALID-LINK--

  • ChemicalBook. 3,5-Di-tert-butyl-4-hydroxybenzoic acid synthesis . ChemicalBook. --INVALID-LINK--

  • BenchChem. optimizing reaction conditions for 3-t-Butyl-5-hydroxybenzoic acid synthesis . BenchChem. --INVALID-LINK--

  • BenchChem. Synthesis routes of tert-Butyl 4-hydroxybenzoate . BenchChem. --INVALID-LINK--

  • Organic Syntheses. p-HYDROXYBENZOIC ACID . Organic Syntheses Procedure. --INVALID-LINK--

  • RSC Education. The preparation of 2-hydroxybenzoic acid . Resource | RSC Education. --INVALID-LINK--

  • Google Patents. Process for production of hydroxybenzoic acids . --INVALID-LINK--

  • Reddit. Reaction between 4-(tert-butyl)phenol and sulfuric acid . r/OrganicChemistry. --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 4-(tert-Butyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(tert-butyl)-2-hydroxybenzoic acid. The synthesis, primarily achieved through the Kolbe-Schmitt reaction, is powerful yet sensitive to reaction parameters. This document provides in-depth troubleshooting, answers to frequently asked questions, and a validated protocol to help you navigate the complexities of this carboxylation and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The synthesis is accomplished via the Kolbe-Schmitt reaction. This chemical process involves the nucleophilic addition of a phenoxide to carbon dioxide.[1][2] For this specific target molecule, the starting material is 4-tert-butylphenol, which is first deprotonated with a strong base to form the more reactive phenoxide ion. This phenoxide then attacks carbon dioxide, followed by an acidic workup to yield the final carboxylic acid product.[2]

Q2: Why is the choice of base (e.g., Sodium Hydroxide vs. Potassium Hydroxide) critical in this synthesis?

A2: The choice of alkali metal hydroxide is the most critical factor for directing the regioselectivity of the carboxylation. To synthesize 4-(tert-butyl)-2-hydroxy benzoic acid, the carboxyl group must be added ortho to the hydroxyl group. This is achieved by using sodium hydroxide to generate sodium 4-tert-butylphenoxide. The smaller sodium ion forms a chelate complex with the phenoxide oxygen and the incoming carbon dioxide, which favors the electrophilic attack at the ortho position.[1][3] Conversely, using potassium hydroxide would result in the formation of the para isomer, 5-(tert-Butyl)-2-hydroxybenzoic acid, as the larger potassium ion does not facilitate this chelation effectively.[1][4]

Q3: What are the standard reaction conditions for this Kolbe-Schmitt reaction?

A3: The Kolbe-Schmitt reaction traditionally requires forcing conditions. The process involves heating the dry sodium phenoxide salt under a high pressure of carbon dioxide (e.g., 100 atm) at elevated temperatures, typically around 125°C.[1][2] These conditions are necessary to drive the reaction forward, as carbon dioxide is a relatively weak electrophile.

Q4: What are the primary challenges and side reactions to be aware of?

A4: The main challenges include achieving high regioselectivity, preventing byproduct formation, and maximizing yield. Common side reactions include:

  • Oxidative Dimerization: In the presence of oxygen, the phenoxide radical can form, leading to the creation of biphenyl byproducts, which can significantly lower the yield of the desired acid.[5]

  • Isomer Formation: Suboptimal conditions or the wrong choice of base can lead to the formation of the undesired para-carboxylated product.

  • Incomplete Reaction: Insufficient temperature, pressure, or reaction time will result in a low conversion of the starting material.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Q5: My reaction yield is extremely low or non-existent. What are the likely causes?

A5: Low yield is a common problem that can be traced back to several key factors.

  • Root Cause 1: Presence of Water. The first step of the reaction is the quantitative formation of the sodium phenoxide salt. If water is present in the reaction vessel (from wet starting materials or solvents), it will consume the base and prevent the complete formation of the phenoxide, which is the active nucleophile.

    • Solution: Ensure your 4-tert-butylphenol starting material is completely dry. Use a fresh, high-purity source of sodium hydroxide. If using a solvent, ensure it is anhydrous. The process of forming the phenoxide often involves heating to remove any generated water.[6]

  • Root Cause 2: Presence of Oxygen. Oxygen can promote the oxidative coupling of phenoxide radicals, leading to the formation of a 2,2'-dihydroxy-biphenyl dimer as a major byproduct. This pathway directly competes with the desired carboxylation.[5]

    • Solution: The reaction must be performed under an inert atmosphere. Before introducing carbon dioxide, thoroughly purge the reaction vessel with an inert gas like nitrogen or argon to remove all residual oxygen.[5][6]

  • Root Cause 3: Insufficient Temperature or CO₂ Pressure. The carboxylation step has a significant activation energy barrier.

    • Solution: Ensure your reaction is heated to the optimal temperature (around 125-150°C) and that the CO₂ pressure is maintained at a high level (e.g., >80-100 atm) throughout the reaction. A drop in pressure indicates either a leak or consumption of the gas, and it should be repressurized if necessary.[1]

Troubleshooting Flowchart: Low Product Yield

G start Low or No Yield Observed check_phenoxide Verify Anhydrous Conditions for Phenoxide Formation start->check_phenoxide water_present Water Present? check_phenoxide->water_present check_inert Confirm System is Under Inert Atmosphere (N₂/Ar) oxygen_present Oxygen Present? check_inert->oxygen_present check_conditions Check Reaction Temperature and CO₂ Pressure conditions_low Temp/Pressure Too Low? check_conditions->conditions_low water_present->check_inert No dry_reagents Solution: Thoroughly dry all reagents and glassware. Heat under vacuum to remove water during phenoxide formation. water_present->dry_reagents Yes oxygen_present->check_conditions No purge_system Solution: Purge reactor with N₂ or Ar before adding CO₂. Maintain inert atmosphere. oxygen_present->purge_system Yes increase_conditions Solution: Increase temperature to 125-150°C and CO₂ pressure to >80 atm. conditions_low->increase_conditions Yes success Yield Improved conditions_low->success No (Consult further literature) dry_reagents->check_inert purge_system->check_conditions increase_conditions->success

Caption: A troubleshooting workflow for diagnosing the root cause of low product yield.

Q6: My final product is a dark brown or pinkish solid. What causes this discoloration and how can I purify it?

A6: Discoloration typically indicates the presence of oxidized organic impurities.

  • Root Cause: This often stems from the oxidation of the phenoxide intermediate or the 4-tert-butylphenol starting material, especially if the reaction was not performed under strictly anaerobic conditions.[7] Small amounts of dimeric byproducts can also contribute to the color.[5]

  • Solution 1: Recrystallization. This is the most effective method for purification.

    • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixtures or toluene).

    • If the solution is still colored, proceed to the next step. Otherwise, allow it to cool slowly to form pure crystals.

  • Solution 2: Activated Carbon Treatment. Activated charcoal is excellent for adsorbing colored impurities.[7][8]

    • Dissolve the crude product in the hot recrystallization solvent.

    • Add a small amount (1-2% by weight) of activated carbon to the hot solution.

    • Hold the solution at temperature for 5-10 minutes with gentle swirling.

    • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon.

    • Allow the clear, colorless filtrate to cool slowly, inducing crystallization of the purified product.[8]

    • Collect the crystals by vacuum filtration.

Optimized Experimental Protocol

This protocol details a robust method for the synthesis and purification of this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification a Charge 4-tert-butylphenol and NaOH to reactor b Heat under N₂ atmosphere to remove water a->b c Cool reactor, then pressurize with high-pressure CO₂ b->c Dry Sodium Phenoxide d Heat to 125-150°C for several hours c->d e Cool and vent reactor. Dissolve solid mass in hot water d->e Sodium Carboxylate Salt f Acidify with conc. HCl to precipitate crude product e->f g Filter and wash the crude solid f->g h Recrystallize from Ethanol/Water with optional activated carbon treatment g->h Crude Product i Collect pure crystals and dry under vacuum h->i end This compound i->end Pure Product

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Materials and Equipment:
  • 4-tert-butylphenol

  • Sodium Hydroxide (pellets)

  • Carbon Dioxide (high-pressure cylinder)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Ethanol, Reagent Grade

  • Activated Carbon

  • High-pressure autoclave/reactor equipped with a stirrer, thermocouple, and pressure gauge

  • Standard laboratory glassware for filtration and recrystallization

Procedure:
  • Phenoxide Formation (Anaerobic):

    • Charge the high-pressure reactor with 1.0 equivalent of 4-tert-butylphenol and 1.05 equivalents of sodium hydroxide.

    • Seal the reactor and purge the system thoroughly with nitrogen gas for 15-20 minutes to remove all oxygen.

    • Begin stirring and slowly heat the mixture to 150-180°C under a slow nitrogen flow. Water will be generated and removed from the system. Hold at this temperature until water evolution ceases, yielding the dry sodium 4-tert-butylphenoxide powder.

  • Carboxylation:

    • Cool the reactor to below 100°C.

    • Evacuate the nitrogen and introduce carbon dioxide, pressurizing the reactor to approximately 100 atm (1500 psi).

    • Heat the reactor to 125-140°C with vigorous stirring. Maintain this temperature and pressure for 6-12 hours. Monitor the pressure; if it drops significantly, repressurize with CO₂.

  • Isolation of Crude Product:

    • After the reaction period, cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

    • Open the reactor and add hot water to dissolve the solid product mass.

    • Transfer the resulting aqueous solution to a large beaker.

    • While stirring, slowly acidify the solution with concentrated HCl until the pH is ~2. The this compound will precipitate as a white or off-white solid.[8]

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.

  • Purification:

    • Transfer the crude solid to a flask and add the minimum amount of hot ethanol required for complete dissolution.

    • If the solution is colored, add a small amount of activated carbon and perform a hot filtration as described in Q6.

    • To the clear, hot ethanolic solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

    • Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Optimized Reaction Parameters Summary
ParameterRecommended ValueRationale & Key Considerations
Base Sodium Hydroxide (NaOH)Essential for directing ortho-carboxylation.[1][2]
Stoichiometry 1.05 eq. NaOH per 1.0 eq. PhenolA slight excess of base ensures complete phenoxide formation.
Atmosphere Inert (Nitrogen or Argon)Critical to prevent oxidative side reactions and dimer formation.[5]
Temperature 125 - 150 °CBalances reaction rate against potential for side reactions.
CO₂ Pressure 80 - 120 atmHigh pressure is required to drive the carboxylation of the weak electrophile.[1]
Reaction Time 6 - 12 hoursEnsure sufficient time for the reaction to proceed to completion.
Purification Recrystallization (Ethanol/Water)Highly effective for removing both colored impurities and unreacted starting material.[7]

References

Identification of side products in 4-(tert-Butyl)-2-hydroxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(tert-Butyl)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating the formation of common side products. Drawing from established chemical principles and practical experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Identification and Mitigation of Side Products

The synthesis of this compound, typically achieved through the Kolbe-Schmitt reaction of 4-tert-butylphenol, is a powerful carboxylation method. However, like many aromatic electrophilic substitutions, it is susceptible to the formation of undesired side products.[1][2] Understanding the origins of these impurities is the first step toward optimizing your reaction for higher yield and purity.

Issue 1: Presence of Isomeric Hydroxybenzoic Acids

Q: My final product contains significant amounts of 4-(tert-Butyl)-x-hydroxybenzoic acid isomers. Why is this happening and how can I improve the regioselectivity?

A: The formation of isomers is a common challenge in the Kolbe-Schmitt reaction. The regioselectivity of the carboxylation of a phenoxide is influenced by several factors, primarily the nature of the alkali metal cation and the reaction temperature.

  • Causality: The Kolbe-Schmitt reaction proceeds via the nucleophilic addition of a phenoxide to carbon dioxide.[1] When sodium phenoxide is used, the carboxylation predominantly occurs at the ortho position to the hydroxyl group. This is attributed to the formation of a chelation complex between the sodium ion, the phenoxide oxygen, and the carbon dioxide, which favors ortho attack.[2] Conversely, using potassium hydroxide to form the potassium phenoxide tends to favor the formation of the para isomer, 4-hydroxybenzoic acid.[1][2] While the bulky tert-butyl group at the para position in the starting material, 4-tert-butylphenol, sterically hinders para-carboxylation, the formation of other isomers is still possible, especially under suboptimal conditions.

  • Troubleshooting & Mitigation:

    • Choice of Base: Ensure the use of sodium hydroxide to generate the sodium phenoxide, which strongly directs the carboxylation to the ortho position.

    • Temperature Control: The regiochemistry of the Kolbe-Schmitt reaction can be temperature-sensitive.[1] Monitor and control the reaction temperature carefully. While the classical Kolbe-Schmitt reaction is run at around 125 °C[1], temperature optimization for your specific substrate and setup may be necessary.

    • Pressure: The reaction is typically conducted under pressure (e.g., 100 atm of CO2) to increase the concentration of carbon dioxide in the reaction medium, which can improve the rate of the desired carboxylation.[1]

Issue 2: Unreacted Starting Material

Q: My analysis shows a significant amount of unreacted 4-tert-butylphenol in the product mixture. What are the likely causes?

A: Incomplete reaction can stem from several factors, from insufficient activation of the starting material to suboptimal reaction conditions.

  • Causality: The first step of the Kolbe-Schmitt reaction is the deprotonation of the phenol to form the more nucleophilic phenoxide ion.[3] Incomplete deprotonation will leave less reactive phenol in the mixture. Furthermore, insufficient carbon dioxide pressure or temperature can lead to a sluggish reaction.

  • Troubleshooting & Mitigation:

    • Base Stoichiometry and Purity: Ensure you are using at least a stoichiometric equivalent of high-purity sodium hydroxide. The presence of moisture can affect the effective concentration of the base.

    • Anhydrous Conditions: Water can interfere with the reaction. Ensure your starting materials and solvent (if any) are dry.

    • CO2 Pressure and Purity: Use high-purity carbon dioxide and ensure the reaction vessel is properly pressurized to the recommended level. Leaks in the system can lead to a drop in pressure and incomplete reaction.

    • Reaction Time: The reaction may require sufficient time to go to completion. If you are observing unreacted starting material, consider extending the reaction time.

Issue 3: Formation of Dimeric and Polymeric Byproducts

Q: I have observed high molecular weight impurities in my product. What are these and how can I prevent their formation?

A: The presence of high molecular weight species often points to oxidative coupling of the phenoxide radical.

  • Causality: Under certain conditions, particularly in the presence of oxygen, the phenoxide can undergo oxidation to a phenoxy radical. These radicals can then couple, leading to the formation of biphenyl derivatives and other polymeric materials. For instance, in a similar synthesis of 3,5-di-t-butylsalicylic acid, a significant byproduct was identified as 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl, a dimer of the starting phenol.[4]

  • Troubleshooting & Mitigation:

    • Inert Atmosphere: It is crucial to exclude oxygen from the reaction. Purge the reaction vessel thoroughly with an inert gas (e.g., nitrogen or argon) before introducing the reactants and carbon dioxide.[4]

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress oxidative side reactions.

    • Temperature Control: Excessive temperatures can promote radical formation. Adhere to the recommended temperature range.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the reaction conditions and the scale of the synthesis. With optimized conditions, including the use of sodium phenoxide and careful control of temperature and pressure, yields can be moderate to good. For a related compound, 3,5-di-t-butylsalicylic acid, optimizing the reaction conditions increased the yield from less than 1% to 68%.[4]

Q2: What are the best analytical techniques to identify the side products?

A2: A combination of chromatographic and spectroscopic techniques is ideal for identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating the desired product from isomers and other impurities.[5][6] Using a suitable column, such as a C18 column, with an acidic mobile phase can effectively resolve the different components.[5]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), can provide molecular weight information for the various components, aiding in their identification.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the main product and any isolated impurities. The substitution pattern on the aromatic ring can be determined from the coupling patterns and chemical shifts of the aromatic protons.

Q3: How can I purify the crude this compound?

A3: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: This is often the most straightforward method for purification. The crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the crystallization of the pure product. The choice of solvent will depend on the solubility profile of the desired product and the impurities.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system of appropriate polarity can be used to separate the desired product from closely related isomers and other byproducts.

Visualizing the Reaction and Potential Side Reactions

To better understand the synthetic pathway and the potential for side product formation, the following diagrams illustrate the key transformations.

Kolbe_Schmitt_Reaction cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4-tert-butylphenol 4-tert-butylphenol Sodium 4-tert-butylphenoxide Sodium 4-tert-butylphenoxide 4-tert-butylphenol->Sodium 4-tert-butylphenoxide NaOH Unreacted_Phenol Unreacted 4-tert-butylphenol Intermediate_Complex Chelated Intermediate Sodium 4-tert-butylphenoxide->Intermediate_Complex + CO2 Isomeric_Product Isomeric Hydroxybenzoic Acids Sodium 4-tert-butylphenoxide->Isomeric_Product Suboptimal Conditions Phenoxy_Radical Phenoxy Radical Sodium 4-tert-butylphenoxide->Phenoxy_Radical O2 (Trace) This compound This compound Intermediate_Complex->this compound Acid Workup Dimeric_Byproduct Dimeric Byproducts Phenoxy_Radical->Dimeric_Byproduct Coupling

Caption: Kolbe-Schmitt synthesis of this compound and potential side reactions.

Experimental Protocols: Analytical Characterization

Protocol 1: HPLC Analysis of Reaction Mixture

This protocol provides a general method for the analysis of the crude reaction mixture to identify and quantify the desired product and major impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude product into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute to the mark.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is often effective. For example:

      • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or acetic acid.[5]

      • Solvent B: Acetonitrile with 0.1% TFA or acetic acid.

      • A typical gradient might run from 10% B to 90% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with that of a pure standard.

    • Identify peaks for potential impurities like 4-tert-butylphenol and isomeric products by running standards if available.

    • The relative peak areas can be used to estimate the purity of the crude product.

Data Presentation: Typical Impurity Profile

The following table summarizes a hypothetical impurity profile that might be observed in a suboptimal synthesis.

CompoundRetention Time (min)Area %
4-tert-butylphenol8.515.2
Isomeric hydroxybenzoic acid10.28.5
This compound 12.1 70.3
Dimeric Byproduct18.76.0

References

Investigating the stability of 4-(tert-Butyl)-2-hydroxybenzoic acid in various solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(tert-Butyl)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. Our goal is to equip you with the necessary information to anticipate and address challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is primarily influenced by three structural components: the carboxylic acid group, the phenolic hydroxyl group, and the tert-butyl group on the aromatic ring. The ortho-position of the hydroxyl group to the carboxylic acid can lead to intramolecular hydrogen bonding, which can affect its acidity and reactivity compared to its isomers.[1][2] The electron-donating nature of the hydroxyl and tert-butyl groups can make the aromatic ring susceptible to electrophilic attack and oxidation.

Q2: What are the expected degradation pathways for this compound under forced degradation conditions?

A2: Based on the chemistry of related compounds like salicylic acid and tert-butylated phenols, the following degradation pathways are anticipated:

  • Hydrolysis: Under harsh acidic or basic conditions, the carboxylic acid group can undergo reactions, but the primary structure is generally stable to hydrolysis.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, potentially leading to the formation of catechol-type derivatives and subsequent ring-opening products.[3] The tert-butyl group may also be susceptible to oxidation under strong oxidative stress.

  • Photodegradation: Aromatic compounds with hydroxyl groups can be susceptible to photodegradation, leading to the formation of colored degradants.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group to form 3-tert-butylphenol is a plausible degradation pathway, similar to the thermal decomposition of salicylic acid.[4][5]

Q3: Are there any known incompatibilities of this compound with common excipients?

A3: While specific incompatibility studies for this compound are not extensively documented in publicly available literature, general considerations for phenolic acids should be taken into account. Potential incompatibilities could arise with:

  • Oxidizing agents: Strong oxidizing agents can lead to the degradation of the molecule.

  • Basic compounds: Strong bases can deprotonate the carboxylic acid and phenolic hydroxyl groups, potentially leading to salt formation and changes in solubility or stability.

  • Metal ions: Certain metal ions can chelate with the hydroxyl and carboxylic acid groups, which may catalyze degradation reactions.

It is always recommended to perform compatibility studies with your specific formulation excipients.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram during stability testing. Degradation of this compound.Perform peak purity analysis of the main peak. Attempt to identify the degradation products using LC-MS/MS. Adjust storage conditions (e.g., lower temperature, protect from light) to minimize degradation.
Loss of assay value over time. Chemical instability of the compound in the chosen solvent or formulation.Investigate the effect of pH, light, and temperature on stability. Consider using a different solvent system or adding antioxidants to the formulation.
Discoloration of the solution upon storage. Formation of colored degradation products, likely due to oxidation or photodegradation.Store solutions protected from light. Purge solutions with an inert gas (e.g., nitrogen) to minimize oxidation.
Precipitation of the compound from solution. Poor solubility or changes in pH of the solution.Verify the solubility of the compound in the chosen solvent at the intended storage temperature. Buffer the solution to maintain a stable pH.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, in accordance with ICH guidelines.[6][7][8]

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl.

    • Store at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.

    • Store at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound at 70°C in a stability chamber for 48 hours.

    • Store a solution of the compound (1 mg/mL in a suitable solvent) at 70°C for 48 hours.

    • At appropriate time points, withdraw aliquots (for the solution) or dissolve a known amount of the solid and dilute for HPLC analysis.

  • Photostability:

    • Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

    • A control sample should be stored in the dark under the same conditions.

    • At the end of the exposure period, analyze the samples by HPLC.

3. Sample Analysis:

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

  • Determine the percentage of degradation and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for accurately quantifying this compound and separating it from its potential degradation products.[10][11][12][13]

1. Chromatographic Conditions (Starting Point):

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

2. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[14]

3. Peak Purity Assessment:

  • Use a photodiode array (PDA) detector to assess the peak purity of this compound in the presence of its degradation products to ensure the method is truly stability-indicating.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal Degradation (70°C, Solid & Solution) Stock->Thermal Expose to Stress Photo Photostability (ICH Q1B) Stock->Photo Expose to Stress HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS/MS for Identification HPLC->LCMS Characterize Degradants Data Data Interpretation (% Degradation, Pathway) HPLC->Data LCMS->Data

Caption: Workflow for Forced Degradation Studies.

Degradation_Pathways cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products Parent This compound Decarboxylation Decarboxylation Parent->Decarboxylation Thermal Stress Oxidation Oxidation Parent->Oxidation Oxidative Stress Product1 3-tert-Butylphenol Decarboxylation->Product1 Product2 Catechol Derivatives Oxidation->Product2 Product3 Ring-Opened Products Product2->Product3

Caption: Potential Degradation Pathways.

References

Challenges in scaling up the synthesis of 4-(tert-Butyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(tert-Butyl)-2-hydroxybenzoic Acid

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Scale-Up of this compound

Welcome to the technical support center for the synthesis of this compound. This molecule is a valuable building block in the pharmaceutical and specialty chemical industries. Its synthesis, typically achieved via the Kolbe-Schmitt reaction, is well-established on a laboratory scale. However, transitioning to pilot or production scale introduces significant challenges related to reaction control, safety, yield, and purity.

As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical and engineering principles to empower you to troubleshoot and optimize your process. This guide is structured as a series of practical questions and answers, addressing the common hurdles encountered in the field. We will delve into the causality behind experimental choices, ensuring a robust and self-validating process.

Section 1: Synthesis Fundamentals and Core Principles

This section covers the foundational knowledge required for a successful synthesis. Understanding these principles is the first step in effective troubleshooting.

Q1: What is the primary industrial route for synthesizing this compound and what is the basic mechanism?

The dominant method is the Kolbe-Schmitt reaction .[1] This process involves the carboxylation of a phenoxide with carbon dioxide under elevated temperature and pressure.[2] The synthesis of this compound specifically starts with 4-(tert-Butyl)phenol.

The process can be broken down into three key stages:

  • Phenoxide Formation: 4-(tert-Butyl)phenol is deprotonated with a strong base, typically sodium hydroxide (NaOH), to form sodium 4-(tert-butyl)phenoxide. This step is critical as the phenoxide is the nucleophile that attacks the carbon dioxide.

  • Carboxylation: The dried sodium phenoxide is heated under a high pressure of carbon dioxide (CO₂). The electrophilic carbon of CO₂ is attacked by the electron-rich phenoxide ring, forming a carboxylate intermediate.

  • Acidification (Workup): The resulting sodium salt of the product is dissolved in water and acidified (e.g., with H₂SO₄ or HCl) to protonate the carboxylate and phenoxide groups, precipitating the final this compound product.[3]

Below is a high-level workflow of the synthesis.

G cluster_0 Stage 1: Phenoxide Formation cluster_1 Stage 2: Carboxylation cluster_2 Stage 3: Workup & Isolation A 4-(tert-Butyl)phenol + NaOH B Sodium 4-(tert-butyl)phenoxide A->B Deprotonation (Water Removal) C Pressurized CO₂ Reactor B->C High T & P D Sodium 4-(tert-Butyl)-2-hydroxybenzoate C->D E Acidification (e.g., H₂SO₄) D->E Dissolution in Water F Precipitation & Filtration E->F G Purified this compound F->G Drying

Caption: High-level workflow for the Kolbe-Schmitt synthesis.

Q2: Why is the choice of base (Sodium Hydroxide vs. Potassium Hydroxide) so critical for the reaction's success?

The choice of the alkali metal cation has a profound impact on the regioselectivity of the carboxylation—that is, where the carboxyl group adds to the aromatic ring.

  • Sodium Hydroxide (NaOH): When sodium phenoxide is used, the sodium ion forms a tight chelate complex with the oxygen of the phenoxide and the incoming carbon dioxide. This coordination favors the attack at the ortho position (the 2-position). For the synthesis of this compound, sodium hydroxide is the correct choice .

  • Potassium Hydroxide (KOH): The larger potassium ion does not form as stable a chelate. This results in the thermodynamically more stable para isomer being the major product.[1] Using KOH with 4-(tert-butyl)phenol would lead to the undesired 4-hydroxy-3-tert-butylbenzoic acid or decomposition, as the para position is already blocked.

Therefore, to ensure carboxylation occurs at the desired 2-position, sodium hydroxide must be used to form the sodium phenoxide.

Section 2: Troubleshooting Guide for Scale-Up

Scaling a reaction from grams to kilograms introduces complexities that can drastically affect outcomes. This section addresses the most common problems in a troubleshooting format.

Q3: My reaction yield has dropped significantly after scaling up from 50g to 5kg. What are the most likely causes?

This is a classic scale-up issue, often rooted in heat and mass transfer limitations.[4] A drop in yield at scale can typically be traced back to one of three areas: insufficient mixing, poor temperature control, or impure starting materials.

Use the following logic diagram to diagnose the potential cause:

G start Low Yield at Scale q1 Was the reaction mixture a uniform, stirrable slurry/solution? start->q1 res1 Problem: Inefficient Mass Transfer. - Reactant 'hot spots' or unreacted zones. - CO₂ not effectively dissolved/dispersed. q1->res1 No q2 Did the internal reaction temperature match the setpoint throughout the run? q1->q2 Yes a1_yes Yes a1_no No sol1 Solution: - Improve agitation (e.g., baffles, impeller design). - Consider a different solvent or higher solvent ratio. - Ensure CO₂ is introduced below the surface. res1->sol1 res2 Problem: Poor Heat Transfer. - Exotherm caused temperature spikes, leading to byproduct formation. - Inability to maintain optimal reaction temp. q2->res2 No q3 Were all reagents confirmed to be anhydrous and high-purity? q2->q3 Yes a2_yes Yes a2_no No sol2 Solution: - Reduce batch size or use a larger reactor (better surface area-to-volume ratio). - Slow the rate of heating. - Improve reactor cooling capacity. res2->sol2 res3 Problem: Reagent Contamination. - Water inhibits phenoxide formation and can react with intermediates. - Impurities in starting phenol can lead to side reactions. q3->res3 No a3_yes Yes a3_no No sol3 Solution: - Rigorously dry the sodium phenoxide intermediate. - Use high-purity, dry CO₂. - Verify the purity of the 4-(tert-butyl)phenol feedstock.

Caption: Troubleshooting logic for low yield during scale-up.

Q4: My final product is contaminated with a significant, high-molecular-weight byproduct. What is it and how can I prevent it?

The most likely culprit is an oxidative dimer , specifically 2,2'-dihydroxy-5,5'-di-tert-butylbiphenyl. This byproduct forms when two phenoxide radicals couple at their ortho positions. This side reaction becomes particularly problematic under suboptimal conditions.

A study on a similar substrate, 2,4-di-t-butylphenol, found that dimer formation could be dramatically reduced from 65% to 8% by optimizing reaction conditions.[5]

Causality and Prevention:

  • Mechanism: The phenoxide can be oxidized to a phenoxy radical, especially if trace oxygen is present or at excessively high temperatures. These radicals then couple.

  • Prevention Strategies:

    • Maintain an Inert Atmosphere: Before introducing CO₂, ensure the reactor is thoroughly purged with an inert gas like nitrogen or argon to remove all oxygen.

    • Optimize Temperature: Avoid temperature overshoots. Excessive heat can promote radical formation. A careful process safety evaluation should be done to understand the reaction's thermal profile.[6]

    • Control Reaction Time: Do not extend the reaction time unnecessarily, as prolonged exposure to high temperatures can increase the likelihood of side reactions.

G cluster_desired Desired Pathway: Carboxylation cluster_undesired Undesired Pathway: Dimerization phenoxide Sodium 4-(tert-butyl)phenoxide product Target Product Salt phenoxide->product Nucleophilic Attack (High T & P) co2 CO₂ co2->product phenoxide2 Sodium 4-(tert-butyl)phenoxide radical Phenoxy Radical phenoxide2->radical Oxidation (Trace O₂ / High T) dimer Oxidative Dimer Byproduct radical->dimer Radical Coupling

Caption: Competing reaction pathways for the phenoxide intermediate.

Q5: The workup is messy. The product 'oils out' instead of crystallizing, and filtration is very slow. How can I improve the isolation step?

A difficult workup is a common scale-up bottleneck. "Oiling out" and slow filtration usually point to issues with purity, crystallization conditions, or crystal habit.

Troubleshooting the Workup:

  • Ensure Complete Reaction: Unreacted 4-(tert-butyl)phenol is an oily solid that can act as an impurity, hindering the crystallization of your desired acid. Use TLC or HPLC on a worked-up sample to confirm the starting material is consumed before proceeding with the full-scale workup.

  • Control the Acidification:

    • Temperature: Cool the aqueous solution of the sodium salt before and during acidification. A controlled precipitation at a lower temperature (e.g., 10-20°C) often yields more defined, filterable crystals.[7]

    • Rate of Addition: Add the acid slowly with vigorous stirring. A rapid pH change can cause the product to crash out as an amorphous oil.

  • Use an Anti-Solvent: If the product is still oily, consider adding a small amount of a miscible anti-solvent (a solvent in which your product is insoluble) to the aqueous mixture after acidification to induce crystallization. A water/methanol mixture might be effective.[7]

  • Improve Filtration:

    • Crystal Size: The controlled crystallization described above should produce larger crystals that are easier to filter.

    • Filter Aid: For very fine particles, consider using a filter aid like Celite®, but be aware this adds a step for removal if high purity is required.

    • Washing: Wash the filter cake with cold water to remove inorganic salts. Do not use warm water, as the product has some solubility at higher temperatures.[8]

Section 3: Process Optimization and Safety FAQ

Q6: What are the typical reaction parameters, and what are the trade-offs?

Optimizing the Kolbe-Schmitt reaction involves balancing reaction rate, yield, and selectivity. The parameters are highly interdependent.

ParameterTypical RangeRationale & Scale-Up Considerations
Temperature 125 – 160 °CLower Temp: Slower reaction, but potentially higher selectivity and fewer byproducts. Higher Temp: Faster reaction, but increased risk of dimerization and decarboxylation. On a large scale, precise temperature control is vital to prevent runaway reactions.[9]
CO₂ Pressure 5 – 100 atm (75 - 1500 psi)Higher Pressure: Increases CO₂ concentration in the reaction phase, driving the reaction forward and improving the rate. Required for industrial synthesis.[1][2] Equipment must be rated for the target pressure.
Reaction Time 2 – 8 hoursDependent on temperature, pressure, and mixing efficiency. Monitor reaction progress to avoid unnecessarily long times which can promote byproduct formation.[5]
Atmosphere Inert (N₂ or Ar)Critical for preventing oxidative dimerization. The reactor must be thoroughly purged of air/oxygen before heating and pressurization.[5]
Q7: What are the most critical safety considerations for this process?

Safety must be the primary concern during scale-up. The combination of high pressure, high temperature, and caustic materials presents significant hazards.

  • Thermal Runaway: The reaction is exothermic. A failure in cooling or agitation can lead to a rapid increase in temperature and pressure, potentially causing a reactor breach.[6] Always perform a proper risk assessment and consider reaction calorimetry studies before scaling.

  • High Pressure: Use appropriately rated and certified pressure vessels. Ensure all fittings, valves, and monitoring equipment are designed for the operating pressure. A burst disc or pressure relief valve is mandatory.

  • Caustic Handling: Sodium hydroxide and the sodium phenoxide intermediate are highly corrosive. Use appropriate personal protective equipment (PPE), including face shields, gloves, and chemical-resistant aprons.

  • Material Handling: Handling large quantities of powdered reagents can generate dust. Use proper ventilation or containment to avoid inhalation.[9]

References

Technical Support Center: Degradation Pathways of 4-(tert-Butyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-(tert-Butyl)-2-hydroxybenzoic acid. This guide is designed to provide in-depth, practical answers to common challenges encountered during experimental work. Our focus is on explaining the "why" behind the "how," ensuring your experimental design is robust, and your results are reliable.

Frequently Asked Questions (FAQs)

Section 1: Foundational Concepts

Q1: What are forced degradation studies and why are they critical for a molecule like this compound?

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than standard accelerated stability testing.[1] For a molecule like this compound, these studies are essential for several reasons:

  • Pathway Elucidation: They help identify the likely degradation products and establish the primary degradation pathways (e.g., hydrolysis, oxidation, photolysis).[1][2] This is crucial for understanding the intrinsic stability of the molecule.

  • Method Development: The data generated is used to develop and validate stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) methods, that can separate the parent compound from all potential degradation products.[3][4]

  • Formulation & Packaging Strategy: Understanding how the molecule degrades under stress informs decisions about formulation (e.g., the need for antioxidants or pH modifiers) and appropriate packaging to protect it from light or moisture.[2]

  • Regulatory Compliance: Regulatory agencies like the FDA and ICH require forced degradation data as part of the drug development and submission process.[1][4]

Q2: What are the most probable degradation pathways for this compound based on its chemical structure?

While specific literature on this compound is limited, we can predict its degradation based on the reactivity of its functional groups (a phenolic hydroxyl group, a carboxylic acid, and a tert-butyl group on an aromatic ring). The primary pathways are expected to be:

  • Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures. The tert-butyl group can also undergo oxidation. This pathway is similar to the degradation observed for related compounds like butylated hydroxytoluene (BHT).[5]

  • Photodegradation: Aromatic rings and phenolic compounds are often sensitive to UV and visible light, which can induce radical reactions, leading to ring opening or modification of substituents.[4] Studies on similar compounds like 4-tert-butylphenol show significant photodegradation.[6]

  • Decarboxylation: Under thermal stress or certain pH conditions, the carboxylic acid group may be lost as CO2, potentially yielding 3-tert-butylphenol. This is a known degradation route for some benzoic acid derivatives.[5]

  • Hydrolysis: While the core structure is not susceptible to hydrolysis, if the compound is formulated as an ester, this pathway would become critical. For the acid itself, extreme pH can influence the rate of other degradation reactions.[4]

Below is a diagram illustrating the predicted primary degradation pathways under oxidative and photolytic stress.

G cluster_main Predicted Degradation Pathways of this compound cluster_oxidative Oxidative Stress (e.g., H₂O₂) cluster_photolytic Photolytic Stress (UV/Vis Light) Parent This compound Oxidized_Phenol Quinone-type Species Parent->Oxidized_Phenol Phenolic Oxidation Oxidized_Butyl Oxidation of tert-Butyl Group (e.g., to alcohol or carboxylic acid) Parent->Oxidized_Butyl Side-Chain Oxidation Decarboxylation 3-tert-Butylphenol (via Decarboxylation) Parent->Decarboxylation Photochemical Decarboxylation Ring_Opening Ring-Opened Products (Aliphatic Acids) Oxidized_Phenol->Ring_Opening Further Oxidation

Caption: Predicted primary degradation pathways for this compound.

Section 2: Experimental Design & Troubleshooting

Q3: I am starting my forced degradation study. What are the standard stress conditions I should apply?

Forced degradation studies should cover hydrolysis, oxidation, photolysis, and thermal stress. While ICH guidelines are not prescriptive about exact conditions, industry best practices provide a strong starting point. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Stress ConditionReagent / ParametersTypical ConditionsTroubleshooting Tip
Acid Hydrolysis 0.1 M to 1 M HClHeat at 60-80°C for several hours to days.[5]If degradation is too rapid, decrease temperature or acid concentration. If no degradation occurs, increase conditions. Neutralize sample before HPLC analysis to protect the column.[5]
Base Hydrolysis 0.1 M to 1 M NaOHRoom temperature or heat up to 60-80°C.[5]Basic conditions can degrade some HPLC columns; ensure neutralization. Phenolic compounds can be very sensitive to base-catalyzed oxidation.
Oxidation 3% to 30% H₂O₂Room temperature for several hours.[5]If no reaction, gentle heating may be required. Ensure you have a control sample without H₂O₂ to rule out simple thermal degradation.
Thermal (Dry Heat) Solid state (API powder)Increase temperature in 10°C increments (e.g., 50°C, 60°C, 70°C).[3]Monitor for changes in physical appearance (e.g., color change, melting). Ensure uniform heat distribution in the oven.
Photostability UV and Visible LightExpose solid or solution to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).[7]Use a control sample protected from light (e.g., wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.

Q4: My this compound peak is showing significant tailing in my HPLC analysis. What is causing this?

Peak tailing is a common issue when analyzing acidic compounds. The primary causes are:

  • Secondary Silanol Interactions: The acidic silanol groups on the surface of silica-based C18 columns can interact with your analyte, causing tailing.

    • Solution: Suppress the ionization of your analyte by lowering the mobile phase pH. Add an acid like 0.1% phosphoric acid or formic acid to your mobile phase. The pH should be at least 2 units below the pKa of your compound to ensure it is in its neutral form.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample and reinject. If the tailing improves, you were likely overloading the column.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading.

    • Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.

Q5: I am not seeing good retention for my compound on a C18 column. How can I improve it?

Poor retention of polar organic acids is a frequent challenge.[8]

  • Ion Suppression: As mentioned above, ensure your mobile phase pH is low enough to keep the carboxylic acid protonated. This makes the molecule less polar and increases its affinity for the C18 stationary phase.[8]

  • Reduce Organic Content: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This will increase the retention time of your analyte.

  • Use an "Aqueous" C18 Column: Standard C18 columns can suffer from "phase dewetting" or "phase collapse" in highly aqueous mobile phases (e.g., >95% water), leading to a sudden loss of retention.[9] Use a column specifically designed for use in highly aqueous conditions (often designated with "AQ").

  • Alternative Stationary Phase: If the above methods fail, consider a different column chemistry, such as a polar-embedded or phenyl-hexyl column, which may offer different selectivity.

Experimental Protocols & Workflows

Protocol 1: General Forced Degradation Workflow

This protocol outlines the end-to-end process for conducting a forced degradation study.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) prep_stress 2. Aliquot for Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->prep_stress prep_control 3. Prepare Control Samples (Unstressed, Light-Protected) prep_stress->prep_control apply_stress 4. Expose Samples to Stress (See Table 1 for conditions) sample_time 5. Sample at Time Points (e.g., 2, 8, 24, 48 hours) apply_stress->sample_time neutralize 6. Neutralize/Quench Samples (If necessary) sample_time->neutralize dilute 7. Dilute to Working Concentration neutralize->dilute hplc_analysis 8. Analyze by Validated HPLC Method dilute->hplc_analysis calc_degradation 9. Calculate % Degradation (Peak Area Analysis) hplc_analysis->calc_degradation mass_balance 10. Perform Mass Balance Calculation calc_degradation->mass_balance id_degradants 11. Identify Degradants (LC-MS, NMR) mass_balance->id_degradants

Caption: General workflow for a forced degradation study.

Protocol 2: Step-by-Step HPLC Method Development for Stability Indicating Analysis
  • Column Selection: Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) known for good performance with polar analytes.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an aqueous solution of 0.1% (v/v) Phosphoric Acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: Use HPLC-grade Acetonitrile or Methanol.

  • Initial Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan with a PDA/DAD detector from 200-400 nm to find the optimal wavelength. A starting point is often around 230 nm or 254 nm.[10]

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (Re-equilibration)

  • Sample Injection: Inject a mixture of your stressed samples (e.g., an equal volume mixture of acid, base, and peroxide-stressed samples) to see the full range of degradation products.

  • Method Optimization:

    • Analyze the initial chromatogram. Are all peaks well-resolved from the parent peak and each other (Resolution > 1.5)?

    • If peaks are co-eluting, adjust the gradient slope. A shallower gradient will improve the separation of closely eluting peaks.

    • If retention times are too long or too short, adjust the starting and ending percentages of Mobile Phase B.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to be considered "stability-indicating."

References

Technical Support Center: Chromatographic Analysis of 4-(tert-Butyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chromatographic analysis of 4-(tert-Butyl)-2-hydroxybenzoic acid. Our focus is to equip you with the scientific rationale and practical protocols needed to prevent its on-column decomposition, ensuring the integrity and accuracy of your analytical results.

Troubleshooting Guide: Preventing Analyte Decomposition

This section addresses the most common issues encountered during the chromatographic analysis of this compound, providing explanations for the underlying causes and actionable solutions.

Q1: I'm observing a persistent, unidentified peak eluting after my main analyte. Could this be a degradation product?

A1: Yes, this is a very common observation. The primary degradation pathway for this compound, a derivative of salicylic acid, is thermal or catalytically-induced decarboxylation. This reaction removes the carboxylic acid group (-COOH) as carbon dioxide (CO₂), resulting in the formation of 3-(tert-Butyl)phenol .

The reaction is particularly prevalent under the conditions found within an HPLC system, such as elevated temperatures and interactions with metal surfaces.[1][2][3]

Mechanism: Decarboxylation Pathway

The structural arrangement of a hydroxyl group ortho to a carboxylic acid group on the benzene ring makes the molecule susceptible to decarboxylation, especially when subjected to heat.[3]

Caption: Decarboxylation of the parent compound to its phenol degradant.

Verification Steps:

  • Forced Degradation Study: Intentionally stress a sample of your standard by heating it (e.g., 60-80°C in solution for a few hours). Analyze the stressed sample. A significant increase in the area of the suspect peak relative to the parent analyte strongly suggests it is a degradant.

  • LC-MS Analysis: If available, use mass spectrometry to confirm the identity of the peaks. The parent analyte will have a different mass-to-charge ratio (m/z) than the 3-(tert-Butyl)phenol degradant.

Q2: My method uses elevated column temperature for better peak shape, but I suspect it's causing degradation. What are my options?

A2: This is a classic analytical trade-off. While higher temperatures reduce mobile phase viscosity and improve mass transfer, they also provide the activation energy for decarboxylation.[4][5][6] For thermally labile compounds like this, temperature control is the most critical factor for stability.

Core Recommendation: Operate at the lowest possible temperature that provides acceptable chromatography. Start with ambient temperature (25-30°C) and only increase if necessary. Even a small increase from 30°C to 40°C can significantly accelerate degradation.

Table 1: Impact of Column Temperature on Chromatography & Analyte Stability

ParameterEffect of Increasing TemperatureRationale & Impact on this compound
Analyte Stability Decreases Significantly Provides the energy for the decarboxylation reaction to occur on-column.[4][7]
Retention Time DecreasesReduces analyte interaction with the stationary phase, leading to earlier elution.[5][6]
Mobile Phase Viscosity DecreasesLowers system backpressure, allowing for higher flow rates.
Peak Efficiency Generally IncreasesImproves mass transfer kinetics, leading to sharper peaks.[8]
Risk of Degradation Increases Significantly The longer the analyte resides on a hot column, the more degradation will occur.[4]

Troubleshooting Strategy:

  • Reduce Temperature: Lower the column oven temperature in 5°C increments to find a balance between peak shape and stability.

  • Increase Flow Rate: A faster flow rate reduces the analyte's residence time in the heated column, minimizing the opportunity for thermal degradation.[4][7]

  • Optimize Mobile Phase: Instead of relying on heat for peak shape, focus on optimizing the mobile phase composition and pH (see Q3).

Q3: I'm using an acidic mobile phase to improve peak shape for the carboxylic acid, but degradation persists. What is the optimal pH?

A3: Mobile phase pH is another critical parameter requiring careful optimization. For reversed-phase chromatography of acidic compounds, a common practice is to lower the pH to 2-3 units below the analyte's pKa to suppress ionization and achieve good retention and peak shape.[9] However, the decarboxylation of salicylic acids can be facilitated by acidic conditions.[3] Conversely, high pH (>7) can cause degradation of phenolic compounds and is detrimental to silica-based columns.[10][11][12]

Core Recommendation: The optimal condition is often a moderately acidic pH range of 3.5 to 5.0 . This range is typically sufficient to suppress carboxylate formation while being mild enough to minimize acid-catalyzed degradation.

Experimental Protocol: pH Scouting Study

This protocol will help you empirically determine the best pH for your analysis.

  • Prepare Buffers: Prepare identical mobile phases (e.g., Acetonitrile:Water) buffered at different pH values: 3.0, 3.5, 4.0, 4.5, and 5.0. Use a consistent buffer system, such as acetate or formate, at a low concentration (10-20 mM).

  • Set Conditions: Use a low, consistent column temperature (e.g., 30°C) for all runs.

  • Equilibrate Thoroughly: Before each analysis, ensure the column is fully equilibrated with the new mobile phase (at least 10-15 column volumes).

  • Inject & Analyze: Inject a standard of this compound at each pH condition.

  • Evaluate Data: For each chromatogram, calculate the percentage of the degradant peak area relative to the total peak area (Parent + Degradant). Plot this percentage against pH. Also, monitor the peak shape (asymmetry) of the parent analyte.

  • Select Optimum: Choose the pH that provides the best compromise: minimal degradation and acceptable peak shape.

Q4: Despite optimizing temperature and pH, I still see evidence of degradation and peak tailing. Could my HPLC system itself be the problem?

A4: Absolutely. The HPLC flow path, particularly stainless steel components, can be a significant contributor to degradation. this compound, with its ortho-hydroxyl and carboxyl groups, is an excellent chelating agent . It can interact with trace metal ions (iron, nickel, chromium) that leach from stainless steel frits, tubing, and pump components.[13][14] This chelation can catalyze the decarboxylation reaction.

G Analyte Analyte in Mobile Phase Pump SS Pump Head Analyte->Pump Flow Tubing SS Tubing Pump->Tubing Flow Degradation On-Column Degradation Pump->Degradation Fe²⁺, Ni²⁺ ions Frit SS Column Frit Tubing->Frit Flow Tubing->Degradation Fe²⁺, Ni²⁺ ions Column Stationary Phase (Metal Impurities) Frit->Column Flow Frit->Degradation Fe²⁺, Ni²⁺ ions Column->Degradation Fe²⁺, Ni²⁺ ions

Caption: Sources of metal ion contamination leading to analyte degradation.

Troubleshooting Strategies:

  • Use a Chelating Additive: The most practical solution is to add a strong chelating agent to your mobile phase. This agent will "scavenge" metal ions from the system before they can interact with your analyte.

    • Recommended Agent: Ethylenediaminetetraacetic acid (EDTA).

    • Working Concentration: Start with 0.1 mM EDTA in the aqueous portion of your mobile phase.

    • Benefit: This often dramatically reduces on-column degradation and improves peak shape for chelating compounds.[15]

  • Use a Biocompatible/Metal-Free System: If this analysis is routine, consider using an HPLC system with a PEEK (polyether ether ketone) flow path. These systems are designed to minimize metal contact and are ideal for analyzing sensitive, chelating molecules.

  • Column Choice: Use modern, high-purity silica columns that specify low trace metal content.

Experimental Protocol: Using a Chelating Mobile Phase Additive

  • Prepare Stock Solution: Create a 10 mM stock solution of EDTA disodium salt in high-purity water.

  • Prepare Aqueous Mobile Phase: To prepare 1 L of the aqueous mobile phase (e.g., buffered water), add 10 mL of the 10 mM EDTA stock solution. This will give you a final concentration of 0.1 mM EDTA.

  • Final Mobile Phase: Mix the aqueous phase containing EDTA with your organic modifier as required by your method.

  • System Passivation: Before analysis, flush the entire HPLC system and column extensively with this new mobile phase (at least 20-30 minutes) to ensure all active metal sites are passivated.

  • Analyze: Run your samples as usual. A significant reduction in the degradant peak is a strong indicator that metal-ion catalysis was the root cause.

Frequently Asked Questions (FAQs)

  • Q: How should I prepare my samples and standards for maximum stability?

    • A: Always prepare solutions fresh daily. If storage is necessary, store them at low temperatures (2-8°C) in amber glass or light-blocking vials. The compound is more stable in its solid form than in solution.[16]

  • Q: Can a faster flow rate really help reduce degradation?

    • A: Yes. Degradation is time-dependent. By decreasing the time the analyte spends on the column (its residence time), you reduce its exposure to heat and catalytic surfaces, thereby minimizing the extent of the decomposition reaction.[4][7]

  • Q: Is my choice of organic solvent (e.g., Acetonitrile vs. Methanol) important for stability?

    • A: While less critical than temperature, pH, and metal content, the choice of solvent can influence selectivity. The most important factor is to use high-purity, HPLC-grade solvents to avoid introducing contaminants that could degrade the analyte or interfere with the analysis.[17]

  • Q: I am using a guard column. Is that enough to protect my analytical column?

    • A: A guard column with the same packing material can help trap strongly adsorbed impurities from the sample matrix. However, it will not prevent degradation caused by mobile phase pH, system-wide metal contamination, or high temperatures. It is a protective tool but not a solution for on-column decomposition.[18]

References

Improving the crystal quality of 4-(tert-Butyl)-2-hydroxybenzoic acid for analysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Crystallization of 4-(tert-Butyl)-2-hydroxybenzoic Acid

Introduction: The Pursuit of Crystalline Perfection

Welcome to the technical support guide for improving the crystal quality of this compound. As researchers and drug development professionals, you understand that the quality of your starting materials directly impacts the reliability and accuracy of your analytical data, be it for single-crystal X-ray diffraction, dissolution studies, or purity analysis. Substituted benzoic acids, while common scaffolds, present unique crystallization challenges due to the interplay of hydrogen bonding from the carboxylic acid and hydroxyl groups, and steric hindrance from the bulky tert-butyl group.

This guide is designed to move beyond simple recipes. It provides a framework for rational decision-making in your crystallization experiments, grounded in the principles of physical chemistry. We will explore common pitfalls, troubleshoot unexpected outcomes, and provide robust protocols to help you achieve high-quality, single crystals suitable for your analytical needs.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

This compound is an organic compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol [1][2]. Its structure features a benzene ring substituted with a carboxylic acid group, a hydroxyl group, and a bulky, nonpolar tert-butyl group. This combination of functional groups dictates its solubility:

  • The carboxylic acid and hydroxyl groups can form strong hydrogen bonds, making it more soluble in polar, protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate).

  • The tert-butyl group and the aromatic ring impart significant nonpolar character, allowing for some solubility in less polar solvents like toluene or dichloromethane, and rendering it poorly soluble in highly polar solvents like water, especially at room temperature[3]. Benzoic acid and its derivatives are characteristically more soluble in hot water than in cold water, a property frequently exploited for recrystallization[4][5][6].

Q2: Why is achieving high crystal quality so critical for analysis?

High-quality crystals are essential for unambiguous analytical results.

  • For X-ray Crystallography: A well-ordered, single crystal diffracts X-rays cleanly, allowing for the precise determination of the molecular structure, bond lengths, and intermolecular interactions. Poor quality crystals, which may be twinned, disordered, or too small, yield poor diffraction data or are unsuitable for analysis altogether.

  • For Purity Assessment (e.g., by DSC or HPLC): The crystallization process itself is a powerful purification technique[7]. A well-formed crystal lattice tends to exclude impurities[8]. Inconsistent crystal form (polymorphism) or size can affect analytical results, such as melting point and dissolution rate.

  • For Formulation & Drug Development: Crystal habit (shape) and size distribution are critical parameters that influence bulk properties like flowability, compressibility, and dissolution rate, which are fundamental to developing a viable drug product[9][10].

Q3: What are common challenges when crystallizing substituted benzoic acids?

Substituted benzoic acids are known to present several challenges:

  • Polymorphism: They can often crystallize in multiple different crystal packing arrangements, known as polymorphs[11][12][13][14]. Different polymorphs can have different stabilities, solubilities, and melting points, making reproducibility a challenge.

  • "Oiling Out": The compound may separate from the solution as a liquid (an oil) rather than a solid. This is common when a solution is supersaturated at a temperature above the compound's melting point in that specific solvent mixture or when the solubility is simply too high[15].

  • Formation of Fine Needles or Plates: While crystalline, these morphologies are often not ideal for single-crystal X-ray diffraction and can have poor handling properties. This habit is often a result of rapid crystal growth.

Q4: What fundamental safety precautions should I observe?

Always work in a well-ventilated area or a fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. When heating solvents, use a water bath or heating mantle and add boiling chips to prevent bumping[8]. Avoid heating flammable solvents with an open flame.

Troubleshooting Guide: From Frustration to Flawless Crystals

This section addresses specific experimental failures in a question-and-answer format, explaining the root cause and providing actionable solutions.

Q: I've followed a standard cooling protocol, but no crystals have formed. What's wrong?

A: This is a classic case of failure to achieve or induce nucleation. The solution is likely not sufficiently supersaturated, or there's a kinetic barrier to crystal formation.

  • Causality: A solution must be supersaturated for crystals to form, meaning it contains more dissolved solute than it can thermodynamically hold at that temperature[16]. Even in a supersaturated state, an initial energy barrier must be overcome to form a stable nucleus (the starting point of a crystal).

  • Solutions:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site[4][17][18].

    • Add a Seed Crystal: If you have a previous batch of crystals, add a single, tiny crystal to the solution. This bypasses the initial nucleation barrier and provides a template for growth[15].

    • Increase Supersaturation:

      • Evaporate Solvent: Remove the flask's covering and allow a small amount of solvent to evaporate slowly. This increases the concentration[18].

      • Cool Further: If you cooled to room temperature, try placing the flask in an ice bath or a refrigerator, ensuring the cooling remains slow[16][18].

      • Add an Antisolvent: If you suspect you used too much solvent, you can add a miscible "antisolvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists. This dramatically reduces the compound's solubility[18].

Q: My compound separated as a sticky oil instead of crystals. How do I fix this?

A: "Oiling out" occurs when the solute's solubility is excessively high, or the solution becomes supersaturated at a temperature above the compound's melting point in that solvent.

  • Causality: The compound finds it energetically easier to come out of solution as a liquid phase rather than organizing into a solid crystal lattice. This is a common problem when the solute and solvent are very similar in polarity.

  • Solutions:

    • Re-dissolve and Dilute: Add a small amount of the good solvent back into the flask and gently heat until the oil completely redissolves[15].

    • Slow Down the Cooling: Allow the solution to cool much more slowly. You can insulate the flask by placing it in a large beaker of hot water (a makeshift water bath) and letting the entire assembly cool to room temperature over several hours[19]. This gives the molecules more time to arrange themselves into an ordered lattice.

    • Change the Solvent System: The initial solvent may be too good. Try a solvent in which the compound has slightly lower solubility. Alternatively, use a solvent/antisolvent system from the start (see Protocol 2).

Q: I got a product, but it's a fine, microcrystalline powder, not the large single crystals I need. What should I do?

A: The formation of microcrystals indicates that nucleation was too rapid and widespread, leading to the simultaneous growth of countless small crystals instead of a few large ones.

  • Causality: This is typically caused by a very high level of supersaturation, which can be triggered by crash-cooling the solution or adding an antisolvent too quickly[15]. The rate of nucleation overwhelms the rate of crystal growth.

  • Solutions:

    • Reduce the Rate of Supersaturation:

      • For Cooling Crystallization: Slow the cooling rate dramatically. An insulated Dewar flask can allow cooling to occur over 24-48 hours[16].

      • For Antisolvent Crystallization: Add the antisolvent much more slowly (e.g., dropwise over several hours) and with gentle, continuous stirring to avoid localized high supersaturation[10][20].

    • Reduce the Initial Concentration: Start with a slightly more dilute solution. This ensures that as the solution cools or as antisolvent is added, the point of supersaturation is reached more gradually.

    • Use Vapor Diffusion: For the highest quality single crystals, especially with small amounts of material, the vapor diffusion method is superior as it achieves supersaturation at the slowest possible rate (see Protocol 3).

Q: My crystals are long, thin needles or dendritic clusters. Are these useful?

A: While these are true crystals, their morphology is often unsuitable for single-crystal X-ray analysis and can indicate rapid growth along a specific crystallographic axis.

  • Causality: Crystal morphology is influenced by both the internal crystal structure and the external conditions (solvent, temperature, impurities). Rapid growth often favors elongated habits. The solvent can also play a role by preferentially adsorbing to certain crystal faces, inhibiting growth in that direction and promoting it in others.

  • Solutions:

    • Slow Down Crystal Growth: As with microcrystals, slowing the entire process is the primary solution. Use slower cooling, slower antisolvent addition, or vapor diffusion.

    • Experiment with Different Solvents: Try a different solvent or solvent/antisolvent pair. A change in solvent can fundamentally alter the interactions at the crystal-solution interface, often leading to a more desirable block-like or prismatic habit.

    • Re-crystallize: Dissolve the needles in a minimal amount of hot solvent and attempt the crystallization again under slower, more controlled conditions.

Visualization of Key Workflows

Troubleshooting Crystallization Outcomes

G start Initial Crystallization Attempt outcome Evaluate Outcome start->outcome no_xtal No Crystals Formed outcome->no_xtal Clear Solution oil_out Compound 'Oiled Out' outcome->oil_out Liquid Droplets micro_xtal Microcrystalline Powder outcome->micro_xtal Fine Powder needles Needles / Dendrites outcome->needles Poor Habit good_xtal Good Quality Crystals outcome->good_xtal Success action_no_xtal 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Solvent or Cool Further no_xtal->action_no_xtal action_oil 1. Add more solvent & reheat 2. Cool much slower 3. Change solvent system oil_out->action_oil action_micro 1. Reduce cooling/addition rate 2. Use a more dilute solution 3. Switch to Vapor Diffusion micro_xtal->action_micro action_needles 1. Slow down growth rate 2. Try different solvents 3. Re-crystallize needles->action_needles

Caption: A decision-making workflow for troubleshooting common crystallization problems.

Experimental Protocols

Solvent Selection Data

Choosing the right solvent is the most critical step[15]. The ideal solvent should dissolve the compound when hot but not when cold. For a solvent/antisolvent system, the compound should be highly soluble in the "solvent" and poorly soluble in the "antisolvent," and the two solvents must be miscible.

Solvent CategoryPotential "Good" SolventsPotential "Antisolvents"Recommended Pairs (Solvent/Antisolvent)
Alcohols Methanol, Ethanol, IsopropanolWater, Hexane, HeptaneEthanol/Water, Isopropanol/Hexane
Ketones Acetone, Methyl Ethyl Ketone (MEK)Water, Hexane, Heptane, Diethyl EtherAcetone/Hexane
Esters Ethyl Acetate, Isopropyl AcetateHexane, Heptane, CyclohexaneEthyl Acetate/Heptane
Ethers Tetrahydrofuran (THF), DioxaneHexane, Heptane, WaterTHF/Hexane, Dioxane/Water
Aromatic TolueneHexane, HeptaneToluene/Hexane
Halogenated Dichloromethane (DCM)Hexane, PentaneDCM/Hexane

Note: Always start with small-scale solubility tests (a few milligrams of compound in 0.5 mL of solvent) to determine a suitable system before committing your entire batch.

Protocol 1: Slow Cooling Crystallization

This is the most straightforward method and is effective for compounds with a steep solubility curve.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of your chosen solvent (e.g., isopropanol) and heat the mixture gently on a hot plate.

  • Continue adding the solvent portion-wise until the compound just dissolves completely at or near the solvent's boiling point. Do not add a large excess of solvent[8].

  • If any impurities remain undissolved, perform a hot filtration to remove them.

  • Cover the flask with a watch glass or inverted beaker to prevent rapid evaporation and contamination.

  • Turn off the heat and allow the flask to cool slowly and undisturbed to room temperature. For best results, place the flask inside a larger, insulated container (like a Dewar flask filled with warm water) to slow the cooling process further[16].

  • Once the flask has reached room temperature, you may place it in a refrigerator or ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Solvent-Antisolvent Crystallization

This technique is excellent when no single solvent has the ideal solubility profile. It involves dissolving the compound in a good solvent and inducing crystallization by the slow addition of a poor solvent (antisolvent)[20][21].

  • Dissolve your compound in the minimum amount of a "good" solvent (e.g., Acetone) at room temperature.

  • Filter the solution if necessary to remove any insoluble impurities.

  • Begin slowly adding the "antisolvent" (e.g., Hexane) dropwise with gentle stirring.

  • Continue adding the antisolvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

  • Add one or two drops of the "good" solvent to make the solution clear again.

  • Cover the vessel and leave it undisturbed. Crystals should form over several hours to days.

  • Isolate the crystals by vacuum filtration, wash with a small amount of the antisolvent, and dry.

Diagram: Solvent-Antisolvent Crystallization Workflow

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation A Dissolve Compound in 'Good' Solvent B Filter to Remove Insolubles (Optional) A->B C Slowly Add 'Antisolvent' until Turbidity Persists B->C D Add 1-2 Drops 'Good' Solvent to Re-clarify C->D E Seal and Allow Crystals to Form D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Cold Antisolvent & Dry F->G

Caption: Step-by-step workflow for the solvent-antisolvent crystallization method.

Protocol 3: Vapor Diffusion Crystallization

This method is ideal for producing high-quality single crystals from small amounts of material by allowing for very slow equilibration between a solvent and an antisolvent[15][22][23].

  • Prepare a concentrated solution of your compound by dissolving it in a small amount of a relatively volatile "good" solvent (e.g., Dichloromethane or THF) in a small, open vial (e.g., a 1-dram vial).

  • Place this small vial inside a larger jar or beaker (the "chamber").

  • Add a larger volume of the more volatile "antisolvent" (e.g., Hexane or Pentane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial[15].

  • Seal the larger jar tightly and leave it undisturbed in a location with a stable temperature and no vibrations[24].

  • Over time, the antisolvent vapor will slowly diffuse into the solvent in the inner vial, gradually reducing the solubility of your compound and promoting the slow growth of high-quality crystals. This may take several days to weeks.

  • Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

References

Validation & Comparative

A Comparative Analysis of the Acidity of 4-(tert-Butyl)-2-hydroxybenzoic Acid and Salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development and Chemical Sciences

In the landscape of pharmaceutical development and organic chemistry, the acidity of a molecule, quantified by its acid dissociation constant (pKa), is a cornerstone property influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth, objective comparison of the acidity of 4-(tert-Butyl)-2-hydroxybenzoic acid and its parent compound, salicylic acid. By examining experimental data and the underlying physicochemical principles, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how substituent effects modulate the acidity of salicylic acid derivatives.

Executive Summary: Key Acidity Parameters

The acidity of these two compounds is a tale of competing electronic and structural effects. Salicylic acid's notable acidity, when compared to benzoic acid, is a classic example of the "ortho effect," where the ortho-hydroxyl group plays a pivotal role. The introduction of a tert-butyl group at the para position in this compound introduces an electron-donating group, which is expected to decrease acidity. The experimental and estimated pKa values confirm this hypothesis.

CompoundStructurepKa
Salicylic Acid 2.97 - 3.0[1][2][3][4]
This compound ~4.0 (estimated)[5]
4-Hydroxybenzoic Acid (for comparison) 4.54[6]
4-tert-Butylbenzoic Acid (for comparison) 4.38[7]

Observation: Salicylic acid is a significantly stronger acid than this compound, with a pKa value approximately one unit lower. This indicates that the introduction of the para-tert-butyl group decreases the acidity of the carboxylic acid function.

Mechanistic Deep Dive: Unraveling the Substituent Effects

The difference in acidity between these two molecules can be rationalized by considering the interplay of intramolecular hydrogen bonding and the electronic effects of the substituents.

The "Ortho Effect" in Salicylic Acid

The remarkable acidity of salicylic acid (pKa ≈ 3.0) compared to its meta and para isomers (pKa of 4-hydroxybenzoic acid ≈ 4.5) is a well-documented phenomenon known as the "ortho effect".[8] This enhanced acidity is primarily attributed to the stabilization of the salicylate conjugate base through intramolecular hydrogen bonding.[8] Upon deprotonation of the carboxylic acid, the resulting carboxylate anion is stabilized by a hydrogen bond from the adjacent phenolic hydroxyl group. This intramolecular interaction delocalizes the negative charge, making the carboxylate a more stable conjugate base and, consequently, salicylic acid a stronger acid.

Caption: Intramolecular hydrogen bonding in the salicylate anion.

The Electron-Donating Effect of the para-tert-Butyl Group

In this compound, the tert-butyl group is located para to the carboxylic acid. Alkyl groups, such as tert-butyl, are known to be electron-donating through an inductive effect (+I).[9] This effect increases the electron density on the aromatic ring. When the carboxylic acid group deprotonates, this increased electron density destabilizes the resulting carboxylate anion. A less stable conjugate base corresponds to a weaker acid, hence the higher pKa value.

The pKa of 4-tert-butylbenzoic acid (4.38) being slightly higher than that of benzoic acid (pKa 4.20) provides a direct measure of the electron-donating effect of the para-tert-butyl group in the absence of the ortho-hydroxyl group.[7]

Substituent_Effects A This compound C para-tert-Butyl Group (+I Effect) A->C D ortho-Hydroxyl Group (Intramolecular H-Bonding) A->D B Salicylic Acid B->D E Destabilizes Conjugate Base C->E F Stabilizes Conjugate Base D->F G Decreased Acidity (Higher pKa) E->G H Increased Acidity (Lower pKa) F->H

Caption: Opposing effects influencing the acidity of this compound.

In essence, the acidity of this compound is a balance between the acidity-enhancing intramolecular hydrogen bonding from the ortho-hydroxyl group and the acidity-diminishing electron-donating effect of the para-tert-butyl group. The experimental and estimated data clearly indicate that the electron-donating effect of the tert-butyl group is significant, leading to a notable decrease in acidity compared to salicylic acid.

Experimental Protocols for pKa Determination

For researchers seeking to experimentally verify these pKa values or to determine the acidity of novel derivatives, potentiometric titration and UV-Vis spectrophotometry are two robust and widely accepted methods.

Protocol 1: Potentiometric Titration

This method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the acid while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[10]

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Prepare a solution of the test compound (salicylic acid or this compound) of known concentration (e.g., 0.01 M) in a suitable solvent. Due to the limited aqueous solubility of these compounds, a co-solvent system such as ethanol/water or methanol/water may be necessary.

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume of the acid solution into a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH values (y-axis) against the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of steepest slope on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point) is equal to the pKa of the acid.

Potentiometric_Titration_Workflow Start Prepare Standardized NaOH and Acid Solutions Calibrate Calibrate pH Meter Start->Calibrate Titrate Titrate Acid with NaOH, Recording pH at Intervals Calibrate->Titrate Plot Plot pH vs. Volume of NaOH Titrate->Plot Analyze Determine Equivalence Point (e.g., via First Derivative) Plot->Analyze Calculate Determine pH at Half-Equivalence Point Analyze->Calculate End pKa = pH at Half-Equivalence Point Calculate->End

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the acid have distinct UV-Vis absorption spectra. The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to pH 6 for these compounds).

    • Prepare a set of test solutions by adding a small, constant volume of the stock solution to each buffer solution.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum (e.g., 200-400 nm) for the test solution in a highly acidic buffer (to obtain the spectrum of the fully protonated species, HA) and a highly basic buffer (to obtain the spectrum of the fully deprotonated species, A⁻).

    • Identify a wavelength where the absorbance difference between HA and A⁻ is maximal.

    • Measure the absorbance of each buffered test solution at this chosen wavelength.

  • Data Analysis:

    • Plot the measured absorbance against the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

    • Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log[(A - AA⁻) / (AHA - A)] where A is the absorbance at a given pH, AA⁻ is the absorbance of the deprotonated species, and AHA is the absorbance of the protonated species.

Conclusion

The acidity of this compound is demonstrably lower than that of salicylic acid, as evidenced by its higher estimated pKa value. This difference is a direct consequence of the electron-donating inductive effect of the para-tert-butyl group, which destabilizes the carboxylate anion. While the ortho-hydroxyl group still contributes to enhanced acidity through intramolecular hydrogen bonding, its effect is partially counteracted by the tert-butyl substituent. For researchers in drug development, this modulation of acidity has significant implications for the design of new chemical entities, as it will influence their pharmacokinetic and pharmacodynamic properties. The experimental protocols provided herein offer robust methods for the precise determination of pKa values, a critical step in the characterization of any ionizable drug candidate.

References

A Comparative Analysis of Hydroxybenzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the three positional isomers of hydroxybenzoic acid: 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. As fundamental scaffolds in medicinal chemistry and material science, a clear understanding of their distinct physicochemical and biological properties is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of data, offering insights into the underlying chemical principles that govern their behavior and providing actionable experimental protocols for their analysis.

Introduction: The Significance of Isomeric Position

The seemingly subtle shift of a hydroxyl group around the benzene ring of benzoic acid precipitates a cascade of significant changes in the molecule's properties. These differences, rooted in the interplay of electronic effects and intramolecular interactions, have profound implications for their application. From the well-established anti-inflammatory action of salicylic acid to the use of 4-hydroxybenzoic acid derivatives (parabens) as preservatives, the isomeric position is a critical determinant of function. This guide will dissect these differences through a detailed examination of their chemical properties, spectroscopic signatures, and biological activities.

Physicochemical Properties: A Tale of Three Isomers

The distinct arrangement of the carboxyl and hydroxyl groups in the ortho, meta, and para positions dictates the isomers' physical and chemical characteristics. These properties are not mere trivial data points; they influence everything from solubility and bioavailability to reactivity and crystal packing.

Acidity (pKa)

The acidity of the carboxylic acid group is a key parameter influencing a molecule's behavior in physiological and formulation contexts. The pKa values of the hydroxybenzoic acid isomers reveal a striking impact of the hydroxyl group's position.

IsomerCommon NamepKa
2-Hydroxybenzoic AcidSalicylic Acid~2.97[1]
3-Hydroxybenzoic Acidm-Hydroxybenzoic Acid~4.06[1]
4-Hydroxybenzoic Acidp-Hydroxybenzoic Acid~4.48[1]
Benzoic Acid (for reference)~4.20[1]

Expert Insight: The significantly lower pKa of salicylic acid (ortho-isomer) is a direct consequence of intramolecular hydrogen bonding. The proximity of the hydroxyl group to the carboxyl group allows for the formation of a stable six-membered ring-like structure in the conjugate base (salicylate).[2] This intramolecular hydrogen bond delocalizes the negative charge, stabilizing the anion and thereby increasing the acidity of the parent acid.[2] In the meta and para isomers, this intramolecular interaction is not possible. The hydroxyl group in the para position, being a resonance-donating group, slightly destabilizes the carboxylate anion, leading to a higher pKa compared to benzoic acid.[3]

Melting Point

The melting point of a compound is a reflection of the strength of its intermolecular forces in the crystal lattice. The differences among the hydroxybenzoic acid isomers are illustrative of the impact of hydrogen bonding.

| Isomer | Melting Point (°C) | | :--- | :--- | :--- | | 2-Hydroxybenzoic Acid | ~158-161 | | 3-Hydroxybenzoic Acid | ~201-203 | | 4-Hydroxybenzoic Acid | ~214-217 |

Expert Insight: Salicylic acid exhibits the lowest melting point due to its intramolecular hydrogen bonding. This internal bonding reduces the availability of the hydroxyl and carboxyl groups to participate in intermolecular hydrogen bonding with neighboring molecules.[4] Consequently, less energy is required to disrupt the crystal lattice. Conversely, the meta and para isomers engage in extensive intermolecular hydrogen bonding, leading to the formation of polymeric chains or sheets, which require more energy to break, resulting in higher melting points.[2][5] The higher melting point of the para isomer compared to the meta isomer is likely due to a more ordered and stable crystal packing arrangement.

Solubility

Solubility is a critical parameter for drug delivery and formulation. The interplay between intramolecular and intermolecular forces, as well as the polarity of the solvent, governs the solubility of these isomers.

| Isomer | Water Solubility ( g/100 mL at 25°C) | | :--- | :--- | :--- | | 2-Hydroxybenzoic Acid | ~0.22 | | 3-Hydroxybenzoic Acid | ~0.725[6] | | 4-Hydroxybenzoic Acid | ~0.5[7] |

Expert Insight: The intramolecular hydrogen bond in salicylic acid reduces its ability to form hydrogen bonds with water molecules, leading to its lower solubility in cold water compared to the meta and para isomers.[8] The solubility of all three isomers is pH-dependent; they are more soluble in alkaline solutions where they form the more polar carboxylate salts.[9] In organic solvents like ethanol and acetone, all three isomers exhibit significantly higher solubility.[7][10]

Spectroscopic Analysis: Fingerprinting the Isomers

Spectroscopic techniques provide a powerful means to differentiate and characterize the hydroxybenzoic acid isomers. Each technique probes different aspects of the molecular structure, offering a comprehensive analytical toolkit.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly sensitive to the vibrational modes of functional groups and can readily distinguish the ortho isomer from the meta and para isomers.

Key Differentiating Features:

  • O-H Stretching (Carboxylic Acid): In the meta and para isomers, this appears as a broad band around 2500-3300 cm⁻¹, characteristic of intermolecularly hydrogen-bonded carboxylic acids.

  • O-H Stretching (Phenolic): A relatively sharp band around 3200-3600 cm⁻¹ is expected for the meta and para isomers.

  • Salicylic Acid Anomaly: Due to strong intramolecular hydrogen bonding, the O-H stretching vibrations in salicylic acid are often significantly broadened and may be shifted to lower wavenumbers, sometimes appearing as a very broad absorption underlying the C-H stretching region.

  • C=O Stretching: The carbonyl stretch for all isomers typically appears in the region of 1650-1700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous identification of the isomers.

¹H NMR Spectral Data (in DMSO-d₆):

IsomerAromatic Protons (ppm)-OH Proton (ppm)-COOH Proton (ppm)
2-Hydroxybenzoic Acid~6.8-7.8 (4H)~11.0-13.0 (broad)~11.0-13.0 (broad)
3-Hydroxybenzoic Acid~7.0-7.5 (4H)[11]~9.8 (broad)[11]~12.9 (broad)[11]
4-Hydroxybenzoic Acid~6.8 (d, 2H), ~7.8 (d, 2H)~10.0-11.0 (broad)~12.0-13.0 (broad)

Expert Insight: The splitting patterns of the aromatic protons are a key diagnostic feature. The para isomer shows a characteristic pair of doublets due to the symmetry of the molecule. The ortho and meta isomers exhibit more complex splitting patterns. The chemical shifts of the hydroxyl and carboxyl protons can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers.

Expected Data:

  • Molecular Ion Peak (M⁺•): All three isomers have the same molecular formula (C₇H₆O₃) and therefore the same molecular weight (138.12 g/mol ). The molecular ion peak will be observed at m/z = 138.

  • Fragmentation: Common fragmentation pathways include the loss of H₂O (m/z = 120) and the loss of COOH (m/z = 93). While the major fragments may be similar, the relative intensities of the fragment ions can sometimes provide clues to the isomeric structure.

Experimental Protocols

To facilitate the practical application of this guide, detailed protocols for the separation and characterization of hydroxybenzoic acid isomers are provided below.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol outlines a robust method for the baseline separation of the three hydroxybenzoic acid isomers.

Experimental Workflow:

HPLC_Workflow prep Sample Preparation hplc HPLC System prep->hplc Inject sample separation Isocratic Elution hplc->separation Mobile phase flow detection UV Detection separation->detection Separated isomers analysis Data Analysis detection->analysis Chromatogram

Caption: Workflow for HPLC analysis of hydroxybenzoic acid isomers.

Methodology:

  • Standard and Sample Preparation:

    • Prepare individual stock solutions (1 mg/mL) of 2-hydroxybenzoic acid, 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid in methanol.

    • Prepare a mixed standard solution containing all three isomers at a final concentration of 100 µg/mL each by diluting the stock solutions with the mobile phase.

    • Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and 0.1% phosphoric acid in water (e.g., 40:60 v/v). The exact ratio may need to be optimized based on the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 254 nm.

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing the retention times with those of the individual standards.

    • Quantify the amount of each isomer in the unknown samples by constructing a calibration curve from the mixed standard dilutions.

Determination of pKa by Titration

This protocol provides a straightforward method for experimentally determining the pKa of a hydroxybenzoic acid isomer.

Experimental Workflow:

Titration_Workflow dissolve Dissolve Isomer titrate Titrate with NaOH dissolve->titrate monitor Monitor pH titrate->monitor Continuous monitoring plot Plot Titration Curve monitor->plot pH vs. Volume data determine Determine pKa plot->determine Half-equivalence point

References

A Senior Application Scientist's Guide to Validating an HPLC Method for 4-(tert-Butyl)-2-hydroxybenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the meticulous validation of analytical methods is not merely a regulatory hurdle; it is the bedrock of data integrity and, ultimately, patient safety. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(tert-Butyl)-2-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis. We will not only detail a robust method but also compare it with viable alternatives, grounding our discussion in the authoritative standards set by the International Council for Harmonisation (ICH).

The "Why" Before the "How": Understanding the Analytical Challenge

This compound presents a moderate analytical challenge. Its aromatic structure lends itself to UV detection, a common and robust HPLC detection method. However, its acidic nature and moderate polarity necessitate careful selection of the stationary and mobile phases to achieve optimal retention, peak shape, and resolution from potential impurities or degradation products. The goal of this guide is to establish a self-validating analytical system, where every step is justified and contributes to the overall trustworthiness of the results.[1][2]

A Validated Reversed-Phase HPLC Method

Based on extensive experience with similar aromatic acids, a reversed-phase HPLC (RP-HPLC) method is proposed. This technique separates molecules based on their hydrophobicity, making it ideal for compounds like this compound.

Chromatographic Conditions

The selection of chromatographic conditions is a critical first step, dictated by the physicochemical properties of the analyte.

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the nonpolar tert-butyl group, while allowing for good peak shape of the polar carboxylic acid and hydroxyl groups.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient Elution)A gradient elution is chosen to ensure that any potential impurities with different polarities are well-separated from the main analyte peak. Phosphoric acid is used to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shape.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Detection UV at 280 nmThe aromatic ring and conjugated system of the molecule result in strong UV absorbance, with a maximum likely around 280 nm, providing high sensitivity.
Injection Volume 10 µLA common injection volume that minimizes band broadening.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Prep_Standard Prepare Standard Solutions Autosampler Autosampler Injection Prep_Standard->Autosampler Prep_Sample Prepare Sample Solutions Prep_Sample->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (280 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A streamlined workflow for the HPLC analysis of this compound.

The Cornerstone of Reliability: Method Validation According to ICH Q2(R2)

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4][5] The recently updated ICH Q2(R2) guidelines provide a comprehensive framework for this process.[6][7][8]

Method Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria for an HPLC assay of a drug substance intermediate.

Validation ParameterPurposeAcceptance Criteria (as per ICH)
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products).No interference from placebo or known impurities at the retention time of the analyte. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (R²) ≥ 0.998
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery between 98.0% and 102.0%
Precision
   Repeatability (Intra-day)The precision of the method under the same operating conditions over a short interval of time.Relative Standard Deviation (%RSD) ≤ 2.0%
   Intermediate Precision (Inter-day)The precision of the method within the same laboratory, but on different days, with different analysts, and/or different equipment.%RSD ≤ 2.0%
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by S/N of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.%RSD of results under varied conditions should be within acceptable limits (e.g., ≤ 2.0%).
Experimental Protocols for Validation
  • Preparation: Prepare solutions of a placebo (matrix without the analyte), a standard solution of this compound, and a sample spiked with known related impurities.

  • Analysis: Inject each solution into the HPLC system.

  • Evaluation: Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte. Perform peak purity analysis using a photodiode array (PDA) detector.

  • Preparation: Prepare a stock solution of this compound and perform serial dilutions to obtain at least five concentration levels across the desired range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Construct a calibration curve by plotting the average peak area against the concentration and calculate the correlation coefficient (R²).

  • Preparation: Spike a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percentage recovery for each sample.

  • Repeatability: Prepare and analyze six replicate samples of a standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Evaluation: Calculate the %RSD of the peak areas for both studies.

  • Preparation: Prepare a standard solution of this compound.

  • Analysis: Analyze the solution while deliberately varying method parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Evaluation: Calculate the %RSD of the results obtained under the varied conditions.

Visualizing the Validation Process

Validation_Process cluster_planning Planning Phase cluster_execution Experimental Execution cluster_reporting Reporting & Documentation Protocol Develop Validation Protocol Acceptance Define Acceptance Criteria Protocol->Acceptance Specificity Specificity Acceptance->Specificity Linearity Linearity Acceptance->Linearity Accuracy Accuracy Acceptance->Accuracy Precision Precision Acceptance->Precision Robustness Robustness Acceptance->Robustness LOD_LOQ LOD & LOQ Acceptance->LOD_LOQ Data_Analysis Data Analysis Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Robustness->Data_Analysis LOD_LOQ->Data_Analysis Report Generate Validation Report Data_Analysis->Report Approval Regulatory Submission/Approval Report->Approval

Caption: The systematic process of HPLC method validation from protocol development to final reporting.

A Comparative Look: Alternative Analytical Techniques

While HPLC is a workhorse in pharmaceutical analysis, other techniques may be suitable depending on the specific analytical needs.

TechniquePrincipleAdvantagesDisadvantages
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, better resolution, and higher sensitivity.Higher initial instrument cost and more susceptible to clogging.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase followed by mass-based detection.Excellent for volatile impurities and provides structural information from the mass spectrum.Requires derivatization for non-volatile compounds like this compound, which adds complexity and potential for error.
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in a capillary.High separation efficiency, small sample volume requirements, and low solvent consumption.Lower sensitivity compared to HPLC with UV detection and can have issues with reproducibility.

For routine quality control of this compound, the proposed RP-HPLC method offers the best balance of performance, robustness, and cost-effectiveness.

Conclusion: A Foundation of Quality

The validation of an analytical method is a systematic and scientifically sound process that underpins the quality and reliability of pharmaceutical data. The detailed RP-HPLC method and validation strategy presented in this guide for this compound provide a comprehensive framework for researchers and scientists. By understanding the rationale behind each step and adhering to international guidelines, we can ensure that our analytical data is not only accurate and precise but also defensible and trustworthy.

References

A Comparative Guide to the Biological Efficacy of 4-(tert-Butyl)-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-(tert-Butyl)-2-hydroxybenzoic Acid

This compound, a derivative of salicylic acid, presents a versatile scaffold for the development of bioactive molecules. The presence of a bulky tert-butyl group at the C4 position and a hydroxyl group at the C2 position of the benzoic acid ring are key determinants of its physicochemical properties and biological activity. Modifications to the carboxylic acid and phenolic hydroxyl moieties, as well as substitutions on the aromatic ring, can significantly modulate the therapeutic potential of this class of compounds. This guide will explore the impact of these structural modifications on antimicrobial, antioxidant, and anticancer efficacy, providing a framework for the rational design of new derivatives.

Antimicrobial Efficacy: A Comparative Analysis

The antimicrobial properties of salicylic acid and its derivatives are well-documented, with their mechanism of action often attributed to the disruption of bacterial cell membranes and the inhibition of key cellular processes. The introduction of various functional groups to the this compound backbone can profoundly influence its antimicrobial spectrum and potency.

Structure-Activity Relationship (SAR) in Antimicrobial Activity

While direct comparative studies on a comprehensive series of this compound derivatives are limited, the broader literature on salicylic acid derivatives provides valuable insights into their structure-activity relationships. For instance, halogenation of the salicylic acid ring has been shown to enhance antibacterial activity. A study on viscose fabrics demonstrated that the antibacterial reactivity of salicylic acid derivatives followed the order: 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid[1][2]. This suggests that the introduction of a bromine atom at the 5-position significantly boosts antimicrobial efficacy.

It is also understood that increasing the lipophilicity of phenolic compounds can enhance their antimicrobial effect, as it facilitates their passage across the microbial cell membrane[3]. The tert-butyl group at the 4-position of the parent compound already imparts significant lipophilicity. Further esterification or amidation of the carboxylic acid group would likely modulate this property and, consequently, the antimicrobial activity.

Comparative Antimicrobial Activity Data (Illustrative)

The following table provides an illustrative comparison of the Minimum Inhibitory Concentration (MIC) values for various salicylic acid derivatives against common bacterial pathogens. While not specific to 4-(tert-butyl) derivatives, it highlights the impact of different substituents on antibacterial potency.

CompoundSubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
Salicylic Acid-250-500250-500[2]
5-Bromosalicylic acid5-Bromo< 250< 250[1][2]
5-Chlorosalicylic acid5-Chloro> 250> 250[1][2]
4-Chlorosalicylic acid4-Chloro> 250> 250[1][2]
2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide4-Nitro, N-aryl amide0.98 µM (MRSA)-[4]

Note: The data presented is compiled from different studies and should be considered illustrative of general trends. Direct comparison requires testing under identical experimental conditions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland densitometer

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies into a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of Test Compounds:

    • Aseptically add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 100 µL of the starting concentration of the test compound (dissolved in CAMHB) to the wells in the first column.

    • Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, across the plate.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control well. The final volume in each well should be 100 µL.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Visualization of Antimicrobial Mechanism

Antimicrobial_Mechanism Compound 4-(tert-Butyl)-2-hydroxybenzoic Acid Derivative Membrane Bacterial Cell Membrane Compound->Membrane Permeates Disruption Membrane Disruption (Lipid Bilayer Interaction) Membrane->Disruption Inhibition Inhibition of Membrane-Bound Enzymes and Transport Membrane->Inhibition Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Bacterial Cell Death Leakage->Death Inhibition->Death

Caption: Proposed antimicrobial mechanism of action.

Antioxidant Potential: Scavenging Free Radicals

Phenolic compounds, including derivatives of this compound, are known for their antioxidant properties. Their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals is a key aspect of their protective effects against oxidative stress.

Structure-Activity Relationship (SAR) in Antioxidant Activity

The antioxidant capacity of phenolic acids is influenced by the number and position of hydroxyl groups on the aromatic ring[5]. Generally, an increased number of hydroxyl groups leads to higher antioxidant activity. The position of these groups is also critical, with ortho and para positioning enhancing activity through resonance stabilization of the resulting phenoxyl radical[6].

While the parent compound has a single hydroxyl group, the introduction of additional hydroxyl groups would be expected to increase its antioxidant potential. Furthermore, the electronic properties of other substituents on the ring can modulate the hydrogen-donating ability of the phenolic hydroxyl group. Electron-donating groups generally enhance antioxidant activity, while electron-withdrawing groups can decrease it.

Comparative Antioxidant Activity Data (Illustrative)

The following table presents illustrative data on the antioxidant activity of various hydroxybenzoic acid isomers, highlighting the impact of the number and position of hydroxyl groups.

CompoundHydroxyl Group Position(s)DPPH IC₅₀ (µM)Reference
4-Hydroxybenzoic Acid4> 1000[6]
2,4-Dihydroxybenzoic Acid2, 4Lower than monohydroxy[3]
3,4-Dihydroxybenzoic Acid3, 4Lower than monohydroxy[3][5]
3,4,5-Trihydroxybenzoic Acid (Gallic Acid)3, 4, 5Significantly lower than dihydroxy[3][5]

Note: This data illustrates the general principle that increased hydroxylation enhances antioxidant activity. The specific IC₅₀ values can vary depending on the assay conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging activity of compounds.

Objective: To measure the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • Test compounds (this compound derivatives)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly prepared and protected from light.

  • Sample Preparation:

    • Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Include a control containing only the solvent and the DPPH solution.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

Visualization of Antioxidant Mechanism

Antioxidant_Mechanism ArOH Phenolic Antioxidant (Ar-OH) Radical Free Radical (R•) StableRadical Stable Phenoxyl Radical (Ar-O•) ArOH->StableRadical Donates H• Neutralized Neutralized Molecule (RH) Radical->Neutralized

Caption: Hydrogen atom donation mechanism of phenolic antioxidants.

Cytotoxic Activity: Potential as Anticancer Agents

Salicylic acid and its derivatives have been investigated for their potential anticancer properties. Their mechanisms of action can be multifaceted, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Structure-Activity Relationship (SAR) in Cytotoxicity

It has been observed that the introduction of certain functional groups can enhance the pro-apoptotic and anti-proliferative effects of the parent molecule. For example, some synthetic derivatives of benzoic acid have shown potent cytotoxic activity by inducing cell cycle arrest and apoptosis in cancer cells.

Comparative Cytotoxicity Data (Illustrative)

The following table provides illustrative IC₅₀ values for various benzoic acid derivatives against different cancer cell lines, demonstrating the influence of structural modifications on anticancer activity.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Benzoic Acid Derivative 1MCF-7 (Breast)Varies with substitution[7]
Benzoic Acid Derivative 2HCT-116 (Colon)Varies with substitution[6]
Benzoic Acid Derivative 3MDA-MB-231 (Breast)Varies with substitution[6]
3,5-di-tert-butyl-4-hydroxybenzoic acid derivativeHCT 116 (Colon)22.99–51.66

Note: This table is for illustrative purposes. The IC₅₀ values are highly dependent on the specific derivative and the cancer cell line being tested.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC₅₀).

Materials:

  • Test compounds (this compound derivatives)

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualization of a Potential Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene Induces Compound 4-(tert-Butyl)phenyl salicylate (4-TBPS) Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data, primarily from related salicylic acid and hydroxybenzoic acid derivatives, suggests that strategic modifications to this core structure can significantly enhance its antimicrobial, antioxidant, and cytotoxic properties.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives, including esters, amides, and further ring-substituted analogs. A comprehensive assessment of their biological efficacy using standardized in vitro and in vivo models will be crucial for elucidating clear structure-activity relationships. Such studies will pave the way for the identification of lead compounds with improved potency and selectivity for further preclinical and clinical development.

References

A Comparative Spectroscopic Analysis of 4-(tert-Butyl)-2-hydroxybenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of molecular structures is paramount. Spectroscopic techniques serve as the cornerstone of this analytical rigor, providing a detailed fingerprint of a compound's identity and purity. This guide offers an in-depth spectroscopic comparison of 4-(tert-Butyl)-2-hydroxybenzoic acid, a significant building block in organic synthesis, with its common precursors, p-tert-butylphenol and salicylic acid. Through a detailed examination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the key structural transformations that occur during its synthesis, providing researchers and drug development professionals with a comprehensive analytical framework.

Introduction: The Synthetic Pathway and the Importance of Spectroscopy

This compound is typically synthesized via the Kolbe-Schmitt reaction, a carboxylation process that introduces a carboxylic acid group onto a phenol ring. In this case, the starting material is p-tert-butylphenol. The reaction proceeds by first converting the phenol to its more nucleophilic phenoxide derivative, which then attacks carbon dioxide, followed by acidification to yield the final product. Salicylic acid is included in this comparison as a structurally related and well-characterized analogue, providing a valuable reference for the interpretation of the spectroscopic data.

Understanding the nuances of the IR, NMR, and mass spectra at each stage of this synthesis is not merely an academic exercise. It is a critical component of process development and quality control, ensuring the desired regioselectivity of the carboxylation and the absence of unreacted starting materials or undesired byproducts.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This data provides a quantitative basis for the detailed analysis that follows.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
p-tert-Butylphenol3350-3200 (broad), 2960-2870, 1610, 1510, 830O-H (stretch, hydrogen-bonded), C-H (sp³), C=C (aromatic), C-H (aromatic, out-of-plane bend)
Salicylic Acid3200-2500 (very broad), 3233, 1652-1670, 1612, 1386O-H (stretch, carboxylic acid dimer), O-H (stretch, phenolic), C=O (stretch, carboxylic acid), C=C (aromatic), C-O (stretch)[1]
This compound3200-2500 (very broad), 3240 (sharp), 2965-2870, 1660, 1615, 840O-H (stretch, carboxylic acid dimer), O-H (stretch, phenolic), C-H (sp³), C=O (stretch, carboxylic acid), C=C (aromatic), C-H (aromatic, out-of-plane bend)

Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ, ppm)

CompoundAromatic ProtonsPhenolic/Carboxylic Protonstert-Butyl Protons
p-tert-Butylphenol7.25 (d, 2H), 6.75 (d, 2H)~5.0 (s, 1H, OH)1.28 (s, 9H)[2]
Salicylic Acid7.85 (dd, 1H), 7.50 (ddd, 1H), 7.00 (dd, 1H), 6.90 (ddd, 1H)~10.5 (br s, 1H, COOH), ~11.0 (br s, 1H, OH)N/A
This compound7.70 (d, 1H), 7.40 (dd, 1H), 6.85 (d, 1H)~10.4 (br s, 1H, COOH), ~11.2 (br s, 1H, OH)1.35 (s, 9H)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ, ppm)

CompoundAromatic CarbonsPhenolic CarbonCarboxylic Carbontert-Butyl Carbons
p-tert-Butylphenol152.0 (C-OH), 142.0 (C-tBu), 126.5 (CH), 115.0 (CH)152.0N/A34.0 (quaternary), 31.5 (methyl)
Salicylic Acid161.5 (C-OH), 136.0 (CH), 130.5 (CH), 119.0 (CH), 117.5 (CH), 115.0 (C-COOH)161.5172.0N/A[3]
This compound162.0 (C-OH), 150.0 (C-tBu), 135.0 (CH), 118.5 (CH), 117.0 (CH), 114.0 (C-COOH)162.0172.534.5 (quaternary), 31.0 (methyl)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
p-tert-Butylphenol150135 (M-15, loss of CH₃), 107, 91, 77[4]
Salicylic Acid138120 (M-18, loss of H₂O), 92, 64[5][6]
This compound194179 (M-15, loss of CH₃), 176 (M-18, loss of H₂O), 161, 133

In-Depth Spectroscopic Analysis

Infrared (IR) Spectroscopy: Tracking Functional Group Transformations

The IR spectrum provides a clear narrative of the chemical transformation from a simple phenol to a hydroxybenzoic acid.

  • p-tert-Butylphenol: The spectrum is characterized by a broad absorption band in the 3350-3200 cm⁻¹ region, indicative of the hydrogen-bonded hydroxyl (-OH) group. The sharp peaks between 2960-2870 cm⁻¹ are due to the C-H stretching of the tert-butyl group. Aromatic C=C stretching vibrations appear around 1610 and 1510 cm⁻¹.

  • Salicylic Acid: The introduction of the carboxylic acid group dramatically alters the IR spectrum. A very broad absorption from 3200 cm⁻¹ down to 2500 cm⁻¹ is the hallmark of the O-H stretching vibration of a carboxylic acid dimer. The sharp peak around 3233 cm⁻¹ corresponds to the phenolic -OH stretch.[1] The most prominent new feature is the strong carbonyl (C=O) stretching absorption in the range of 1652-1670 cm⁻¹.[1]

  • This compound: The spectrum of the product is a composite of the features observed in the precursors, confirming the successful synthesis. The very broad O-H stretch of the carboxylic acid dimer is present, along with the phenolic O-H stretch. The C-H stretching vibrations of the tert-butyl group are retained. Crucially, the strong carbonyl absorption around 1660 cm⁻¹ confirms the presence of the carboxylic acid functionality.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides precise information about the chemical environment of the hydrogen atoms in the molecule, allowing for unambiguous structural confirmation.

  • p-tert-Butylphenol: The para-substitution pattern gives rise to a simple aromatic region with two doublets, representing the two sets of chemically equivalent aromatic protons.[2] The nine protons of the tert-butyl group appear as a sharp singlet at approximately 1.28 ppm.[2] The phenolic proton is a broad singlet.

  • Salicylic Acid: The aromatic region is more complex due to the presence of two different substituents on the ring, resulting in four distinct signals for the aromatic protons. The carboxylic acid and phenolic protons are highly deshielded and appear as broad singlets at very low field.

  • This compound: The spectrum of the product clearly shows the incorporation of the carboxylic acid group and the retention of the tert-butyl group. The aromatic region simplifies compared to salicylic acid due to the substitution pattern, showing three distinct signals. The characteristic singlet for the nine tert-butyl protons is observed, and the deshielded carboxylic acid and phenolic protons are also present.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecules.

  • p-tert-Butylphenol: The spectrum shows four aromatic carbon signals, consistent with the plane of symmetry in the molecule. The two carbons of the tert-butyl group (quaternary and methyl) are also clearly visible.

  • Salicylic Acid: The introduction of the carboxyl group results in a total of seven carbon signals. The most downfield signal corresponds to the carboxylic acid carbon. The six aromatic carbons are all chemically non-equivalent.[3]

  • This compound: The product's spectrum displays the expected number of carbon signals. The downfield carboxylic acid carbon signal is a key indicator of a successful reaction. The signals for the tert-butyl group and the substituted aromatic ring are all present in the expected regions.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compounds and offers insights into their structure through analysis of their fragmentation patterns.

  • p-tert-Butylphenol: The molecular ion peak is observed at m/z 150. A prominent fragment at m/z 135 corresponds to the loss of a methyl group (CH₃) from the tert-butyl group, a characteristic fragmentation for this moiety.[4]

  • Salicylic Acid: The molecular ion appears at m/z 138. A significant fragment at m/z 120 is due to the loss of a water molecule (H₂O), a common fragmentation pathway for ortho-substituted hydroxy acids.[5][6]

  • This compound: The molecular ion peak at m/z 194 confirms the addition of a carboxyl group (46 amu) to the p-tert-butylphenol (150 amu). The fragmentation pattern is expected to show a combination of the features of the precursors, including the loss of a methyl group (to give a fragment at m/z 179) and the loss of water (to give a fragment at m/z 176).

Experimental Protocols

Synthesis of this compound via Kolbe-Schmitt Reaction

Causality Behind Experimental Choices: The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols. The use of a strong base (sodium hydroxide) is essential to deprotonate the phenol, forming the more reactive phenoxide ion. The reaction is conducted under pressure with carbon dioxide to increase the concentration of the gaseous reactant in the reaction mixture, thereby driving the equilibrium towards product formation. The choice of temperature is critical; higher temperatures can favor the formation of the para-isomer. Acidification in the final step is necessary to protonate the carboxylate salt and yield the free carboxylic acid.

Step-by-Step Methodology:

  • Formation of Sodium p-tert-butylphenoxide: In a dry, high-pressure autoclave, dissolve p-tert-butylphenol in a minimal amount of a suitable high-boiling inert solvent (e.g., toluene).

  • Add an equimolar amount of sodium hydroxide pellets and heat the mixture with stirring to azeotropically remove water.

  • Once all the water has been removed, cool the mixture to room temperature.

  • Carboxylation: Seal the autoclave and pressurize with carbon dioxide to approximately 5-6 atm.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring. The pressure will increase as the temperature rises. Maintain the reaction at this temperature for 4-6 hours.

  • Work-up and Isolation: Cool the autoclave to room temperature and carefully vent the excess CO₂.

  • Transfer the reaction mixture to a beaker and add water to dissolve the sodium salt of the product.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add concentrated hydrochloric acid to the filtrate with stirring until the solution is acidic (pH ~2-3), which will precipitate the this compound.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

SynthesisWorkflow

Mass Spectrometry Fragmentation

The fragmentation pattern in mass spectrometry provides structural clues. For this compound, two primary fragmentation pathways are expected.

Fragmentation

Conclusion

The spectroscopic journey from p-tert-butylphenol to this compound is a clear demonstration of the power of modern analytical techniques. Each method—IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry—provides a unique and complementary piece of the structural puzzle. For the researcher or drug development professional, a thorough understanding of these spectroscopic signatures is not just beneficial, but essential for ensuring the identity, purity, and quality of their synthesized compounds. This guide provides a foundational framework for this understanding, enabling more efficient and reliable chemical synthesis and analysis.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies for Assays of 4-(tert-Butyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an assay is paramount. When developing a quantitative assay for a small molecule like 4-(tert-Butyl)-2-hydroxybenzoic acid, a critical aspect of validation is the assessment of cross-reactivity. This guide provides an in-depth, technically sound framework for designing and executing cross-reactivity studies, ensuring the generation of reliable and defensible data.

The Imperative of Specificity in Bioanalysis

This compound, a derivative of salicylic acid, may be subject to interference from structurally related compounds in biological matrices. The presence of metabolites, synthetic precursors, or other similar molecules can lead to inaccurate quantification if the assay is not sufficiently specific. Cross-reactivity studies are therefore not merely a checkbox in a validation plan but a fundamental investigation into the assay's fitness for purpose. A well-designed study provides a quantitative measure of the interference from related molecules, directly impacting the confidence in the reported concentrations of the target analyte.

Designing a Rigorous Cross-Reactivity Study: A Logic-Driven Approach

The selection of compounds to be tested for cross-reactivity should be a rational process based on structural similarity to the target analyte, this compound. The underlying principle is that molecules with similar shapes and functional groups are more likely to be recognized by the assay's detection components, such as antibodies in an immunoassay.

A logical workflow for selecting and evaluating potential cross-reactants is outlined below:

cross_reactivity_workflow cluster_selection Selection of Potential Cross-Reactants cluster_testing Experimental Testing cluster_analysis Data Analysis & Interpretation Target Target Analyte: This compound Analogs Identify Structural Analogs: - Isomers - Precursors - Metabolites - Related Compounds Target->Analogs Structural Analysis Rationale Document Rationale for Selection Analogs->Rationale Protocol Develop Standardized Protocol (e.g., Competitive ELISA) Rationale->Protocol Spiking Prepare Spiked Samples of Each Analog Protocol->Spiking Measurement Measure Apparent Concentration Spiking->Measurement Calculation Calculate Percent Cross-Reactivity Measurement->Calculation Comparison Compare Against Acceptance Criteria Calculation->Comparison Report Generate Comprehensive Report Comparison->Report

Caption: Workflow for a Cross-Reactivity Study.

Selection of Potential Cross-Reactants

For an assay measuring this compound (CAS: 4578-63-6), a thoughtful selection of potential interferents is crucial.[1][2] The following compounds represent a robust panel for initial cross-reactivity screening, based on their structural similarity:

  • Salicylic Acid (2-Hydroxybenzoic acid): The parent molecule, lacking the tert-butyl group.[3][4][5] Its cross-reactivity will indicate the importance of the tert-butyl group for recognition.

  • 4-tert-Butylbenzoic acid: Lacks the hydroxyl group, testing the significance of this functional group.[6][7]

  • tert-Butyl 2-hydroxybenzoate: An ester of salicylic acid, where the carboxylic acid proton is replaced by a tert-butyl group.[8]

  • tert-Butyl 4-hydroxybenzoate: An isomer of the target analyte with the tert-butyl group on the ester and the hydroxyl group at the para position.[4][9][10]

  • 3-tert-Butyl-4-hydroxybenzoic acid: A positional isomer of the target analyte.[11]

  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid: A related compound with an additional tert-butyl group.[12]

Experimental Protocol: A Competitive ELISA Case Study

A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for the quantification of small molecules. The following is a detailed protocol for assessing the cross-reactivity of the selected compounds in a hypothetical competitive ELISA for this compound. This protocol is designed to be a self-validating system, incorporating appropriate controls.

Materials and Reagents:
  • Microtiter plates coated with a capture antibody specific for this compound.

  • Standard solutions of this compound.

  • Stock solutions of each potential cross-reactant.

  • A fixed concentration of this compound conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP).

  • Assay buffer.

  • Wash buffer.

  • Substrate solution for the enzyme (e.g., TMB).

  • Stop solution.

  • Plate reader.

Experimental Workflow Diagram:

elisa_workflow cluster_prep Plate Preparation cluster_addition Reagent Addition cluster_incubation Incubation & Washing cluster_detection Detection Prep_Plate Pre-coated Plate Add_Standard Add Standard or Cross-Reactant Sample Add_Conjugate Add Enzyme Conjugate Add_Standard->Add_Conjugate Incubate1 Incubate Add_Conjugate->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (in dark) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate

Caption: Competitive ELISA Workflow.

Step-by-Step Procedure:
  • Preparation of Standards and Cross-Reactant Solutions:

    • Prepare a standard curve of this compound in assay buffer ranging from a concentration that gives a maximal signal to one that gives a minimal signal.

    • For each potential cross-reactant, prepare a series of dilutions in the assay buffer, typically covering a broad concentration range (e.g., from 1 ng/mL to 10,000 ng/mL).

  • Assay Procedure:

    • To the wells of the antibody-coated microtiter plate, add 50 µL of either the standard solutions or the cross-reactant solutions.

    • Add 50 µL of the this compound-HRP conjugate to each well.

    • Incubate the plate for a specified time and temperature (e.g., 1 hour at 37°C) to allow for competitive binding.

    • Wash the plate three times with wash buffer to remove unbound reagents.

    • Add 100 µL of the TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The degree of cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace 50% of the labeled analyte (the IC50) with the IC50 of the target analyte.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Hypothetical Data Summary

The following table presents a hypothetical dataset from a cross-reactivity study, illustrating how the results can be summarized for easy comparison.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100%
Salicylic Acid5002%
4-tert-Butylbenzoic acid10001%
tert-Butyl 2-hydroxybenzoate>10,000<0.1%
tert-Butyl 4-hydroxybenzoate8001.25%
3-tert-Butyl-4-hydroxybenzoic acid2504%
3,5-Di-tert-butyl-4-hydroxybenzoic acid20000.5%

Authoritative Grounding and Best Practices

The design and execution of these studies should be in accordance with established guidelines from regulatory bodies. The U.S. Food and Drug Administration (FDA) and the Clinical and Laboratory Standards Institute (CLSI) provide comprehensive guidance on assay validation, including interference and specificity testing.[13][14][15][16][17][18][19][20] Adherence to these guidelines ensures the scientific rigor and regulatory acceptability of the data. For instance, CLSI document EP07 provides a detailed framework for interference testing in clinical chemistry.[15][17][18][20]

Conclusion

A thorough investigation of cross-reactivity is a non-negotiable step in the validation of any assay for this compound. By systematically selecting potential cross-reactants based on chemical structure, employing a robust and well-controlled experimental protocol, and interpreting the data according to established scientific principles, researchers can ensure the specificity and reliability of their analytical method. This diligence is fundamental to the integrity of research and the development of safe and effective pharmaceuticals.

References

Investigating the ortho vs para electronic effects in substituted hydroxybenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Ortho vs. Para Electronic Effects in Hydroxybenzoic Acids

Introduction: Beyond Simple Acidity

To the drug development professional or the synthetic chemist, the acidity of a molecule, quantified by its pKa, is a cornerstone of its physicochemical identity. It governs everything from solubility and membrane permeability to receptor binding and formulation stability. While the carboxylic acid moiety of benzoic acid provides a baseline acidity, its precise pKa value is exquisitely sensitive to the electronic influence of other substituents on the aromatic ring. This guide delves into the nuanced interplay of electronic effects, comparing the impact of a hydroxyl (-OH) group at the ortho versus the para position. We will dissect the theoretical underpinnings of these differences and provide the empirical data and experimental framework to validate these principles in a laboratory setting.

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Substituents that withdraw electron density from the carboxylate group (-COO⁻) stabilize the negative charge, leading to a stronger acid (lower pKa). Conversely, electron-donating groups destabilize the anion, resulting in a weaker acid (higher pKa). These influences are transmitted through two primary mechanisms:

  • Inductive Effects (-I/+I): These are transmitted through the sigma (σ) bond framework and are dependent on the electronegativity of the atoms and distance from the reaction center.[1][2]

  • Resonance Effects (+R/-R): Also known as mesomeric effects, these involve the delocalization of pi (π) electrons through the conjugated system of the aromatic ring.[1][2]

The hydroxyl group is a classic example of a substituent with competing effects: it is electron-withdrawing by induction (-I) due to the high electronegativity of oxygen, but strongly electron-donating by resonance (+R) due to the lone pairs on the oxygen atom that can be delocalized into the ring.[3][4] The final impact on acidity depends critically on the substituent's position.

The "Ortho Effect": A Unique Positional Phenomenon

A consistent and intriguing observation in substituted benzoic acids is the "ortho effect." Almost any substituent in the ortho position, regardless of whether it is electron-donating or electron-withdrawing, increases the acidity of the benzoic acid compared to its meta and para isomers, and often compared to benzoic acid itself.[5][6] This is generally attributed to a combination of steric and electronic factors. A key mechanism is Steric Inhibition of Resonance (SIR) , where a bulky ortho group forces the -COOH group to twist out of the plane of the benzene ring.[6][7] This rotation disrupts the coplanarity required for resonance between the carboxyl group and the ring, effectively isolating the carboxyl group and increasing its acidity.

However, in the specific case of ortho-hydroxybenzoic acid (salicylic acid), another powerful stabilizing interaction comes into play: intramolecular hydrogen bonding .

Comparative Analysis: Dissecting the Isomers

Para-Hydroxybenzoic Acid: Resonance Dominance

In the para position, the hydroxyl group is distant from the carboxylic acid, making its -I effect weak. The dominant influence is its powerful +R effect, which donates electron density directly into the aromatic ring. This increased electron density extends to the carboxylate carbon, destabilizing the negative charge of the conjugate base. This destabilization makes it less favorable for the proton to dissociate, resulting in a weaker acid (higher pKa) compared to unsubstituted benzoic acid.

Caption: Resonance donation in p-hydroxybenzoate.

Ortho-Hydroxybenzoic Acid: A Synergy of Stabilization

For the ortho isomer, the situation is more complex and demonstrates the power of proximity. While the -I and +R effects are still present, the defining feature is the ability of the conjugate base (the salicylate anion) to form a strong intramolecular hydrogen bond between the adjacent hydroxyl proton and the oxygen of the carboxylate group. This chelation effect forms a stable six-membered ring, which significantly delocalizes and stabilizes the negative charge.[3][4][7] This powerful stabilization of the conjugate base dramatically increases the acidity of the parent acid, making ortho-hydroxybenzoic acid substantially stronger than both its para isomer and benzoic acid.

G A 1. Preparation Weigh ~0.25g of hydroxybenzoic acid. Dissolve in 50/50 Ethanol/Water (100 mL). B 2. Titrant Setup Fill a 50 mL burette with standardized 0.1 M NaOH solution. A->B C 3. System Calibration Calibrate pH meter using standard buffers (pH 4.00, 7.00, 10.00). B->C D 4. Titration Add NaOH in 0.5-1.0 mL increments. Record pH and total volume after each addition. C->D E 5. Data Plotting Plot pH (y-axis) vs. Volume of NaOH (x-axis). Identify the equivalence point (steepest slope). D->E F 6. pKa Determination Determine the volume at the half-equivalence point. The pH at this volume is the pKa. E->F

References

Quantitative structure-activity relationship (QSAR) modeling of 4-(tert-Butyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of 4-(tert-Butyl)-2-hydroxybenzoic Acid Analogs

Introduction: From Structure to Biological Function

In the realm of drug discovery and development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This is the core principle of Quantitative Structure-Activity Relationship (QSAR) modeling, a computational methodology that seeks to build mathematical models correlating chemical structures with biological functions.[1][2] For a compound family like the derivatives of this compound—a phenolic acid with potential antioxidant, anti-inflammatory, or antimicrobial activities—QSAR offers a powerful lens through which we can predict the efficacy of novel analogs, optimize lead compounds, and prioritize synthetic efforts, thereby accelerating the research pipeline.[3][4][5]

This guide provides an in-depth comparison of two prominent QSAR methodologies, 2D-QSAR and 3D-QSAR, using a hypothetical study of this compound derivatives as a practical framework. We will move beyond a simple recitation of steps to explore the causality behind methodological choices, ensuring a robust and validated modeling process.

Part 1: The Foundational Approach — A 2D-QSAR Workflow

2D-QSAR models are often the first step in a computational drug design campaign. They are built upon molecular descriptors derived from the 2D representation of a molecule, such as its topology, connectivity, and physicochemical properties.[6] This approach is computationally efficient and provides valuable insights into the key molecular features governing biological activity.

Experimental Protocol: Building a Predictive 2D-QSAR Model

The following protocol outlines a self-validating workflow for developing a 2D-QSAR model for a hypothetical set of this compound analogs with known antimicrobial activity (expressed as pMIC, the negative logarithm of the Minimum Inhibitory Concentration).

Step 1: Dataset Curation and Preparation

  • Causality: The predictive power of any QSAR model is fundamentally limited by the quality and diversity of its input data. A well-curated dataset spanning a wide range of structural variations and biological activities is essential.

  • Procedure:

    • Data Collection: Assemble a dataset of this compound analogs with experimentally determined pMIC values. For this guide, we will assume a dataset of 30 compounds.

    • Structural Standardization: Process all molecular structures through a standardization workflow. This critical step involves desalting, removing mixtures, neutralizing charges, and generating a consistent tautomeric form to ensure that calculated descriptors are comparable across all molecules. Open-source tools like KNIME offer automated workflows for this purpose.[7][8]

    • Data Splitting: Divide the dataset into a training set (e.g., 80% of the compounds) for model building and a test set (e.g., 20%) for external validation. The test set molecules are sequestered and are not used in any way during model development.

Step 2: Calculation of Molecular Descriptors

  • Causality: Molecular descriptors are numerical representations of a molecule's chemical information.[9] The goal is to capture the structural features that might influence the molecule's interaction with its biological target. A wide array of descriptors should be calculated to provide a comprehensive chemical description.

  • Procedure:

    • Utilize software such as PaDEL-Descriptor or OPERA to calculate a broad range of 1D and 2D descriptors.[10][11] These can include:

      • Constitutional Descriptors: Molecular Weight, atom counts, ring counts.[6]

      • Topological Descriptors: Encode atomic connectivity, such as Balaban's J index or Kier & Hall connectivity indices.[4]

      • Physicochemical Descriptors: LogP (lipophilicity), Topological Polar Surface Area (TPSA), number of hydrogen bond donors/acceptors.[6]

      • Electronic Descriptors: While some are 3D, basic electronic properties can be estimated from 2D structure.[12]

Step 3: Model Development using Multiple Linear Regression (MLR)

  • Causality: MLR is a straightforward statistical method used to find the linear relationship between a dependent variable (pMIC) and one or more independent variables (the molecular descriptors).[13] The objective is to select a small subset of non-correlated descriptors that best explain the variance in the biological activity.

  • Procedure:

    • Variable Selection: Employ a variable selection algorithm (e.g., stepwise regression, genetic algorithm) on the training set to identify the most relevant descriptors. This helps to avoid overfitting and improves the model's interpretability.

    • Model Generation: Construct the MLR equation. A hypothetical resulting model might look like this: pMIC = 0.75 * AlogP - 0.05 * TPSA + 1.2 * nHBDon + 2.5

Step 4: Rigorous Model Validation

  • Causality: Validation is the most critical phase of QSAR modeling. It establishes the trustworthiness and predictive reliability of the generated model.[14] A model that performs well on the data it was trained on is not necessarily predictive for new compounds.

  • Procedure:

    • Internal Validation (on the Training Set):

      • Leave-One-Out (LOO) Cross-Validation: Systematically remove one compound from the training set, rebuild the model with the remaining compounds, and predict the activity of the removed compound. This process is repeated for every compound. The resulting cross-validated correlation coefficient (q²) is a robust measure of the model's internal predictivity.[15]

      • Y-Randomization: Randomly shuffle the biological activity values (the Y-variable) multiple times and re-run the model development process. A valid model should have very low correlation coefficients for the randomized data, proving that the original model is not a result of chance correlation.[16]

    • External Validation (on the Test Set):

      • Use the final, validated model (built using the entire training set) to predict the pMIC values for the unseen test set compounds.

      • Calculate the predictive r² (r²_pred), which measures how well the model predicts the activity of new compounds.[17]

2D-QSAR Workflow Diagram

G cluster_0 Data Preparation cluster_1 Model Building cluster_2 Model Validation Data Dataset of Analogs (Structure + pMIC) Standardize Standardize Structures Data->Standardize Split Split Data (80% Train, 20% Test) Standardize->Split TrainSet Training Set Split->TrainSet TestSet Test Set Split->TestSet CalcDesc Calculate 2D Descriptors TrainSet->CalcDesc ExternalVal External Validation (Predict Test Set) TestSet->ExternalVal SelectDesc Select Key Descriptors CalcDesc->SelectDesc BuildModel Build MLR Model SelectDesc->BuildModel InternalVal Internal Validation (q², Y-Randomization) BuildModel->InternalVal BuildModel->ExternalVal Metrics Performance Metrics (r², q², r²_pred, RMSE) InternalVal->Metrics ExternalVal->Metrics

Caption: Workflow for developing a robust 2D-QSAR model.

Data Summary: Performance of a Hypothetical 2D-QSAR Model
Parameter Description Value Acceptance Criteria
Coefficient of determination (Training set)0.85> 0.6
q² (LOO) Cross-validated r² (Training set)0.78> 0.5
RMSE (Training) Root Mean Square Error of Training Set0.31As low as possible
r²_pred Predictive r² (Test set)0.82> 0.5
RMSEP Root Mean Square Error of Prediction (Test Set)0.35As low as possible

Part 2: A Comparative Guide — 2D-QSAR vs. 3D-QSAR (CoMFA/CoMSIA)

While 2D-QSAR provides invaluable insights, it inherently ignores the three-dimensional nature of molecular interactions. Drug-receptor binding is a 3D phenomenon. This is where 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) offer a more sophisticated alternative.[18][19]

Conceptual Differences

3D-QSAR methods analyze the 3D molecular fields surrounding a set of aligned molecules.[20] Instead of using descriptors like 'molecular weight', they use thousands of data points describing the steric and electrostatic properties in the 3D space around the molecules.

  • CoMFA (Comparative Molecular Field Analysis): Calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields at various grid points surrounding the aligned molecules.

  • CoMSIA (Comparative Molecular Similarity Indices Analysis): Extends CoMFA by adding hydrophobic, hydrogen bond donor, and hydrogen bond acceptor potential fields. This often provides a more detailed and interpretable model.[21]

The Alternative Workflow: Key Steps in 3D-QSAR

A 3D-QSAR study involves a more computationally intensive workflow, with the most critical and subjective step being molecular alignment.

  • Conformation Generation & Molecular Alignment: The most crucial step in 3D-QSAR. All molecules in the dataset must be superimposed in a biologically relevant manner. This is often done by aligning them to a common core structure or based on a pharmacophore hypothesis. The choice of alignment directly impacts the final model.[19][20]

  • Molecular Field Calculation: The aligned molecules are placed in a 3D grid box, and the interaction fields (steric, electrostatic, etc.) are calculated at each grid point.

  • Statistical Modeling (PLS): Due to the vast number of grid points (variables), Partial Least Squares (PLS) regression is used instead of MLR to correlate the field values with biological activity.

  • Results Visualization: The primary output of a CoMFA or CoMSIA study is a set of 3D contour maps. These maps visually highlight regions in space where modifications to the molecular structure would likely increase or decrease biological activity. For example, a green contour map in a steric field indicates that bulkier groups are favored in that region, while a red contour in an electrostatic field might indicate that negative charge is favored.[21]

Logical Comparison: 2D-QSAR vs. 3D-QSAR

G cluster_2D 2D-QSAR cluster_3D 3D-QSAR (CoMFA/CoMSIA) Input2D Input: 2D Structures Desc2D Descriptors: Topological, Physicochemical (e.g., LogP, TPSA) Input2D->Desc2D Model2D Model: MLR, RF, SVM Desc2D->Model2D Output2D Output: Mathematical Equation Model2D->Output2D Input3D Input: Aligned 3D Conformations Desc3D Descriptors: 3D Interaction Fields (Steric, Electrostatic) Input3D->Desc3D Model3D Model: Partial Least Squares (PLS) Desc3D->Model3D Output3D Output: 3D Contour Maps Model3D->Output3D Title QSAR Method Comparison

Caption: Key differences between 2D-QSAR and 3D-QSAR methodologies.

Comparative Summary Table
Feature2D-QSAR3D-QSAR (CoMFA/CoMSIA)
Input Data 2D molecular structuresAligned 3D molecular conformations
Descriptors Calculated properties (LogP, MW, etc.)3D interaction fields (steric, electrostatic, etc.)
Alignment Required? NoYes (critical and subjective step)
Computational Cost Low to moderateHigh
Primary Output A mathematical equation3D contour maps visualizing favorable/unfavorable regions
Key Insight Identifies key physicochemical properties for activityProvides a 3D spatial map for guiding structural modifications
Best Use Case Early-stage virtual screening, diverse datasetsLead optimization, when a binding hypothesis or common scaffold exists

Senior Scientist's Recommendation: Choosing the Right Tool

The choice between 2D and 3D-QSAR is not about which is "better," but which is more appropriate for the task at hand.

  • For initial exploration and screening of diverse chemical libraries, 2D-QSAR is the superior choice. It is rapid, requires no complex alignment, and can quickly identify the key physicochemical properties (like lipophilicity and polarity) that drive activity in your series of this compound analogs.

  • For later-stage lead optimization, where you have a series of potent analogs based on a common chemical scaffold, 3D-QSAR provides unparalleled insight. The 3D contour maps from a CoMFA or CoMSIA analysis offer direct, visual guidance on where to modify the molecule to enhance potency, making it an indispensable tool for rational drug design.[19]

Ultimately, the most robust QSAR models are those that are built on high-quality experimental data and are subjected to rigorous statistical validation.[15][22] The predictions from any model should be treated as testable hypotheses that must ultimately be confirmed by chemical synthesis and experimental validation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(tert-Butyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. The handling of specialized chemical reagents like 4-(tert-Butyl)-2-hydroxybenzoic acid demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive, field-tested framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only comply with safety standards but to cultivate an environment of proactive risk mitigation.

Hazard Identification: The "Why" Behind the "What"

Understanding the intrinsic hazards of a chemical is the foundation of any effective safety protocol. This compound, like many aromatic carboxylic acids, presents specific risks that dictate our PPE choices. The primary hazards are summarized below.

Hazard CategoryGHS Hazard StatementRationale for ProtectionSource
Eye Contact H318: Causes serious eye damage.The chemical can cause significant, potentially irreversible damage upon contact with the eyes. This necessitates robust eye protection to prevent any direct contact.
Inhalation H335: May cause respiratory irritation.As a solid, the compound can form dust when handled. Inhaling these fine particles can lead to irritation of the respiratory tract.
Skin Contact May cause skin irritation.Although not its primary hazard classification, prolonged or repeated contact with similar compounds can cause skin irritation. Therefore, barrier protection is a prudent measure.[1]
Ingestion Harmful if swallowed.Accidental ingestion can be harmful. While not a direct PPE control, it underscores the importance of hygiene measures and preventing cross-contamination.[1]

Core Protective Equipment: Your First Line of Defense

Based on the identified hazards, a multi-layered PPE strategy is essential. The following equipment is mandatory when handling this compound in its solid form or in solution.

Eye and Face Protection

Given the risk of serious eye damage, this is the most critical component of your PPE.

  • Chemical Splash Goggles: These are mandatory. They must provide a complete seal around the eyes to protect from dust particles and potential splashes. Ensure they meet ANSI Z87.1 standards.[2]

  • Face Shield: When handling larger quantities (>50g) or when there is a significant risk of splashing or dust generation (e.g., during vigorous mixing or scraping), a face shield must be worn in addition to chemical splash goggles.[2][3] The face shield provides a secondary layer of protection for the entire face.

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are required. Disposable nitrile gloves are generally sufficient for incidental contact.[2] Always inspect gloves for tears or punctures before use. If you are working with solutions, consult a glove compatibility chart to ensure the chosen glove material is resistant to the solvent being used. Contaminated gloves must be removed and disposed of immediately as hazardous waste.[2]

  • Laboratory Coat: A standard, long-sleeved lab coat must be worn and fully buttoned to protect your skin and personal clothing from contamination.[2]

  • Closed-Toed Shoes: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in any laboratory setting where chemicals are handled.[2]

Respiratory Protection
  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All handling of solid this compound that could generate dust must be performed in a certified chemical fume hood or a powder containment hood.[1][4]

  • Respirator: If engineering controls are not available or are insufficient to keep dust levels to a minimum, a NIOSH-approved respirator is required.[2] For powdered chemicals, an N95 particulate respirator is the minimum requirement.

Operational Plan: Step-by-Step Protocols

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify Fume Hood Certification & Airflow B Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves A->B C Designate & Prepare Work Area B->C D Weigh Solid Inside Fume Hood C->D E Transfer Solid Carefully (Low Height, No Pouring) D->E F Prepare Solution (If Applicable) E->F G Decontaminate Surfaces & Equipment F->G H Segregate & Dispose of Hazardous Waste G->H I Doff PPE: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

Protocol for Donning and Doffing PPE

Donning Sequence (Putting On):

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence (Taking Off): This sequence is critical to prevent cross-contamination.

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of them in a designated hazardous waste container.[2]

  • Eye/Face Protection: Remove the face shield (if used), followed by the goggles. Handle them by the straps or sides to avoid touching the front surface.

  • Lab Coat: Remove your lab coat, folding the contaminated outside inwards.

  • Hand Hygiene: Wash your hands and forearms thoroughly with soap and water.[1]

Disposal and Spill Management

Proper disposal is a critical component of the chemical lifecycle.

Waste Disposal
  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2][5]

  • Unused Chemical: Unused or expired solid chemical must be disposed of as hazardous waste in accordance with institutional and local regulations. Do not mix with other waste streams unless permitted.

  • Contaminated Containers: Handle the empty chemical container as you would the product itself.

Spill Response

In the event of a spill, immediate and appropriate action is necessary.

  • Alert and Secure: Alert others in the immediate area and restrict access.

  • Assess: Ensure you are wearing the appropriate PPE before cleaning the spill, including respiratory protection if the spill generates dust.

  • Contain and Clean: For a small solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. Carefully sweep or vacuum the material into a designated hazardous waste container.[6][7] Avoid any actions that could generate dust.[6][7]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[5]

By integrating these principles and protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(tert-Butyl)-2-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(tert-Butyl)-2-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.